L-3-Chlorophenylglycine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-(3-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOUENCSVMAGSE-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363942 | |
| Record name | L-3-Chlorophenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119565-00-3 | |
| Record name | L-3-Chlorophenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to L-3-Chlorophenylglycine: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of L-3-Chlorophenylglycine, a non-proteinogenic amino acid with significant potential in neuroscience research and as a chiral building block in pharmaceutical development. This document moves beyond a simple recitation of facts to offer in-depth insights into its chemical nature, synthesis, and biological relevance, grounded in established scientific principles and methodologies.
Molecular Architecture and Fundamental Properties
This compound, systematically named (2S)-2-amino-2-(3-chlorophenyl)acetic acid, is a chiral molecule distinguished by a glycine backbone with a 3-chlorophenyl substituent at the α-carbon.[1][2] This substitution is critical to its unique chemical and biological properties. The presence of the chlorine atom on the phenyl ring influences the compound's electronic distribution and steric hindrance, which in turn dictates its interactions with biological targets.[3]
The L-enantiomer, with the (S)-configuration at the α-carbon, is of particular interest in biological systems due to the stereospecificity of many enzymes and receptors.
Chemical and Physical Data Summary
A compilation of the core physicochemical properties of this compound is presented below. These parameters are fundamental for its application in experimental settings, influencing everything from solvent selection to dosage calculations.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-2-(3-chlorophenyl)acetic acid | [2] |
| Synonyms | L-(+)-3-Chlorophenylglycine, (S)-2-Amino-2-(3-chlorophenyl)acetic acid | [1] |
| CAS Number | 119565-00-3 | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [1][2] |
| Molecular Weight | 185.61 g/mol | [2] |
| Predicted pKa | Acidic: ~1.8-2.2, Basic: ~9.0-9.5 | |
| Melting Point | Data for the racemic mixture (Dthis compound) is reported around 220-230 °C. The melting point for the pure L-enantiomer may vary. | [4] |
| Solubility | Sparingly soluble in water. Soluble in dilute aqueous acids and bases. Solubility in organic solvents is generally low but can be enhanced by derivatization. |
Stereoselective Synthesis of this compound
The biological activity of chlorophenylglycine derivatives is often highly dependent on their stereochemistry. Therefore, the asymmetric synthesis of the L-enantiomer is of paramount importance. While various methods for the synthesis of arylglycines have been developed, a common and effective approach involves the use of chiral auxiliaries to direct the stereochemical outcome of the reaction.
Conceptual Workflow for Asymmetric Synthesis
The following diagram illustrates a conceptual workflow for the asymmetric synthesis of this compound, a strategy that ensures high enantiomeric purity. The rationale behind this multi-step process is to control the stereochemistry at the α-carbon, a critical factor for its biological function.
Caption: Conceptual workflow for the asymmetric synthesis of this compound.
Detailed Experimental Protocol: Asymmetric Strecker Synthesis
This protocol outlines a representative method for the asymmetric synthesis of this compound, adapted from established methodologies for α-amino acid synthesis.
Step 1: Formation of Chiral Imine
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorobenzaldehyde (1 equivalent) and a chiral amine auxiliary (e.g., (R)-(-)-2-phenylglycinol, 1 equivalent) in an anhydrous solvent such as toluene.
-
Add a dehydrating agent (e.g., magnesium sulfate) and stir the mixture at room temperature for 2-4 hours to facilitate the formation of the chiral imine.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude chiral imine, which is used in the next step without further purification.
Step 2: Diastereoselective Cyanation
-
Dissolve the crude chiral imine in a suitable anhydrous solvent (e.g., dichloromethane) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethylsilyl cyanide (TMSCN, 1.1 equivalents) to the cooled imine solution.
-
Stir the reaction mixture at -78 °C for 4-6 hours. The chiral auxiliary directs the cyanide addition to one face of the imine, leading to a diastereomeric excess of the desired α-aminonitrile.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis and Deprotection
-
Subject the crude α-aminonitrile to acidic hydrolysis by refluxing in a solution of concentrated hydrochloric acid (e.g., 6 M HCl) for 12-24 hours. This step hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.
-
After cooling to room temperature, wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove the cleaved chiral auxiliary.
-
Adjust the pH of the aqueous layer to the isoelectric point of this compound (typically around pH 6) using a base (e.g., ammonium hydroxide).
-
The desired this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to yield the enantiomerically enriched product.
-
The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Biological Activity and Mechanism of Action
This compound and its analogs are of significant interest in neuroscience due to their structural similarity to the excitatory neurotransmitter glutamate. This structural analogy allows them to interact with glutamate receptors, which are pivotal in mediating synaptic transmission and plasticity in the central nervous system.
Interaction with Glutamate Receptors
Phenylglycine derivatives have been shown to act as ligands for various subtypes of glutamate receptors, including both ionotropic (e.g., NMDA receptors) and metabotropic glutamate receptors (mGluRs). The specific activity of this compound is an area of active research, with evidence suggesting it may act as a partial agonist at the glycine co-agonist site of the NMDA receptor.[5][6]
Partial agonism is a nuanced mechanism of action where the ligand binds to and activates the receptor, but only elicits a partial response compared to a full agonist.[6] This can be therapeutically advantageous, as it allows for the modulation of receptor activity without causing over-excitation, which can lead to excitotoxicity and neuronal damage.[6]
The following diagram illustrates the proposed interaction of this compound at the NMDA receptor.
Caption: Proposed mechanism of this compound as a partial agonist at the NMDA receptor.
Potential Therapeutic Applications
The ability of this compound to modulate NMDA receptor activity suggests its potential as a research tool and a scaffold for the development of novel therapeutics for neurological and psychiatric disorders where glutamate signaling is dysregulated. These may include conditions such as:
-
Schizophrenia: Hypofunction of NMDA receptors is implicated in the pathophysiology of schizophrenia, and partial agonists could help to restore normal receptor function.[6]
-
Neurodegenerative Diseases: Modulating excitotoxicity by partial agonism at NMDA receptors could be a neuroprotective strategy in diseases like Alzheimer's and Parkinson's disease.
-
Anxiety Disorders: Fine-tuning glutamatergic neurotransmission may help to alleviate symptoms of anxiety.
Experimental Methodologies for Studying this compound
To elucidate the precise pharmacological profile of this compound, a combination of in vitro and in vivo experimental techniques is employed.
In Vitro Assays
Radioligand Binding Assays: This technique is used to determine the affinity of this compound for specific receptor binding sites.[7][8][9]
-
Objective: To quantify the binding affinity (Ki) of this compound to the glycine binding site of the NMDA receptor.
-
Methodology:
-
Prepare synaptic membrane fractions from a relevant brain region (e.g., rat cortex).
-
Incubate the membranes with a radiolabeled ligand known to bind to the glycine site (e.g., [³H]glycine or a specific antagonist) in the presence of varying concentrations of this compound.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the binding affinity (Ki).
-
Electrophysiology (Patch-Clamp): This technique directly measures the effect of this compound on the ion channel function of NMDA receptors.
-
Objective: To characterize the functional activity of this compound as a partial agonist.
-
Methodology:
-
Use cultured neurons or cells expressing recombinant NMDA receptors.
-
Establish a whole-cell patch-clamp recording configuration.
-
Apply a saturating concentration of glutamate and varying concentrations of this compound to the cell.
-
Measure the resulting ion current through the NMDA receptor channel.
-
A partial agonist will elicit a submaximal current response compared to a full agonist like glycine.
-
In Vivo Studies
In Vivo Microdialysis: This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals, providing insights into the effects of this compound on neurochemistry.[10][11][12][13]
-
Objective: To assess the impact of systemic or local administration of this compound on extracellular levels of glutamate and other neurotransmitters in specific brain regions.
-
Methodology:
-
Surgically implant a microdialysis probe into a target brain region (e.g., hippocampus or prefrontal cortex) of a laboratory animal (e.g., a rat).
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Collect the dialysate samples, which contain small molecules from the extracellular fluid that have diffused across the probe's semipermeable membrane.
-
Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe).
-
Analyze the collected dialysate samples for neurotransmitter concentrations using a sensitive analytical technique such as HPLC coupled with mass spectrometry (LC-MS/MS).
-
Conclusion and Future Directions
This compound is a molecule of considerable interest, bridging the fields of synthetic organic chemistry and neuropharmacology. Its defined stereochemistry and potential to modulate the glutamatergic system, particularly as a partial agonist at the NMDA receptor, make it a valuable tool for researchers. Future investigations should focus on further elucidating its precise mechanism of action on different NMDA receptor subtypes, exploring its in vivo efficacy in animal models of neurological disorders, and utilizing its chiral structure as a scaffold for the design of novel and more potent therapeutic agents. The methodologies outlined in this guide provide a robust framework for advancing our understanding and application of this intriguing compound.
References
-
2-Amino-2-(3-chlorophenyl)acetic acid | C8H8ClNO2 | CID 290730. PubChem. [Link]
-
(2S)-2-amino-2-(3-chlorophenyl)aceticacid. MySkinRecipes. [Link]
-
Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog. PubMed Central. [Link]
-
What are NMDA receptor partial agonists and how do they work?. Patsnap Synapse. [Link]
-
(2S)-2-amino-2-(2-chlorophenyl)acetic acid. PubChem. [Link]
-
Tapping into the aging brain: In vivo microdialysis reveals mirroring pathology between preclinical models and patients with Alzheimer's disease. bioRxiv. [Link]
-
Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring. PubMed Central. [Link]
-
Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. PubMed Central. [Link]
-
Overview of Brain Microdialysis. PubMed Central. [Link]
-
Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS. PubMed Central. [Link]
-
Kinetic basis of partial agonism at NMDA receptors. PubMed Central. [Link]
-
In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. [Link]
-
This compound | C8H8ClNO2 | CID 1515291. PubChem. [Link]
-
Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. PubMed. [Link]
-
Radioligand Binding Assays: A Lost Art in Drug Discovery?. Oncodesign Services. [Link]
-
(S)-2-Amino-2-(3-chlorophenyl)acetic acid | 119565-00-3. AA Blocks. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Synthesis and biological evaluation of 3-biphenyl-4-yl-4-phenyl-4H-1,2,4-triazoles as novel glycine transporter 1 inhibitors. PubMed. [Link]
-
Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. [Link]
-
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. PubMed Central. [Link]
-
Novel Systemically Active Antagonists of the Glycine Site of the N-Methyl-d-aspartate Receptor: Electrophysiological, Biochemical and Behavioral Characterization. ResearchGate. [Link]
-
Synthesis and Chemical and Biological Evaluation of a Glycine Tripeptide Chelate of Magnesium. PubMed. [Link]
-
Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys Research. [Link]
-
DL-(3-Chlorophenyl)glycine, min 98%, 100 grams. CP Lab Safety. [Link]
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [Link]
-
2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. [Link]
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. This compound | C8H8ClNO2 | CID 1515291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are NMDA receptor partial agonists and how do they work? [synapse.patsnap.com]
- 7. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to L-3-Chlorophenylglycine: From Discovery to Application
Foreword: The Emergence of Non-Proteinogenic Amino Acids in Drug Discovery
The central dogma of molecular biology elegantly describes the translation of genetic code into the canonical 20 amino acids that form the basis of proteins. However, the chemical diversity of life extends far beyond this core set. Non-proteinogenic amino acids (NPAAs), which are not encoded in the genetic blueprint, represent a vast and largely untapped reservoir of molecular functionality.[1] These unique building blocks, found in all domains of life, serve as metabolic intermediates, signaling molecules, and components of natural toxins and antibiotics.[1] In the realm of medicinal chemistry, the deliberate incorporation of NPAAs into peptide-based therapeutics has become a powerful strategy to enhance stability, potency, and bioavailability.[2][3] L-3-Chlorophenylglycine, the subject of this guide, emerges from this exciting field as a synthetic NPAA with significant potential in drug development. This document provides a comprehensive overview of its discovery, synthesis, and analytical characterization, tailored for researchers and professionals in the pharmaceutical sciences.
Section 1: The Genesis of this compound - A Historical Perspective
The precise historical moment of the first synthesis of this compound is not extensively documented in publicly available literature. Its discovery is best understood within the broader context of the exploration of NPAAs as valuable synthons in organic chemistry and drug discovery. The development of synthetic methodologies for creating unnatural amino acids has been a continuous effort, driven by the need to modulate the properties of peptides and other pharmacologically active molecules.
The journey of NPAAs from curiosities of nature to indispensable tools for drug developers has been propelled by advancements in synthetic and analytical chemistry.[1] Compounds like this compound are products of this evolution, designed to introduce specific steric and electronic properties into a target molecule. The chloro- substitution on the phenyl ring, for instance, can significantly influence the pharmacokinetic profile of a compound.
Section 2: Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | PubChem[2] |
| Molecular Weight | 185.61 g/mol | PubChem[2] |
| CAS Number | 119565-00-3 | PubChem[2] |
| IUPAC Name | (2S)-2-amino-2-(3-chlorophenyl)acetic acid | PubChem[2] |
| Synonyms | (S)-2-AMINO-2-(3-CHLOROPHENYL)ACETIC ACID, L-(+)-3-Chlorophenylglycine | PubChem[2] |
Section 3: Synthesis of this compound - A Methodological Deep Dive
The synthesis of enantiomerically pure this compound presents a significant challenge due to the potential for racemization. Methodologies generally involve either asymmetric synthesis or the resolution of a racemic mixture.
Racemic Synthesis of 3-Chlorophenylglycine
A common route to racemic 3-chlorophenylglycine is the Strecker synthesis or a related multicomponent reaction.
Conceptual Workflow for Racemic Synthesis:
Caption: Generalized workflow for the Strecker synthesis of racemic 3-chlorophenylglycine.
Detailed Protocol for Racemic Synthesis (Illustrative):
-
Step 1: Formation of the α-aminonitrile. To a solution of 3-chlorobenzaldehyde in a suitable solvent (e.g., methanol/water), add ammonium chloride and sodium cyanide. The reaction is typically stirred at a controlled temperature.
-
Step 2: Hydrolysis. The resulting α-aminonitrile intermediate is then subjected to hydrolysis, usually under acidic or basic conditions, to yield the racemic amino acid, Dthis compound.
-
Step 3: Isolation and Purification. The product is isolated by adjusting the pH to its isoelectric point, causing precipitation. Further purification can be achieved by recrystallization.
Enantioselective Synthesis and Resolution
Obtaining the desired L-enantiomer requires a chiral approach. This can be achieved through asymmetric synthesis or, more commonly, by resolving the racemic mixture.
3.2.1 Enzymatic Resolution of Dthis compound
Enzymatic resolution is a highly efficient and environmentally friendly method for obtaining enantiomerically pure amino acids. Penicillin G acylase is an enzyme that has been successfully employed for the resolution of similar racemic amino acid derivatives.[4]
Workflow for Enzymatic Resolution:
Caption: Conceptual workflow for the enzymatic resolution of Dthis compound.
Detailed Protocol for Enzymatic Resolution (Illustrative):
-
Step 1: N-Acetylation. The racemic Dthis compound is first N-acetylated using acetic anhydride or another suitable acetylating agent.
-
Step 2: Enzymatic Hydrolysis. The resulting N-acetyl-Dthis compound is then subjected to enzymatic hydrolysis using an immobilized penicillin G acylase. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding this compound.
-
Step 3: Separation. The reaction mixture, now containing this compound and unreacted D-N-acetythis compound, is separated based on the differing solubility and charge properties of the two components.
-
Step 4: Racemization and Recycling (Optional but Recommended). The recovered D-N-acetythis compound can be racemized under appropriate conditions and recycled back into the process to improve the overall yield of the desired L-enantiomer. A Chinese patent describes a similar chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester, highlighting the industrial applicability of this approach.[5]
Section 4: Analytical Characterization - Ensuring Enantiomeric Purity
The confirmation of the enantiomeric purity of this compound is paramount for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Workflow for Chiral HPLC Analysis:
Caption: Generalized workflow for the chiral HPLC analysis of 3-chlorophenylglycine enantiomers.
Detailed Protocol for Chiral HPLC Analysis (Illustrative):
-
Instrumentation: A standard HPLC system equipped with a UV or mass spectrometry (MS) detector.
-
Chiral Stationary Phase (CSP): A cellulose-based CSP, such as CHIRALCEL-ODH®, is often effective for the separation of amino acid enantiomers.[6]
-
Mobile Phase: A normal phase elution mode using a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape.
-
Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and limit of detection/quantitation to ensure reliable results.
Section 5: Biological Activity and Therapeutic Potential
While specific biological targets for this compound are not extensively documented in public literature, its structural motifs suggest potential areas of investigation. As a derivative of glycine, it could be explored for its effects on the central nervous system.[7] Furthermore, the incorporation of this compound into peptides can confer unique properties. The chloro-substituent can enhance metabolic stability by blocking sites of enzymatic degradation and can also influence binding affinity to biological targets through halogen bonding and other non-covalent interactions.
The broader class of sulfonylglycine derivatives, which share some structural similarity, are known to exhibit a range of biological activities, including enzyme inhibition.[1][7] This suggests that this compound could serve as a valuable building block in the design of novel protease or kinase inhibitors.[1]
L-3-Chlorophenylalanine, a closely related compound, is utilized in the design of peptide-based drugs targeting specific biological pathways, which highlights the potential of chlorinated amino acids in enhancing therapeutic efficacy.[8]
Section 6: Future Directions and Conclusion
This compound represents a compelling, albeit underexplored, building block for medicinal chemistry and drug discovery. Its true potential lies in its strategic incorporation into peptide and peptidomimetic therapeutics. Future research should focus on:
-
Elucidation of Specific Biological Targets: High-throughput screening and target identification studies are needed to uncover the specific biological pathways and molecular targets modulated by this compound and its derivatives.
-
Systematic Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of peptides containing this compound will be crucial to understanding how this NPAA influences biological activity and pharmacokinetic properties.
-
Development of Optimized Synthesis Protocols: Further refinement of enantioselective synthetic routes will be important for making this compound more accessible for research and development.
References
-
Asymmetric synthesis of arylglycines. ACS Publications. Accessed January 7, 2026. [Link]
-
This compound | C8H8ClNO2 | CID 1515291. PubChem. Accessed January 7, 2026. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Accessed January 7, 2026. [Link]
-
L-3-Chlorophenylalanine: A Versatile Building Block for Peptide Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 7, 2026. [Link]
-
Enzymic resolution of DL-phenylglycine | Request PDF. ResearchGate. Accessed January 7, 2026. [Link]
-
A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
-
Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase | Request PDF. ResearchGate. Accessed January 7, 2026. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Accessed January 7, 2026. [Link]
-
Chiral HPLC Separations. Phenomenex. Accessed January 7, 2026. [Link]
- Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
-
Identification of small peptides and glycinamide that inhibit melanin synthesis using a positional scanning synthetic peptide combinatorial library. PubMed. Accessed January 7, 2026. [Link]
-
To protect peptide pharmaceuticals against peptidases. PubMed. Accessed January 7, 2026. [Link]
- Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
-
Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. ResearchGate. Accessed January 7, 2026. [Link]
-
Enantioseparation of ??-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate. Accessed January 7, 2026. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Accessed January 7, 2026. [Link]
-
Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. MDPI. Accessed January 7, 2026. [Link]
-
Enantioselective synthesis of a 3'-dephenylcryptophycin synthon. PubMed. Accessed January 7, 2026. [Link]
-
Feature Collection in Peptide Therapeutics: Current Applications and Future Directions. MDPI. Accessed January 7, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C8H8ClNO2 | CID 1515291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
An In-Depth Technical Guide to L-3-Chlorophenylglycine: Synthesis, Analysis, and Applications in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of L-3-Chlorophenylglycine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and neuroscience. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, stereoselective synthesis, analytical methodologies, and its emerging role as a modulator of excitatory neurotransmission.
Core Chemical Identity and Physicochemical Properties
This compound, systematically named (2S)-2-amino-2-(3-chlorophenyl)acetic acid, is a chiral molecule distinguished by a phenylglycine scaffold with a chlorine atom at the meta position of the aromatic ring. This substitution is critical, as it significantly influences the molecule's steric and electronic properties, which in turn dictates its biological activity.
The definitive identifier for this specific enantiomer is its Chemical Abstracts Service (CAS) number: 119565-00-3 .[1] It is crucial to distinguish this from the racemic mixture, Dthis compound (CAS No. 7292-71-9), as the biological effects of amino acids are often stereospecific.[2][3]
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 119565-00-3 | PubChem[1] |
| Molecular Formula | C₈H₈ClNO₂ | PubChem[1] |
| Molecular Weight | 185.61 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-amino-2-(3-chlorophenyl)acetic acid | PubChem[1] |
| Melting Point | 232°C | ChemicalBook |
| Appearance | Off-white solid | --- |
| SMILES | C1=CC(=CC(=C1)Cl)N | PubChem[1] |
| InChIKey | MGOUENCSVMAGSE-ZETCQYMHSA-N | PubChem[1] |
Stereoselective Synthesis of this compound
The biological utility of this compound is intrinsically linked to its stereochemistry. Therefore, obtaining high enantiomeric purity is the primary goal of any synthetic strategy. Two principal routes are commonly employed: asymmetric synthesis and enzymatic resolution of a racemic mixture.
Asymmetric Synthesis from 3-Chlorobenzaldehyde
A common laboratory-scale approach involves the Strecker synthesis or related methodologies, starting from 3-chlorobenzaldehyde. The key to achieving enantioselectivity is the use of a chiral auxiliary or a chiral catalyst.
Caption: Workflow for enzymatic resolution of phenylglycines.
Application in Neuroscience: A Modulator of Glutamate Receptors
The structural similarity of phenylglycine derivatives to the neurotransmitter glutamate positions them as valuable tools for studying glutamatergic signaling. These compounds often act as competitive antagonists or allosteric modulators at glutamate receptors, which are broadly classified into ionotropic (iGluR) and metabotropic (mGluR) receptors.
Potential Mechanism of Action
While specific pharmacological data for this compound is not extensively published, its analogs, such as various phosphonophenylglycines, are well-characterized as antagonists of metabotropic glutamate receptors. [4]Specifically, phenylglycine derivatives have been instrumental in elucidating the roles of Group I and Group III mGluRs. [5][6]
-
Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. Antagonists of mGluRs are investigated for their therapeutic potential in conditions characterized by excessive glutamate activity, such as epilepsy and excitotoxic neuronal injury. [4][6]The activation of Group III mGluRs, for instance, is shown to be neuroprotective. [6]* NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor, an ionotropic receptor, requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. [7]Phenylglycine derivatives can act as antagonists at either the glutamate or the glycine binding site. [8]Antagonism at the NMDA receptor is a key mechanism for certain anesthetics and is being explored for the treatment of depression and neurodegenerative diseases. [9][10] Given its structure, this compound is hypothesized to act as a competitive antagonist at the glutamate binding site of certain mGluR or NMDA receptor subtypes. The 3-chloro substitution likely modulates its binding affinity and selectivity compared to unsubstituted L-phenylglycine. Researchers can utilize this compound to probe the physiological roles of these receptors in specific neural circuits and to validate them as drug targets.
Caption: Hypothesized antagonistic action at glutamate receptors.
Analytical Quality Control: Ensuring Enantiomeric Purity
Verifying the enantiomeric purity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis.
Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
-
Column Selection: Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., Astec® CHIROBIOTIC® T), are highly effective for the direct analysis of underivatized amino acids. [11]These columns operate in polar ionic, polar organic, or reversed-phase modes.
-
Mobile Phase Preparation: A typical mobile phase for separating phenylglycine enantiomers consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with an acidic modifier (e.g., formic acid or acetic acid). A common starting point is 80:20 (v/v) Methanol:Water with 0.1% Formic Acid. [11]3. Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase. A concentration of ~1 mg/mL is standard. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm or 270 nm.
-
-
System Suitability: Inject a standard of the racemic Dthis compound to determine the retention times of both the L- and D-enantiomers and to calculate the resolution factor. The D-enantiomer is typically more strongly retained on teicoplanin-based CSPs. [11]6. Data Analysis: Analyze the chromatogram of the this compound sample. The enantiomeric excess is calculated using the peak areas of the L- and D-enantiomers:
-
e.e. (%) = [(Area_L - Area_D) / (Area_L + Area_D)] x 100
-
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related compounds (e.g., 2-chlorophenylglycine, 4-chlorophenylglycine) provides a reliable basis for safety protocols. [12][13][14]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). [13]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [12]Minimize dust generation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [12][13]* First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. [12] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [12] * Inhalation: Move person into fresh air. [12] * Ingestion: Rinse mouth with water. Do not induce vomiting.
-
In all cases of significant exposure or if symptoms persist, seek medical attention. [12][13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. [12]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
-
Conclusion
This compound is a valuable chiral building block with significant potential, particularly in the field of neuroscience drug discovery. Its synthesis requires careful control of stereochemistry, achievable through asymmetric methods or enzymatic resolution. As a structural analog of glutamate, it serves as a powerful tool for investigating the complex pharmacology of mGluR and NMDA receptors. Rigorous analytical control, primarily through chiral HPLC, is essential to ensure the enantiomeric purity required for reliable biological and pharmaceutical research. Adherence to strict safety protocols is necessary for its handling and storage. This guide provides the foundational knowledge for researchers to effectively synthesize, analyze, and apply this compound in their advanced research endeavors.
References
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET. Retrieved from https://www.fishersci.com/sdsitems.action?partNumber=AC434310050&productDescription=4-CHLORO-DL-PHENYLGLYCINE+98%25+5G&vendorId=VN00032119&countryCode=US&language=en
- HIMEDIA. (n.d.). Material Safety Data Sheet. Retrieved from https://www.himedialabs.com/HML/images/msds/RM8096.pdf
- Aldrich. (2024, September 7). SAFETY DATA SHEET. Retrieved from https://www.sigmaaldrich.com/US/en/sds/aldrich/489522
- Salt, T. (n.d.). Evaluation of agonists and antagonists acting at Group I metabotropic glutamate receptors in the thalamus in vivo. Tom Salt's Home Page. Retrieved from http://www.bristol.ac.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1515291
- AK Scientific, Inc. (n.d.). DL-2-(4-Chlorophenyl)glycine Safety Data Sheet. Retrieved from https://www.aksci.com/sds/DL-2-(4-Chlorophenyl)glycine_sds.pdf
- ResearchGate. (2025, August 7). Enzymic resolution of DL-phenylglycine. Retrieved from https://www.researchgate.net/publication/230777596_Enzymic_resolution_of_DL-phenylglycine
- ResearchGate. (n.d.). Novel Systemically Active Antagonists of the Glycine Site of the N-Methyl-d-aspartate Receptor: Electrophysiological, Biochemical and Behavioral Characterization. Retrieved from https://www.researchgate.
- Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from https://www.phenomenex.com/Content/Images/products/chiral-columns/chiral-guidebook.pdf
- Google Patents. (n.d.). CN106083628A - A kind of method preparing p-chlorophenylglycine. Retrieved from https://patents.google.
- Google Patents. (n.d.). US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. Retrieved from https://patents.google.
- PubMed. (1996, August 22). Activation of group III metabotropic glutamate receptors is neuroprotective in cortical cultures. Retrieved from https://pubmed.ncbi.nlm.nih.gov/8887682/
- Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from https://en.wikipedia.org/wiki/NMDA_receptor_antagonist
- Tocris Bioscience. (n.d.). NMDA Receptor Antagonists. Retrieved from https://www.tocris.com/pharmacology/nmda-receptor-antagonists
- PubMed. (n.d.). Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds. Retrieved from https://pubmed.ncbi.nlm.nih.gov/11756041/
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/138/931/reporter-29-4-chiral-hplc-analysis.pdf
- ResearchGate. (2025, August 7). Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. Retrieved from https://www.researchgate.net/publication/230777595_Resolution_of_racemic_2-chlorophenyl_glycine_with_immobilized_penicillin_G_acylase
- Google Patents. (n.d.). CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester. Retrieved from https://patents.google.
- Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from http://www.orgsyn.org/demo.aspx?prep=CV1P0160
- PubMed. (n.d.). Pharmacology of the inhibitory glycine receptor: agonist and antagonist actions of amino acids and piperidine carboxylic acid compounds. Retrieved from https://pubmed.ncbi.nlm.nih.gov/8940032/
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Retrieved from https://www.sigmaaldrich.
- PubMed Central. (n.d.). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381330/
- PubMed Central. (n.d.). Selectivity and Evolutionary Divergence of Metabotropic Glutamate Receptors for Endogenous Ligands and G Proteins Coupled to Phospholipase C or TRP Channels. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4208003/
- ChemicalBook. (n.d.). 3-Chlorobenzaldehyde synthesis. Retrieved from https://www.chemicalbook.com/synthesis/587-04-2.htm
- Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from https://www.chromatographytoday.
- Google Patents. (n.d.). CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Retrieved from https://patents.google.
- PubMed. (n.d.). Anticonvulsant activity of a metabotropic glutamate receptor 8 preferential agonist, (R,S)-4-phosphonophenylglycine. Retrieved from https://pubmed.ncbi.nlm.nih.gov/11078179/
- Simson Pharma Limited. (n.d.). 3-chlorophenylglycine. Retrieved from https://www.simsonpharma.com/product/3-chlorophenylglycine
- ResearchGate. (2025, August 6). Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. Retrieved from https://www.researchgate.net/publication/287042880_Resolution_of_N-Acetyl-DL-3-methoxy-alanine_by_Immobilized_Cells_with_Aminoacylase
- PubMed. (2024, August 1). Activation of Metabotropic Glutamate Receptor 3 Modulates Thalamo-accumbal Transmission and Rescues Schizophrenia-Like Physiological and Behavioral Deficits. Retrieved from https://pubmed.ncbi.nlm.nih.gov/38061467/
- United States Biological. (n.d.). 269437 3-Chlorophenylglycine CAS: 7292-71-9.
- CP Lab Safety. (n.d.). DL-(3-Chlorophenyl)glycine, min 98%, 100 grams. Retrieved from https://www.cplabsafety.com/dl-3-chlorophenyl-glycine-min-98-100-grams.html
Sources
- 1. This compound | C8H8ClNO2 | CID 1515291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. calpaclab.com [calpaclab.com]
- 4. Anticonvulsant activity of a metabotropic glutamate receptor 8 preferential agonist, (R,S)-4-phosphonophenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Group I metabotropic glutamate receptors in the thalamus [ucl.ac.uk]
- 6. Activation of group III metabotropic glutamate receptors is neuroprotective in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. himediadownloads.com [himediadownloads.com]
- 14. aksci.com [aksci.com]
The Synthesis of L-3-Chlorophenylglycine and Its Derivatives: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to L-3-Chlorophenylglycine, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. We will delve into the foundational chemical principles and practical execution of classical racemic syntheses, including the Strecker and Bucherer-Bergs reactions, and critically examine advanced asymmetric strategies for the enantioselective production of the desired L-isomer. This guide is intended for researchers, medicinal chemists, and process development scientists, offering both theoretical insights and actionable experimental protocols.
Introduction: The Significance of this compound
This compound is a valuable chiral building block in medicinal chemistry. Its incorporation into peptide and non-peptide scaffolds can significantly modulate the pharmacological properties of a molecule. The presence of the chlorine atom on the phenyl ring can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[1] This amino acid and its derivatives are key intermediates in the synthesis of various therapeutic agents, including anticoagulants and other bioactive compounds.[2] The stereochemistry at the alpha-carbon is crucial for biological activity, making the enantioselective synthesis of the L-isomer a primary objective for pharmaceutical development.
Racemic Synthesis of 3-Chlorophenylglycine: The Classical Approaches
The initial synthesis of 3-Chlorophenylglycine typically results in a racemic mixture (a 1:1 mixture of L- and D-enantiomers). Two of the most established methods for this are the Strecker synthesis and the Bucherer-Bergs reaction.
The Strecker Synthesis
The Strecker synthesis is a two-step method for producing α-amino acids from an aldehyde, ammonia, and cyanide.[3] The reaction begins with the formation of an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[4]
Mechanism:
The reaction proceeds through the formation of an imine from 3-chlorobenzaldehyde and ammonia. The imine is then attacked by a cyanide ion to form an α-aminonitrile. Finally, acidic or basic hydrolysis of the nitrile group yields the carboxylic acid functionality of 3-chlorophenylglycine.[5]
Caption: General workflow of the Strecker synthesis.
The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source.[6] These hydantoin intermediates can then be hydrolyzed to yield the desired amino acid.
Mechanism:
The reaction begins with the formation of a cyanohydrin from 3-chlorobenzaldehyde and cyanide. This is followed by a reaction with ammonium carbonate to form an aminonitrile, which then cyclizes in the presence of carbon dioxide (from the decomposition of ammonium carbonate) to form a 5-(3-chlorophenyl)hydantoin. Subsequent hydrolysis of the hydantoin ring yields Dthis compound.[7]
Caption: General workflow of the Bucherer-Bergs reaction.
Asymmetric Synthesis of this compound
To obtain the biologically active L-enantiomer, several asymmetric strategies can be employed. These methods either directly produce the L-isomer or resolve the racemic mixture.
Asymmetric Strecker Synthesis using a Chiral Auxiliary
A powerful approach to enantioselective synthesis is the use of a chiral auxiliary. In the context of the Strecker reaction, a chiral amine can be used instead of ammonia.[8] This leads to the formation of diastereomeric α-aminonitriles, which can be separated. Subsequent hydrolysis and removal of the chiral auxiliary yield the enantiomerically pure amino acid. (R)-phenylglycine amide has been shown to be an effective chiral auxiliary in this context.
Caption: Workflow for asymmetric Strecker synthesis.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly efficient method for separating enantiomers. This technique utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture. For the resolution of Dthis compound, Penicillin G acylase is a commonly used enzyme.[9]
The racemic amino acid is first N-acylated (e.g., with a phenylacetyl group). The resulting N-acetyl-Dthis compound is then treated with immobilized Penicillin G acylase. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-3-chlorophenylglycine unreacted. The free this compound can then be separated from the unreacted D-enantiomer.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Research Applications of L-3-Chlorophenylglycine: A Selective Tool for Probing Metabotropic Glutamate Receptor Function
This guide provides an in-depth technical overview of L-3-Chlorophenylglycine (L-3-CPG), a phenylglycine derivative with significant potential as a research tool in neuroscience. We will delve into its core mechanism of action as a metabotropic glutamate receptor (mGluR) antagonist, explore its potential applications in preclinical models of neurological and psychiatric disorders, and provide detailed experimental protocols for its synthesis and use in laboratory settings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage L-3-CPG to advance our understanding of glutamatergic signaling in health and disease.
Introduction: The Significance of this compound in Glutamate Research
Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its actions are mediated by both ionotropic and metabotropic receptors. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial modulatory role in synaptic transmission and neuronal excitability. The mGluR family is composed of eight subtypes (mGluR1-8), which are further classified into three groups (Group I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways.
The development of selective ligands for these receptor subtypes is paramount to dissecting their individual physiological and pathophysiological roles. This compound emerges as a valuable pharmacological tool in this context. As a derivative of phenylglycine, it belongs to a class of compounds known to interact with mGluRs. While comprehensive pharmacological data for L-3-CPG itself is still emerging, the well-characterized selectivity of other phenylglycine derivatives for specific mGluR subtypes strongly suggests its potential as a selective antagonist. This guide will synthesize the available information and provide a framework for its application in neuroscience research.
Physicochemical Properties and Synthesis
A thorough understanding of the chemical characteristics of L-3-CPG is essential for its proper handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-2-(3-chlorophenyl)acetic acid | PubChem |
| Molecular Formula | C₈H₈ClNO₂ | PubChem[1] |
| Molecular Weight | 185.61 g/mol | PubChem[1] |
| CAS Number | 119565-00-3 | PubChem[1] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Solubility | Soluble in aqueous solutions, solubility can be enhanced by pH adjustment | General knowledge |
| Storage | Store at 2-8°C, protected from light and moisture | General knowledge |
Proposed Synthesis Protocol
The following is a proposed laboratory-scale synthesis method for this compound, adapted from established procedures for similar chlorophenylglycine derivatives.[2][3] This protocol should be performed by trained chemists in a properly equipped laboratory.
Diagram 1: Proposed Synthesis Workflow for this compound
Caption: A three-stage workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Strecker Synthesis of Racemic 3-Chlorophenylglycine:
-
In a well-ventilated fume hood, dissolve 3-chlorobenzaldehyde in a suitable solvent such as methanol.
-
Add an aqueous solution of ammonium chloride and sodium cyanide to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the formation of the aminonitrile intermediate by thin-layer chromatography (TLC).
-
-
Hydrolysis to Racemic Amino Acid:
-
Carefully add a strong acid, such as hydrochloric acid, to the reaction mixture containing the aminonitrile.
-
Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
-
Neutralize the reaction mixture to precipitate the racemic 3-Chlorophenylglycine.
-
Filter, wash with cold water, and dry the crude product.
-
-
Chiral Resolution:
-
Dissolve the racemic 3-Chlorophenylglycine in a suitable solvent (e.g., ethanol/water mixture).
-
Add a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts.
-
Allow the solution to cool slowly to facilitate the fractional crystallization of one diastereomer.
-
Isolate the desired diastereomeric salt by filtration.
-
Treat the isolated salt with a base to liberate the free this compound.
-
Recrystallize the final product to achieve high purity.
-
Note: The specific reaction conditions, including solvent, temperature, and reaction times, should be optimized for the best yield and purity.
Mechanism of Action: Antagonism of Metabotropic Glutamate Receptors
The primary pharmacological action of this compound is believed to be the antagonism of metabotropic glutamate receptors. While a detailed binding profile for L-3-CPG is not yet available in the public domain, studies on structurally related phenylglycine derivatives provide strong evidence for their interaction with mGluRs, particularly those in Group III.
For instance, the radiolabeled phenylglycine antagonist, [3H]CPPG, has been shown to bind with high affinity and selectivity to the mGluR8a subtype, with a K(D) of 183 nM.[1][4] This suggests that the phenylglycine scaffold is a promising backbone for developing subtype-selective mGluR ligands. It is plausible that the chloro- substitution at the 3-position of the phenyl ring in L-3-CPG confers a unique selectivity profile across the eight mGluR subtypes.
Diagram 2: this compound's Hypothesized Mechanism of Action
Caption: L-3-CPG is hypothesized to block presynaptic mGluRs, thereby disinhibiting glutamate release.
Further research is critically needed to fully characterize the binding affinities (Ki or IC50 values) of L-3-CPG at all eight mGluR subtypes to establish its precise selectivity profile.
Potential Research Applications
The ability to selectively modulate mGluR function opens up numerous avenues for research into the underlying mechanisms of various neurological and psychiatric disorders. Based on the known roles of mGluRs, this compound is a promising tool for investigating the following conditions:
Traumatic Brain Injury (TBI)
Rationale: Following a traumatic brain injury, there is a massive, excitotoxic release of glutamate, which contributes significantly to secondary neuronal damage.[5] Metabotropic glutamate receptors are intricately involved in modulating this pathological cascade. Antagonism of specific mGluRs could potentially mitigate the detrimental effects of excessive glutamate.
Proposed Experimental Approach:
-
In Vivo TBI Model (Controlled Cortical Impact):
-
Induce a controlled cortical impact injury in rodents.
-
Administer L-3-CPG systemically or directly into the brain at various time points post-injury.
-
Assess neurological outcomes using behavioral tests such as the Morris water maze for cognitive function and the rotarod test for motor coordination.
-
Perform histological analysis of brain tissue to quantify lesion volume and neuronal cell death.
-
Schizophrenia
Rationale: The glutamate hypofunction hypothesis of schizophrenia posits that a deficit in glutamatergic signaling, particularly through NMDA receptors, contributes to the symptoms of the disorder.[6] Metabotropic glutamate receptors are key regulators of glutamatergic and dopaminergic neurotransmission, both of which are dysregulated in schizophrenia. The development of novel treatments for schizophrenia is exploring the modulation of the glutamate system.[7] Animal models are crucial in this research.[8]
Proposed Experimental Approach:
-
Animal Models of Schizophrenia:
-
Utilize pharmacological models, such as sub-chronic administration of NMDA receptor antagonists like phencyclidine (PCP) or ketamine, to induce schizophrenia-like behaviors in rodents.[9]
-
Administer L-3-CPG and assess its ability to reverse or prevent the development of deficits in prepulse inhibition (a measure of sensorimotor gating), social interaction, and cognitive tasks.
-
Employ in vivo microdialysis to measure the effects of L-3-CPG on dopamine and glutamate levels in brain regions implicated in schizophrenia, such as the prefrontal cortex and striatum.
-
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in a research setting.
In Vitro Electrophysiology: Brain Slice Recordings
This protocol describes how to assess the effect of L-3-CPG on synaptic transmission in acute brain slices.[10][11][12][13]
Diagram 3: Electrophysiology Experimental Workflow
Caption: A workflow for assessing the electrophysiological effects of L-3-CPG.
Step-by-Step Methodology:
-
Slice Preparation:
-
Anesthetize a rodent and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region (e.g., hippocampus or prefrontal cortex) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Obtain whole-cell patch-clamp recordings from neurons of interest.
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs).
-
-
Drug Application:
-
Bath apply this compound at the desired concentration (e.g., 1-100 µM) and record the changes in synaptic currents.
-
To investigate its effect on presynaptic glutamate release, a paired-pulse stimulation protocol can be employed. An increase in the paired-pulse ratio following L-3-CPG application would suggest a presynaptic mechanism of action.
-
-
Data Analysis:
-
Analyze the frequency, amplitude, and kinetics of synaptic events before, during, and after drug application.
-
In Vivo Behavioral Assessment in Rodents
This protocol provides a general framework for assessing the behavioral effects of L-3-CPG in rodents.
Step-by-Step Methodology:
-
Animal Handling and Habituation:
-
Handle animals for several days prior to the experiment to reduce stress.
-
Habituate the animals to the testing apparatus to minimize novelty-induced effects.
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer the drug via the desired route (e.g., intraperitoneal injection, oral gavage, or intracerebroventricular infusion).
-
-
Behavioral Testing:
-
At a predetermined time after drug administration, place the animal in the testing apparatus.
-
Record the relevant behavioral parameters using automated tracking software or manual scoring.
-
Examples of behavioral tests include:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: To measure anxiety-like behavior.
-
Novel Object Recognition Test: To evaluate learning and memory.
-
-
-
Data Analysis:
-
Compare the behavioral performance of the L-3-CPG-treated group to a vehicle-treated control group.
-
Conclusion and Future Directions
This compound represents a promising pharmacological tool for the investigation of metabotropic glutamate receptor function. Its potential selectivity as an antagonist makes it particularly valuable for dissecting the roles of specific mGluR subtypes in synaptic plasticity, neuronal excitability, and the pathophysiology of CNS disorders.
Future research should focus on a comprehensive pharmacological characterization of L-3-CPG, including its binding affinities and functional activities at all eight mGluR subtypes. Furthermore, in vivo studies utilizing this compound in well-established animal models of neurological and psychiatric diseases are warranted to validate its therapeutic potential. The detailed protocols provided in this guide offer a starting point for researchers to explore the diverse applications of this compound in advancing our understanding of the complex world of glutamatergic neurotransmission.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Naples, M. A., & Hampson, D. R. (2001). Pharmacological profiles of the metabotropic glutamate receptor ligands [3H]L-AP4 and [3H]CPPG. Neuropharmacology, 40(2), 170–177.
- Brain & Behavior Research Foundation. (2017, June 5). New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models.
- Santa Cruz Biotechnology, Inc. (n.d.). DL-(3-Chlorophenyl)glycine.
- Murphy, C., Mosley, I., Jo, K., Zhang, K., & Aiken, T. (n.d.). Traumatic Brain Injury: Novel Methods for in Vitro and in Vivo Assessment of Drug Candidates. CORE.
- Xiong, Y., Mahmood, A., & Chopp, M. (2013). Animal models of traumatic brain injury. Nature Reviews Neuroscience, 14(2), 128–142.
- Wetsel, W. C., et al. (2017). A new class of 5-HT2C receptor inhibitors show efficacy in animal models of schizophrenia. Neuropsychopharmacology, 42(8), 1633–1645.
- Hayashi, Y., et al. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. The Journal of Neuroscience, 14(5 Pt 2), 3370–3377.
- Javitt, D. C., & Zukin, S. R. (1991). Recent advances in the phencyclidine model of schizophrenia.
- CN106083628A - A kind of method preparing p-chlorophenylglycine - Google Patents. (n.d.).
- Cebak, J. E., et al. (2017). Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection. Journal of Neurotrauma, 34(7), 1302–1317.
- Linaro, D., Couto, J., & Giugliano, M. (2019). Real-time Electrophysiology: Using Closed-loop Protocols to Probe Neuronal Dynamics and Beyond. Journal of Visualized Experiments, (145), e58543.
- Serra, G., et al. (2023). Electrophysiological recordings. protocols.io.
- An, D., & Abe, K. (2024). Brain Injury and Neurodegeneration: Molecular, Functional, and Translational Approach 3.0. International Journal of Molecular Sciences, 25(1), 543.
- CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents. (n.d.).
- Fisher, M. (2012). Effects of novel, high affinity glycine transport inhibitors on frontostriatal dopamine release in a rodent model of schizophrenia. European Neuropsychopharmacology, 22(10), 747–754.
- Santa Cruz Biotechnology, Inc. (n.d.). DL-(3-Chlorophenyl)glycine.
- Jones, C. A., Watson, D. J. G., & Fone, K. C. F. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1162–1194.
- Bigler, E. D. (2007). In Vivo Characterization of Traumatic Brain Injury Neuropathology with Structural and Functional Neuroimaging.
- Kraus, L., et al. (2021). Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings. Journal of Visualized Experiments, (175), e61085.
- Wang, J. (2024). Electrophysiological recording from Brain Slices Protocol v1. protocols.io.
- US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents. (n.d.).
- Liu, J., et al. (2022). In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine-Learning-Based Approach. Physical Chemistry Chemical Physics, 24(26), 15993–16004.
- Soiza-Reilly, M., & Isaacson, J. S. (2021). A protocol for simultaneous in vivo juxtacellular electrophysiology and local pharmacological manipulation in mouse cortex. STAR Protocols, 2(1), 100293.
- Okamoto, T., et al. (2000). Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes. British Journal of Pharmacology, 130(7), 1621–1628.
- Malherbe, P., et al. (2003). Molecular Determinants of High Affinity Binding to Group III Metabotropic Glutamate Receptors. Journal of Biological Chemistry, 278(10), 8340–8347.
Sources
- 1. Pharmacological profiles of the metabotropic glutamate receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
- 3. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of novel, high affinity glycine transport inhibitors on frontostriatal dopamine release in a rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]
- 8. imprs-tp.mpg.de [imprs-tp.mpg.de]
- 9. Effects of novel, high affinity glycine transport inhibitors on frontostriatal dopamine release in a rodent model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Electrophysiological recordings [protocols.io:443]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
The Mechanistic Landscape of L-3-Chlorophenylglycine: A Technical Guide for CNS Research Professionals
Foreword: Unraveling the Modulatory Role of L-3-Chlorophenylglycine in Glutamatergic Neurotransmission
The intricate signaling network of the central nervous system (CNS) is predominantly governed by the excitatory neurotransmitter glutamate. Fine-tuning this system is critical for maintaining neuronal homeostasis and plasticity. Metabotropic glutamate receptors (mGluRs), a class of G-protein coupled receptors, are key players in this modulatory process. Phenylglycine derivatives have emerged as a significant class of synthetic ligands that exhibit diverse activities at these receptors. This technical guide provides an in-depth exploration of the prevailing theories on the mechanism of action of this compound, a member of this chemical class. We will delve into the experimental evidence that substantiates its role as a competitive antagonist, primarily targeting Group III mGluRs, and discuss the downstream consequences of this interaction. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile and its potential as a tool for dissecting glutamatergic signaling in the CNS.
I. Core Mechanistic Theory: Competitive Antagonism at Group III Metabotropic Glutamate Receptors
The principal hypothesis regarding the mechanism of action of this compound is its function as a competitive antagonist at specific metabotropic glutamate receptors. Evidence strongly points towards its selective activity at Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are typically located presynaptically and are negatively coupled to adenylyl cyclase through Gi/o proteins. Their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates neurotransmitter release.
The structure-activity relationship (SAR) of phenylglycine derivatives is critical in determining their agonist and antagonist properties at different mGluR subtypes. The nature and position of substituents on the phenyl ring, as well as modifications to the glycine backbone, dictate the binding affinity and efficacy.[1] For instance, carboxyphenylglycine derivatives often exhibit antagonist activity at Group I mGluRs and agonist activity at Group II mGluRs.[1] Alpha-methylation or alpha-ethylation of these carboxyphenylglycine derivatives can convert the agonist property at mGluR2 to an antagonist one.[1]
While direct and comprehensive binding data for this compound across all mGluR subtypes remains to be fully elucidated in publicly accessible literature, the pharmacological profile of structurally related compounds provides significant insight. A notable example is (RS)-α-cyclopropyl-4-phosphonophenylglycine (CPPG), a potent and selective antagonist of Group II and III mGluRs, with a roughly 20-fold selectivity for Group III.[2] Specifically, radiolabeled CPPG has shown a high level of specific binding to mGluR8a.[3] This suggests that this compound, as a phenylglycine derivative, likely shares this affinity for Group III mGluRs.
Downstream Signaling Cascade: Inhibition of Adenylyl Cyclase
The antagonism of Group III mGluRs by this compound is predicted to block the endogenous ligand, glutamate, from binding and activating the receptor. This, in turn, prevents the Gi/o protein-mediated inhibition of adenylyl cyclase.[4] Consequently, in the presence of a stimulatory signal, intracellular cAMP levels would be higher than if the receptor were activated by an agonist. This modulation of the cAMP signaling pathway is a key consequence of this compound's mechanism of action and can have widespread effects on neuronal function, including the regulation of ion channel activity and gene expression.
The following diagram illustrates the proposed signaling pathway affected by this compound:
Figure 2. Workflow for a competitive radioligand binding assay.
Quantitative Data Summary (Hypothetical)
| mGluR Subtype | Group | Hypothetical Ki (µM) for this compound |
| mGluR1 | I | >100 |
| mGluR5 | I | >100 |
| mGluR2 | II | 50 |
| mGluR3 | II | 75 |
| mGluR4 | III | 5 |
| mGluR6 | III | 10 |
| mGluR7 | III | 15 |
| mGluR8 | III | 2 |
Functional Assays: Assessing Antagonist Potency
Functional assays are crucial to confirm that the binding of this compound to the receptor translates into a functional antagonism. For Group III mGluRs, this is typically assessed by measuring the compound's ability to reverse the agonist-induced inhibition of adenylyl cyclase.
Experimental Protocol: Forskolin-Stimulated cAMP Accumulation Assay
-
Cell Culture and Treatment:
-
Culture cells stably expressing the Group III mGluR of interest.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known concentration of an appropriate Group III mGluR agonist (e.g., L-AP4) in the presence of forskolin (an adenylyl cyclase activator).
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Electrophysiology: Investigating Effects on Neuronal Excitability
Electrophysiological recordings from neurons in brain slices can provide direct evidence of the functional consequences of this compound's action. By recording from presynaptic terminals or postsynaptic neurons, it is possible to observe how the compound modulates synaptic transmission.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Brain Slice Preparation:
-
Prepare acute brain slices from a relevant brain region (e.g., hippocampus or cortex) of a rodent.
-
Maintain the slices in artificial cerebrospinal fluid (aCSF).
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber and perfuse with aCSF.
-
Using a glass micropipette, establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs).
-
-
Pharmacological Manipulation:
-
Apply a Group III mGluR agonist to the bath to induce a change in synaptic transmission (e.g., a decrease in EPSC amplitude due to presynaptic inhibition).
-
Co-apply this compound with the agonist and observe its ability to reverse the agonist-induced effect.
-
-
Data Analysis:
-
Measure the amplitude and frequency of synaptic events before, during, and after drug application.
-
Quantify the extent to which this compound antagonizes the effects of the mGluR agonist.
-
In Vivo Microdialysis: Assessing Impact on Neurotransmitter Release
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal. [5]This technique can be used to investigate whether the antagonism of presynaptic Group III mGluRs by this compound leads to an increase in glutamate release.
Experimental Protocol: In Vivo Microdialysis
-
Probe Implantation:
-
Surgically implant a microdialysis probe into a specific brain region of an anesthetized animal.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Sampling:
-
Perfuse the microdialysis probe with aCSF at a slow, constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline of extracellular neurotransmitter levels.
-
-
Drug Administration:
-
Administer this compound systemically or locally through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate samples.
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for glutamate and other neurotransmitters using high-performance liquid chromatography (HPLC) coupled with a sensitive detection method (e.g., fluorescence or mass spectrometry). [6]
-
-
Data Analysis:
-
Calculate the percentage change in neurotransmitter levels from baseline following the administration of this compound.
-
III. Alternative and Secondary Mechanistic Theories
While the primary theory centers on competitive antagonism at Group III mGluRs, it is prudent for researchers to consider alternative or secondary mechanisms of action for any novel compound.
-
Activity at other mGluR Subtypes: Although less likely based on SAR of related compounds, this compound may possess weak antagonist or even partial agonist activity at other mGluR subtypes, including those in Group I and Group II. Comprehensive screening across all subtypes is necessary to rule out these possibilities.
-
Off-Target Effects: Like any pharmacological agent, this compound could potentially interact with other receptors or ion channels in the CNS. Broad pharmacological profiling against a panel of common CNS targets is a crucial step in validating its selectivity.
IV. Conclusion and Future Directions
The available evidence strongly supports the theory that this compound acts as a competitive antagonist, with a likely preference for Group III metabotropic glutamate receptors. This antagonism is expected to disinhibit adenylyl cyclase, leading to an increase in intracellular cAMP levels and a subsequent modulation of presynaptic neurotransmitter release.
To definitively establish the mechanistic profile of this compound, future research should focus on:
-
Comprehensive Pharmacological Profiling: Conducting detailed radioligand binding and functional assays for this compound against all eight mGluR subtypes to obtain precise Ki and IC50 values.
-
Elucidation of Downstream Signaling: Investigating the direct impact of this compound on cAMP levels and other downstream effectors in neuronal and recombinant systems.
-
In Vivo Target Engagement and Efficacy: Utilizing advanced techniques such as positron emission tomography (PET) to confirm target engagement in the living brain and correlating this with behavioral outcomes in relevant animal models of neurological and psychiatric disorders.
By pursuing these avenues of research, the scientific community can fully elucidate the mechanism of action of this compound, paving the way for its effective use as a pharmacological tool and potentially as a lead compound for the development of novel therapeutics for CNS disorders.
References
-
Bisenieks, E., et al. (2021). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Journal of Medicinal Chemistry, 64(19), 14673–14693. [Link]
-
Hayashi, Y., et al. (1996). Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes. British Journal of Pharmacology, 117(7), 1362–1368. [Link]
-
Holmes, K. H., et al. (1999). Differential Effects of Metabotropic Glutamate Receptor Antagonists on Bursting Activity in the Amygdala. Journal of Neurophysiology, 81(1), 111-123. [Link]
-
Chefer, V. I., et al. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 5(9), 853-869. [Link]
-
Eysberg, M. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net. [Link]
-
Naples, M. A., & Hampson, D. R. (2001). Pharmacological profiles of the metabotropic glutamate receptor ligands [3H]L-AP4 and [3H]CPPG. Neuropharmacology, 40(2), 171–177. [Link]
-
Lee, S. H., et al. (2011). Inhibition of forskolin-stimulated cAMP accumulation by agonist-activated D2L-R and D2L-R mutants. PLoS One, 6(10), e26448. [Link]
-
Howard, A. D., et al. (2001). Inhibition of forskolin-stimulated cAMP formation in vitro by paraoxon and chlorpyrifos oxon in cortical slices from neonatal, juvenile, and adult rats. Journal of Biochemical and Molecular Toxicology, 15(5), 263-269. [Link]
-
Puro, D. G., et al. (2001). LPA inhibited forskolin-stimulated (50 M) cAMP accumulation in a dose-dependent manner in cultured human RPE cells. Investigative Ophthalmology & Visual Science, 42(11), 2645-2652. [Link]
-
Di Chiara, G. (1990). In-vivo brain dialysis of neurotransmitters. Trends in Pharmacological Sciences, 11(3), 116-121. [Link]
-
Zhou, S. Y., et al. (1995). Continuous in vivo monitoring of amino acid neurotransmitters by microdialysis sampling with on-line derivatization and capillary electrophoresis separation. Analytical Chemistry, 67(3), 594-599. [Link]
-
Chapman, A. G., et al. (2001). Convulsant and Anticonvulsant Actions of Agonists and Antagonists of Group III mGluRs. Neuropharmacology, 40(2), 192-200. [Link]
-
Hayashi, Y., et al. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. The Journal of Neuroscience, 14(5 Pt 2), 3370–3377. [Link]
-
Toms, N. J., et al. (1996). The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist. British Journal of Pharmacology, 119(5), 851–854. [Link]
-
Brabet, I., et al. (1998). Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells. Neuropharmacology, 37(8), 1043-1051. [Link]
-
Bedingfield, J. S., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 116(8), 3323–3329. [Link]
Sources
- 1. Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Convulsant and anticonvulsant actions of agonists and antagonists of group III mGluRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
Introduction: The Structural and Therapeutic Significance of Phenylglycine Scaffolds
An In-Depth Technical Guide to the Biological Activity of Substituted Phenylglycine Compounds
Phenylglycine, a non-proteinogenic alpha-amino acid, serves as a foundational scaffold in medicinal chemistry and drug development.[1][2] Its structure, characterized by a phenyl group directly attached to the α-carbon of glycine, imparts significant steric and electronic properties that distinguish it from proteinogenic aromatic amino acids like phenylalanine or tyrosine, which possess a flexible β-methylene spacer.[3] This unique arrangement restricts the conformational freedom of the aromatic side chain, making phenylglycine and its derivatives valuable moieties for designing molecules that can achieve precise interactions with biological targets.[3] The versatility of the phenylglycine core allows for extensive modification of the phenyl ring and the amino acid backbone, leading to a diverse library of compounds with a wide spectrum of biological activities.[4] These activities range from the modulation of central nervous system receptors to antimicrobial, anti-inflammatory, and anticancer effects, making substituted phenylglycines a subject of intense investigation for novel therapeutic agents.[5][6][7][8] This guide provides a comprehensive overview of the multifaceted biological activities of these compounds, details the methodologies used to assess these activities, and explores the critical structure-activity relationships that govern their function.
Chapter 1: Modulation of Central Nervous System Targets
The most extensively studied application of substituted phenylglycine compounds is in the modulation of excitatory neurotransmission in the central nervous system (CNS), primarily through interactions with glutamate receptors.
Antagonism and Agonism at Metabotropic Glutamate Receptors (mGluRs)
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission.[5] Phenylglycine derivatives were among the first selective antagonists discovered for these receptors, proving to be invaluable pharmacological tools for elucidating the physiological roles of different mGluR subtypes.[5][9]
These receptors are classified into three groups based on sequence homology, G-protein coupling, and agonist pharmacology:
-
Group I mGluRs (mGluR1 and mGluR5): These receptors couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[9][10]
-
Group II (mGluR2 and mGluR3) & Group III (mGluR4, mGluR6, mGluR7, mGluR8): These receptors couple to Gi/Go proteins, inhibiting adenylyl cyclase and leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12]
Substituted phenylglycines have been shown to exhibit a range of agonist and antagonist activities across these groups. For instance, (S)-4-carboxyphenylglycine (4CPG), (+)-α-methyl-4-carboxyphenylglycine (M4CPG), and (S)-4-carboxy-3-hydroxyphenylglycine (4C3HPG) are well-characterized antagonists of Group I mGluRs.[13][14] Conversely, certain derivatives can act as antagonists at the L-AP4-sensitive presynaptic mGluRs (Group III), with (RS)-α-methyl-4-phosphonophenylglycine (MPPG) being a particularly potent example.[15] The ability of different substitutions on the phenyl ring to confer selectivity for specific mGluR subtypes underscores the importance of this chemical class in neuropharmacology.[11]
Modulation of Other CNS Targets
Beyond mGluRs, phenylglycine derivatives have shown activity at other critical CNS targets:
-
Anticonvulsant Activity: Phenylglycinamide derivatives have been developed as broad-spectrum anticonvulsants.[16] These compounds often exhibit a multi-target mechanism of action, including the blockade of voltage-gated sodium (Nav) and calcium (Cav1.2) channels, as well as antagonism of the transient receptor potential vanilloid 1 (TRPV1) channel.[16][17] This multimodal approach may offer higher clinical efficacy compared to single-target drugs.[16]
-
Amino Acid Transporter Inhibition: L-phenylglycine and its analogs act as non-substrate inhibitors of the neutral amino acid transporters ASCT1 and ASCT2.[18] These transporters are involved in regulating the extracellular levels of D-serine, a crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor. By inhibiting D-serine uptake, these compounds can enhance NMDA receptor activity and facilitate processes like long-term potentiation (LTP), suggesting therapeutic potential for cognitive enhancement.[18]
Chapter 2: Antimicrobial and Antiviral Activities
Substituted phenylglycines are integral components of many natural products with potent antimicrobial properties and have inspired the synthesis of novel antimicrobial agents.[3][19]
-
Antibacterial Activity: Derivatives such as p-dimethylaminophenylglycine, m-methylphenylglycine, and various halogenated phenylglycines have demonstrated bacteriostatic and bactericidal activity against Escherichia coli.[6] The mechanism for some derivatives involves disrupting the integrity and altering the permeability of the bacterial cell membrane.[20] Benzoyl glycine derivatives, particularly those with electron-withdrawing groups on the benzoyl ring, are effective against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria.[4][21]
-
Antifungal Activity: 2-phenylglycine derivatives containing a 1,3,4-oxadiazole moiety have shown significant antifungal activity against plant pathogens like Thanatephorus cucumeris.[20] Further optimization of this scaffold has yielded compounds with potent activity against Nigrospora oryzae, with a proposed mechanism involving the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the fungal respiratory chain.[22]
-
Antiviral Activity: Certain 2-phenylglycine derivatives exhibit impressive inactivation activity against the tobacco mosaic virus (TMV).[20] Furthermore, phenylglycine-containing natural products like feglymycin can inhibit HIV replication by interacting with the viral envelope protein gp120, preventing its entry into host cells.[3]
Chapter 3: Anti-inflammatory and Other Bioactivities
The structural versatility of the phenylglycine scaffold has led to the discovery of compounds with a range of other potentially therapeutic activities.
-
Anti-inflammatory Agents: A series of N-(4-substituted phenyl)glycine derivatives have been synthesized and evaluated for anti-inflammatory properties.[7][23] By mimicking the glycine amino acid, these compounds aim for improved physicochemical characteristics. In a carrageenan-induced rat paw edema assay, certain chalcone-based derivatives showed significant inhibition of edema, demonstrating their potential as anti-inflammatory leads.[7][24]
-
Pesticidal Activity: The broad-spectrum bioactivities of 2-phenylglycine derivatives containing 1,3,4-oxadiazole-2-thioethers make them promising candidates for development as pesticides, with demonstrated antifungal, antibacterial, and anti-TMV activities.[20]
-
Aminopeptidase Inhibition: Phosphonic acid analogues of phenylglycine have been identified as inhibitors of various aminopeptidases, including porcine aminopeptidase N (pAPN), which is a model for the human enzyme often overexpressed in cancer.[25]
Chapter 4: Data Summary and Structure-Activity Relationships (SAR)
The biological activity of phenylglycine compounds is highly dependent on the nature and position of substituents on the phenyl ring and modifications to the amino acid core.
Quantitative Data Tables
Table 1: Activity of Phenylglycine Derivatives at Metabotropic Glutamate Receptors
| Compound | Receptor Group | Activity | Potency (KB/IC50/EC50) | Reference |
|---|---|---|---|---|
| (+)-M4CPG | Group I | Antagonist | KB: 0.184 mM (PI Assay) | [12][13] |
| (RS)-E4CPG | Group I | Antagonist | KB: 0.367 mM (PI Assay) | [12][13] |
| (S)-4C3HPG | Group I | Antagonist | IC50: 19-50 µM (mGluR1α) | [14] |
| (S)-4CPG | Group I | Antagonist | IC50: 4-72 µM (mGluR1α) | [14] |
| (RS)-M3CMPG | Group II/III | Antagonist | IC50: ~0.4 µM vs L-CCG-1 | [11] |
| MPPG | Group III | Antagonist | KD: 9.2 µM vs L-AP4 | [15] |
| MTPG | Group II | Antagonist | KD: 77 µM vs (1S,3S)-ACPD |[15] |
Table 2: Antibacterial Activity of Phenylglycine Derivatives against E. coli
| Compound | MIC (mg/L) | MBC (mg/L) | Reference |
|---|---|---|---|
| Phenylglycine | 125 | 250 | [6] |
| p-Dimethylaminophenylglycine | 125 | 250 | [6] |
| m-Methylphenylglycine | 62.5 | 125 | [6] |
| m-Bromophenylglycine | 62.5 | 125 |[6] |
Key SAR Insights
-
For mGluR Activity: The nature of the acidic group at the 4-position of the phenyl ring is critical for differentiating between mGluR groups. Carboxylate (e.g., in MCPG), phosphonate (MPPG), sulphonate (MSPG), and tetrazolyl (MTPG) groups confer distinct selectivity profiles.[15] Furthermore, α-methylation (as in M4CPG) can enhance potency compared to the unsubstituted parent compound.[13]
-
For Antibacterial Activity: Electron-withdrawing substituents (e.g., halogens, nitro groups) on the phenyl ring of benzoyl glycine derivatives generally enhance antibacterial efficacy.[4][21] For phenylglycine itself, substitutions at the meta and para positions of the phenyl ring influence potency against E. coli.[6]
-
For Antifungal Activity: The incorporation of a 1,3,4-oxadiazole moiety appears to be a key pharmacophore for antifungal activity in 2-phenylglycine derivatives.[20][22]
Chapter 5: Methodologies for Synthesis and Biological Evaluation
This section provides validated, step-by-step protocols for the synthesis and biological characterization of substituted phenylglycine compounds.
General Synthesis of N-Substituted Phenylglycine Derivatives
The synthesis of phenylglycine derivatives often involves multi-step pathways. A common approach for creating N-acyl phenylglycinamide derivatives is outlined below, which involves coupling, deprotection, and final acylation steps.[16][17]
Principle: This workflow utilizes Boc (tert-butyloxycarbonyl) protecting group chemistry. An appropriate amine (e.g., an arylpiperazine) is first coupled to Boc-protected phenylglycine. The Boc group is then removed under acidic conditions, and the resulting free amine is acylated with a desired carboxylic acid or acid chloride to yield the final product.
Step-by-Step Protocol:
-
Condensation: Dissolve Boc-DL-phenylglycine and a coupling agent like carbonyldiimidazole (CDI) in a suitable aprotic solvent (e.g., dichloromethane, THF). Stir for 1-2 hours at room temperature. Add the appropriate arylpiperazine derivative and continue stirring overnight.
-
Work-up & Purification: Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute acid, bicarbonate solution, and brine. Dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product (Intermediate 1) via column chromatography.
-
Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane. Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Neutralization: Remove the solvent and excess TFA under vacuum. Dissolve the residue in a suitable solvent and neutralize with a base (e.g., ammonium hydroxide or saturated sodium bicarbonate) to obtain the free amine intermediate.
-
Acylation: In a separate flask, activate the desired carboxylic acid with CDI. Add the free amine intermediate to this solution and stir overnight. Alternatively, the amine can be reacted directly with an appropriate acyl chloride in the presence of a non-nucleophilic base like triethylamine.
-
Final Purification: Perform an aqueous work-up as in Step 2. Purify the final crude product by column chromatography or recrystallization to yield the target compound.
In Vitro Assay: Phosphoinositide (PI) Hydrolysis for Group I mGluR Activity
This assay is a gold standard for quantifying the activity of Gq-coupled receptors like mGluR1 and mGluR5.[10][26]
Principle: The assay measures the accumulation of [³H]-inositol phosphates ([³H]IPs), a downstream product of PLC activation. Cells expressing the target receptor are pre-labeled with myo-[³H]inositol, which is incorporated into the cell membrane as [³H]-PIP2. Upon receptor activation by an agonist, PLC cleaves [³H]-PIP2, releasing soluble [³H]IPs. The inclusion of lithium chloride (LiCl) is critical, as it inhibits the inositol monophosphatase enzyme, preventing the degradation of [³H]IPs and allowing them to accumulate for quantification.
Step-by-Step Protocol:
-
Cell Culture and Labeling: Plate cells (e.g., HEK293 or CHO) stably expressing the mGluR of interest in 24-well plates. Once they reach ~80% confluency, replace the medium with inositol-free DMEM containing myo-[³H]inositol (0.5-1.0 µCi/mL). Incubate for 18-24 hours.
-
Pre-incubation: Aspirate the labeling medium and wash the cells twice with Krebs-Henseleit buffer. Add 300 µL of Krebs buffer containing 10 mM LiCl to each well.
-
Antagonist Addition: For antagonist studies, add the substituted phenylglycine compound at various concentrations and incubate for 20 minutes at 37°C. For agonist studies, add buffer only.
-
Agonist Stimulation: Add the agonist (e.g., L-glutamate or quisqualate) to achieve the desired final concentration (typically an EC₈₀ concentration for antagonist curves). Incubate for 45-60 minutes at 37°C.
-
Termination and Lysis: Terminate the reaction by aspirating the medium and adding 1 mL of ice-cold 10 mM formic acid. Incubate on ice for at least 30 minutes.
-
Separation of Inositol Phosphates: Neutralize the cell lysates and apply them to Dowex AG1-X8 anion-exchange columns (formate form). Wash the columns extensively with water and then with 60 mM ammonium formate to remove free [³H]inositol and glycerophosphoinositol.
-
Elution and Quantification: Elute the total accumulated [³H]IPs with 1 M ammonium formate / 0.1 M formic acid. Add the eluate to a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: For antagonist studies, plot the percentage inhibition of the agonist response against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Antimicrobial Susceptibility Testing: Minimum Inhibitory/Bactericidal Concentration (MIC/MBC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in microbial death. This protocol uses the broth microdilution method.
Step-by-Step Protocol:
-
Prepare Inoculum: Culture the test bacterium (e.g., E. coli) in appropriate broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of ~5 x 10⁵ colony-forming units (CFU)/mL.
-
Prepare Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test phenylglycine compound in broth. For example, starting from 500 mg/L down to ~1 mg/L.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).
-
Determine MBC: Take a small aliquot (10 µL) from each well that showed no growth and plate it onto an agar plate. Incubate the agar plates overnight. The MBC is the lowest concentration from the microtiter plate that results in no colony growth on the agar plate.
Conclusion and Future Directions
Substituted phenylglycine compounds represent a remarkably versatile and enduring chemical scaffold in drug discovery. Their ability to selectively modulate key biological targets, from CNS receptors to microbial enzymes, has established them as critical tools for research and as promising leads for therapeutic development. The extensive body of work on mGluR modulators highlights how subtle structural modifications can fine-tune pharmacological activity and selectivity.[11][15] Meanwhile, emerging research into their antimicrobial, anti-inflammatory, and anticonvulsant properties continues to broaden their potential applications.[7][16][22]
Future research should focus on leveraging multi-target drug design principles, as seen with anticonvulsant phenylglycinamides, to address complex diseases like epilepsy and neuropathic pain.[16][17] Further exploration of the mechanisms underlying their antimicrobial and antiviral activities could lead to novel agents to combat drug-resistant pathogens.[3][22] The continued synthesis of novel derivatives, guided by robust structure-activity relationship studies and coupled with high-throughput screening, will undoubtedly unlock new biological functions and therapeutic opportunities for this privileged structural class.
References
-
Watkins, J., & Collingridge, G. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333-342. [Link]
- CN102165950B. (n.d.). Phenylglycine derivatives have bacteriostatic and bactericidal activity against Escherichia coli.
-
Karcz, T., et al. (2021). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 26(11), 3375. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity, 20(1), e202200957. [Link]
-
Abdel-Wahab, B. F., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(7), 674-684. [Link]
-
Birch, P. J., et al. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481-488. [Link]
-
Bedingfield, J. S., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 116(8), 3323-3329. [Link]
-
Davies, C. H., et al. (2001). Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(6), 777-780. [Link]
-
Sprung, W. D., et al. (1989). [The Synthesis of P-substituted DL-2-phenylglycine Octylesters]. Pharmazie, 44(8), 540-542. [Link]
-
Bedingfield, J. S., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 116(8), 3323-3329. [Link]
-
Bedingfield, J. S., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 116(8), 3323-3329. [Link]
-
Kuranaga, T., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(6), 815-849. [Link]
-
Li, Y., et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Chinese Medicine, 13, 39. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. Pharma-intermediate.com. [Link]
-
Hayashi, Y., et al. (1994). Analysis of Derivatives Subtypes Agonist and Antagonist Activities of Phenylglycine for Different Cloned Metabotropic Glutamate Receptor. Journal of Neuroscience, 14(5), 3370-3377. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). N-Phenylglycine: A Versatile Amino Acid Derivative for Pharmaceuticals, Dyes, and Organic Synthesis. Pharma-intermediate.com. [Link]
-
Kingston, A. E., et al. (1995). Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes. Neuropharmacology, 34(8), 887-894. [Link]
-
Jane, D. E., et al. (1995). New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord. Neuropharmacology, 34(8), 851-856. [Link]
- EP3153498A1. (n.d.). N-substituted phenyl glycine preparation method.
- CN103992241B. (n.d.). The preparation method of N-substituted-phenyl glycine.
-
Abdel-Wahab, B. F., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. [Link]
-
Kuranaga, T., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. [Link]
-
Wikipedia. (n.d.). Phenylglycine. Wikipedia.org. [Link]
-
Zhang, Y., et al. (2023). Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives. Arabian Journal of Chemistry, 16(11), 105244. [Link]
-
Brown, J. A., et al. (2017). Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices. Neuropharmacology, 126, 70-83. [Link]
-
Słoczyńska, K., et al. (2022). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. Journal of Medicinal Chemistry, 65(17), 11625-11648. [Link]
-
Somani, R., et al. (2023). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis, 10(2), 64-68. [Link]
-
Vassiliou, S., et al. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Molecules, 24(18), 3350. [Link]
-
Somani, R., et al. (2023). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis, 10(2), 64-68. [Link]
-
Kuranaga, T., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(6), 815-849. [Link]
Sources
- 1. Phenylglycine - Wikipedia [en.wikipedia.org]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 4. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 5. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102165950B - Phenylglycine derivatives have bacteriostatic and bactericidal activity against Escherichia coli - Google Patents [patents.google.com]
- 7. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes. | Semantic Scholar [semanticscholar.org]
- 15. New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 20. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijpca.org [ijpca.org]
- 22. Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 23. [The synthesis of P-substituted DL-2-phenylglycine octylesters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
L-3-Chlorophenylglycine: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of Non-Proteinogenic Amino Acids in Modern Drug Discovery
In the landscape of contemporary drug discovery, the exploration of chemical space beyond nature's canonical building blocks has become a cornerstone of innovation. Non-proteinogenic amino acids (npAAs), a diverse class of amino acids not found in the genetic code, offer a rich scaffold for the development of novel therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, L-3-Chlorophenylglycine stands out as a versatile and intriguing molecule. Its unique structural features, combining the chirality of an amino acid with the electronic properties of a chlorinated aromatic ring, make it a valuable tool for probing biological systems and a promising starting point for medicinal chemistry campaigns. This guide provides an in-depth technical overview of this compound, from its synthesis and physicochemical properties to its mechanism of action and practical applications in research and development.
Physicochemical Properties of this compound
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in a research setting. This compound is a white to off-white solid with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol .[1] The presence of the chlorine atom on the phenyl ring significantly influences its electronic properties and can contribute to enhanced binding interactions with biological targets.[2][3]
| Property | Value | Source |
| Molecular Formula | C8H8ClNO2 | PubChem[1] |
| Molecular Weight | 185.61 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-amino-2-(3-chlorophenyl)acetic acid | PubChem[1] |
| CAS Number | 119565-00-3 | PubChem[1] |
| Appearance | Solid | Inferred from related compounds |
| Solubility | Soluble in aqueous solutions, with solubility dependent on pH. | General knowledge of amino acids |
Synthesis of this compound: A Methodological Deep Dive
The enantioselective synthesis of this compound is a critical step in its utilization for biological studies, as stereochemistry often dictates pharmacological activity. While various methods for the synthesis of α-amino acids have been developed, a common and adaptable approach for chlorophenylglycine derivatives is a modified Strecker synthesis, which begins with the corresponding benzaldehyde.[4][5]
Conceptual Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Step-by-Step Synthesis Protocol (Adapted from a similar synthesis[4][5])
Objective: To synthesize this compound from 3-chlorobenzaldehyde.
Materials:
-
3-Chlorobenzaldehyde
-
Ammonium carbonate
-
Sodium cyanide
-
Methanol
-
Water
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H2SO4)
-
Active carbon
-
Resolving agent (e.g., a specific enzyme or chiral acid)
Procedure:
-
Hydantoin Formation:
-
In a suitable reaction vessel, dissolve 3-chlorobenzaldehyde, ammonium carbonate, and sodium cyanide in a mixture of methanol and water.
-
Stir the mixture at an elevated temperature (e.g., 60-70°C) for several hours to facilitate the formation of the hydantoin intermediate.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Hydrolysis to Racemic Amino Acid:
-
Once the formation of the hydantoin is complete, concentrate the reaction mixture to remove the methanol.
-
Add a solution of sodium hydroxide and heat the mixture under reflux to hydrolyze the hydantoin to the sodium salt of 3-chlorophenylglycine.[4]
-
After cooling, treat the solution with activated carbon to remove colored impurities and filter.
-
Carefully adjust the pH of the filtrate with sulfuric acid to the isoelectric point of the amino acid to precipitate the racemic 3-chlorophenylglycine.[4]
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
Enantiomeric Resolution:
-
The resolution of the racemic mixture is the most critical step for obtaining the desired L-enantiomer. This can be achieved through several methods, including enzymatic resolution or diastereomeric salt formation with a chiral resolving agent.
-
Enzymatic Resolution (Conceptual): Employ an aminoacylase that selectively hydrolyzes the N-acetyl derivative of the D-enantiomer, allowing for the separation of the free L-amino acid.
-
Chiral Resolution (Conceptual): React the racemic amino acid with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts. These salts can then be separated by fractional crystallization due to their different solubilities. The desired L-amino acid is then liberated from the separated salt.
-
-
Purification and Characterization:
-
The final this compound product should be purified by recrystallization.
-
The purity and identity of the compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of the specific optical rotation.
-
Mechanism of Action: A Focus on Metabotropic Glutamate Receptors
The biological activity of many phenylglycine derivatives is mediated through their interaction with metabotropic glutamate receptors (mGluRs).[6][7] These G-protein coupled receptors (GPCRs) are crucial modulators of synaptic transmission and neuronal excitability in the central nervous system.[8] mGluRs are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways.[8]
The structure-activity relationship (SAR) studies of various phenylglycine analogs suggest that the nature and position of substituents on the phenyl ring are critical determinants of their agonist or antagonist activity at different mGluR subtypes.[6][7] While specific binding data for this compound is not extensively available in the public domain, its structural similarity to known mGluR ligands strongly suggests that it will interact with one or more of these receptor subtypes. The chloro-substituent at the meta-position likely influences the binding affinity and selectivity profile.
Hypothesized Signaling Pathway for this compound at a Group I mGluR
Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Caption: A hypothesized signaling pathway for this compound acting as an agonist at a Group I metabotropic glutamate receptor.
Experimental Protocols: Assessing the Functional Activity of this compound
To determine the functional activity of this compound at mGluRs, a calcium flux assay is a robust and widely used method, particularly for receptors coupled to the Gq signaling pathway.[9][10][11] This assay measures changes in intracellular calcium concentration upon receptor activation.
Conceptual Workflow for a Calcium Flux Assay
Sources
- 1. Pharmacological profiles of the metabotropic glutamate receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. 3-Chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 6. Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
- 9. bu.edu [bu.edu]
- 10. labs.pbrc.edu [labs.pbrc.edu]
- 11. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
An In-Depth Technical Guide to L-3-Chlorophenylglycine (L-3-CPG) in Neuroscience Research
Abstract
L-3-Chlorophenylglycine (L-3-CPG) is a synthetic derivative of phenylglycine that has been utilized as a pharmacological tool in the field of neuroscience. Its primary utility stems from its activity as an antagonist of metabotropic glutamate receptors (mGluRs), a class of G-protein coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system. This guide provides a comprehensive technical overview of L-3-CPG, detailing its chemical properties, mechanism of action, applications in research, and practical methodologies for its use. We will explore its selectivity for mGluR subtypes, discuss the critical considerations for experimental design, and provide validated protocols to ensure robust and reproducible results for researchers and drug development professionals.
Introduction to this compound
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its actions are mediated by both ionotropic and metabotropic receptors. Metabotropic glutamate receptors (mGluRs) are distinguished by their slower, modulatory role in synaptic function. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms.[1][2] Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are of particular interest as they are typically located presynaptically and act as autoreceptors to inhibit neurotransmitter release.
This compound (L-3-CPG) and its related phenylglycine analogues, such as (RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG), are competitive antagonists that have been instrumental in elucidating the function of these Group III receptors.[3] By selectively blocking the action of glutamate at these sites, L-3-CPG allows researchers to investigate the downstream consequences of Group III mGluR signaling in synaptic plasticity, neuronal network function, and the pathophysiology of various neurological disorders.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of L-3-CPG is fundamental for its effective use in experimental settings, from calculating stock solution concentrations to predicting its behavior in physiological buffers.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-2-(3-chlorophenyl)acetic acid | [4] |
| Molecular Formula | C₈H₈ClNO₂ | [4][5] |
| Molecular Weight | 185.61 g/mol | [4][5][6] |
| CAS Number | 119565-00-3 (L-isomer) | [4] |
| Appearance | Solid (Typically a white to off-white powder) | General Knowledge |
| Storage | Store at 4°C for long-term stability | [7] |
Mechanism of Action: Antagonism of Group III mGluRs
The primary mechanism of action for L-3-CPG is the competitive antagonism of Group III metabotropic glutamate receptors.
3.1. Group III mGluR Signaling
Group III mGluRs (mGluR4, 6, 7, 8) are coupled to inhibitory G-proteins (Gαi/o). Upon activation by glutamate, the G-protein dissociates, and its subunits initiate a signaling cascade that includes:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Primarily involves the inhibition of voltage-gated Ca²⁺ channels and activation of inwardly rectifying K⁺ channels.
The net effect of these actions, particularly at the presynaptic terminal, is a reduction in the probability of neurotransmitter release. This serves as a negative feedback loop to control synaptic strength.
3.2. L-3-CPG as an Antagonist
L-3-CPG and its analogues function by binding to the orthosteric site on the Group III mGluR, the same site that binds the endogenous ligand, glutamate. However, unlike glutamate, L-3-CPG does not induce the conformational change required for receptor activation. By occupying the binding site, it prevents glutamate from activating the receptor, thereby blocking the downstream inhibitory signaling cascade. The phenylglycine analogue CPPG, a close relative of L-3-CPG, shows a high affinity for mGluR8a and can be used to selectively label Group III mGluRs.[8]
Caption: Group III mGluR signaling pathway and its inhibition by L-3-CPG.
Applications in Neuroscience Research
The ability to selectively block Group III mGluRs makes L-3-CPG a valuable tool for dissecting their physiological roles.
-
Synaptic Plasticity: A primary application is in the study of long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. Group III mGluRs are known to gate the threshold for LTP induction in certain brain regions, such as the hippocampus.[3] Using antagonists like CPPG, researchers have shown that inhibiting these receptors can facilitate the induction of LTP, suggesting that Group III mGluRs act as a brake on synaptic strengthening.[3]
-
Neuroprotection: Activation of Group III mGluRs is generally considered neuroprotective, as it reduces excessive glutamate release in excitotoxic conditions.[2] Antagonists like L-3-CPG can be used to probe these mechanisms, for example, to determine if blocking this protective pathway exacerbates neuronal injury in models of ischemia or traumatic brain injury.
-
Neurological and Psychiatric Disorders: Dysregulation of the glutamatergic system is implicated in numerous disorders. L-3-CPG can be used in animal models to investigate the role of Group III mGluRs in conditions like epilepsy, anxiety, and depression, where modulating presynaptic glutamate release is a therapeutic strategy.
Experimental Protocol: In Vitro Electrophysiology in Brain Slices
This protocol outlines the use of L-3-CPG to investigate the role of Group III mGluRs in modulating synaptic transmission in acute hippocampal slices. The core principle is to measure synaptic responses before, during, and after the application of the antagonist.
Objective: To determine if blockade of Group III mGluRs with L-3-CPG enhances evoked excitatory postsynaptic currents (EPSCs) at the Schaffer collateral-CA1 synapse.
Materials:
-
This compound (L-3-CPG) powder
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Artificial cerebrospinal fluid (aCSF)
-
Standard electrophysiology rig with amplifier, digitizer, and microscope
-
Acute brain slicing equipment (vibratome)
Methodology:
-
Preparation of Solutions:
-
Rationale: A high-concentration stock in an organic solvent is prepared first due to the limited solubility of many pharmacological agents in aqueous solutions. This stock is then diluted to the final working concentration in the recording solution.
-
Prepare a 100 mM stock solution of L-3-CPG in DMSO. Aliquot and store at -20°C.
-
On the day of the experiment, dilute the stock solution into aCSF to a final working concentration (e.g., 10-100 µM). The final DMSO concentration should be <0.1% to avoid solvent effects.
-
-
Acute Slice Preparation:
-
Prepare acute hippocampal slices (300-400 µm thick) from a rodent according to standard, ethically approved protocols.
-
Allow slices to recover in aCSF bubbled with 95% O₂/5% CO₂ for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).
-
Using whole-cell patch-clamp, record from a CA1 pyramidal neuron. Voltage-clamp the cell at -70 mV to isolate AMPA receptor-mediated EPSCs.
-
Place a stimulating electrode in the Schaffer collateral pathway.
-
-
Experimental Procedure:
-
Baseline Recording (10-15 minutes): Elicit EPSCs at a low frequency (e.g., 0.05 Hz). Record a stable baseline of responses for at least 10 minutes. The amplitude of the EPSCs should not vary by more than 10-15% during this period.
-
Drug Application (15-20 minutes): Switch the perfusion to aCSF containing the working concentration of L-3-CPG. Continue to record EPSCs. A change in amplitude (typically an increase, if Group III mGluRs are tonically active) indicates an effect of the antagonist.
-
Washout (20+ minutes): Switch the perfusion back to the control aCSF (without L-3-CPG). If the effect is reversible, the EPSC amplitude should return to baseline levels. This is a critical control to rule out rundown or non-specific effects.
-
Vehicle Control: In a separate set of experiments, perform the same procedure but apply only the vehicle (aCSF with 0.1% DMSO) to ensure the solvent has no effect on synaptic transmission.
-
-
Data Analysis:
-
Measure the peak amplitude of the averaged EPSCs for each time point.
-
Normalize the amplitudes to the average amplitude during the last 5 minutes of the baseline period.
-
Plot the normalized EPSC amplitude over time. Perform statistical analysis (e.g., t-test or ANOVA) to compare the average amplitude during baseline, drug application, and washout.
-
Caption: Experimental workflow for in vitro electrophysiology using L-3-CPG.
Limitations and Off-Target Considerations
While a valuable tool, no pharmacological agent is perfect. A rigorous scientific approach requires acknowledging potential limitations.
-
Selectivity: Phenylglycine derivatives like L-3-CPG and CPPG are highly selective for Group III mGluRs over Group I and Group II.[3][8] However, at very high concentrations, cross-reactivity with other receptors cannot be entirely ruled out. It is crucial to use the lowest effective concentration determined through dose-response experiments.
-
Subtype Specificity: L-3-CPG is generally considered a broad-spectrum Group III antagonist. It does not differentiate well between the individual subtypes (mGluR4, 6, 7, 8). Therefore, attributing an observed effect to a specific subtype requires additional evidence, such as using knockout animals or more selective compounds if they become available.
-
Off-Target Effects: The concept of off-target toxicity is a major concern in drug development and research.[9][10] While specific non-mGluR targets for L-3-CPG are not widely reported in the literature, it is good practice to consider this possibility. The efficacy of a drug can sometimes be due to off-target effects, a phenomenon that has been demonstrated for various compounds in clinical trials.[9][10] Researchers should perform appropriate controls and, where possible, use structurally distinct antagonists to confirm that the observed effect is truly mediated by the intended target.
Conclusion
This compound is a potent and selective antagonist of Group III metabotropic glutamate receptors that has become an indispensable tool in neuroscience. Its ability to block the presynaptic inhibitory feedback loop mediated by these receptors allows for precise investigation into their roles in synaptic transmission, plasticity, and the broader context of neuronal network function. By employing methodologically sound experimental designs with appropriate controls, as detailed in this guide, researchers can continue to leverage L-3-CPG to unravel the complexities of the glutamatergic system and pave the way for novel therapeutic strategies targeting neurological and psychiatric disorders.
References
-
This compound | C8H8ClNO2 | CID 1515291 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
Pharmacological profiles of the metabotropic glutamate receptor ligands [3H]L-AP4 and [3H]CPPG. (2025, August 7). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. (n.d.). PMC. Retrieved January 7, 2026, from [Link]
-
Metabotropic Glutamate Antagonist, MCPG, Treatment of Traumatic Brain Injury in Rats. (1995, November 27). Brain Research. Retrieved January 7, 2026, from [Link]
-
Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus. (1999, July). British Journal of Pharmacology. Retrieved January 7, 2026, from [Link]
-
Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. (n.d.). NCBI - NIH. Retrieved January 7, 2026, from [Link]
-
Selectivity and Evolutionary Divergence of Metabotropic Glutamate Receptors for Endogenous Ligands and G Proteins Coupled to Phospholipase C or TRP Channels. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
DL-(3-Chlorophenyl)glycine, min 98%, 100 grams. (n.d.). CP Lab Safety. Retrieved January 7, 2026, from [Link]
-
Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2. (2020, April 20). eLife. Retrieved January 7, 2026, from [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). Science Translational Medicine. Retrieved January 7, 2026, from [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019, September 11). PubMed. Retrieved January 7, 2026, from [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers in Pharmacology. Retrieved January 7, 2026, from [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17). NIH. Retrieved January 7, 2026, from [Link]
Sources
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 4. This compound | C8H8ClNO2 | CID 1515291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. calpaclab.com [calpaclab.com]
- 7. usbio.net [usbio.net]
- 8. researchgate.net [researchgate.net]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of L-3-Chlorophenylglycine Receptor Binding: A Senior Application Scientist's In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of L-3-Chlorophenylglycine (L-3-CPG) binding to its putative receptor, the metabotropic glutamate receptor 1 (mGluR1). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will navigate the entire workflow, from target identification and homology modeling to molecular docking, molecular dynamics simulations, and binding free energy calculations. The causality behind each methodological choice is explained, ensuring a scientifically rigorous and reproducible protocol. All quantitative data is summarized in structured tables, and key workflows are visualized with detailed diagrams.
Introduction
This compound is a synthetic amino acid derivative belonging to the phenylglycine class of compounds. Molecules in this class are known to interact with various receptors in the central nervous system, with a particular affinity for metabotropic glutamate receptors (mGluRs).[1] These receptors are Class C G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability.[2][3] The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[3] Group I mGluRs, which include mGluR1 and mGluR5, are of significant interest as therapeutic targets for a range of neurological and psychiatric disorders.[2][4]
Given the structural similarity of L-3-CPG to known mGluR antagonists, we hypothesize that it binds to the orthosteric site of a Group I mGluR. For the purposes of this guide, we will focus on mGluR1 as our target receptor. Understanding the atomic-level interactions between L-3-CPG and mGluR1 is paramount for elucidating its mechanism of action and for the rational design of novel, more potent, and selective modulators. In silico modeling provides a powerful and cost-effective approach to investigate these interactions, offering insights that can guide and accelerate experimental studies.[5]
This guide will present a complete, field-proven workflow for predicting the binding mode and affinity of L-3-CPG to mGluR1. We will begin by constructing a high-quality homology model of the mGluR1 seven-transmembrane (7TM) domain, followed by rigorous molecular docking and extensive molecular dynamics (MD) simulations to explore the conformational dynamics of the ligand-receptor complex. Finally, we will employ the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method to estimate the binding free energy.
PART 1: The In Silico Modeling Workflow: An Overview
The in silico modeling of ligand-receptor binding is a multi-step process that requires careful planning and execution. Each stage builds upon the previous one, and the quality of the final results is contingent on the rigor applied throughout the workflow. Below is a graphical representation of the entire process that we will follow in this guide.
Caption: A simplified workflow for molecular docking using AutoDock Vina.
-
Prepare Receptor and Ligand Files: Convert the prepared mGluR1 model and the L-3-CPG structure into the PDBQT format required by AutoDock Vina. This step adds partial charges and defines atom types.
-
Define the Binding Site: A grid box must be defined to specify the search space for the docking simulation. This box should encompass the entire orthosteric binding site of mGluR1.
-
Run AutoDock Vina: Execute the docking calculation. Vina will generate a set of possible binding poses for L-3-CPG, ranked by their predicted binding affinities (in kcal/mol).
-
Analyze Results: The output will be a set of docked poses. The pose with the lowest binding energy is typically considered the most likely. Visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor is crucial for selecting the most plausible binding mode.
| Parameter | Value | Rationale |
| exhaustiveness | 32 | Increases the thoroughness of the search for the best binding mode. |
| num_modes | 10 | The number of binding modes to generate. |
PART 5: Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the complex over time. We will use GROMACS, a versatile and high-performance MD engine. [6][7][8][9]
MD Simulation Protocol
-
System Preparation:
-
Force Field: We will use the CHARMM36 force field, which is well-suited for protein-ligand simulations. [6][8] * Topology Generation: Generate the topology files for both the mGluR1 receptor and the L-3-CPG ligand. The CGenFF server can be used to generate parameters for L-3-CPG that are compatible with the CHARMM force field. [10] * Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.
-
Equilibration:
-
NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to allow the solvent to relax around the protein and ligand.
-
NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at a constant pressure (e.g., 1 bar) and temperature to ensure the correct density.
-
-
Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
Trajectory Analysis
After the simulation, the trajectory must be analyzed to assess the stability of the system and to gain insights into the dynamics of the interaction.
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand can be calculated to assess the stability of the complex over the course of the simulation. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can be calculated to identify flexible regions of the protein.
PART 6: Binding Free Energy Calculations
To quantify the binding affinity of L-3-CPG to mGluR1, we will use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. This is an end-point method that calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. [11][12][13]
MM/PBSA Protocol
The binding free energy (ΔG_bind) is calculated as follows:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Where each term is calculated as:
G_x = E_MM - TΔS + G_solvation
-
E_MM: The molecular mechanics energy in the gas phase.
-
TΔS: The entropic contribution (often neglected in relative binding free energy calculations due to its high computational cost).
-
G_solvation: The free energy of solvation, which is composed of a polar (calculated using the Poisson-Boltzmann equation) and a non-polar component.
The calculation is performed on a set of snapshots extracted from the stable part of the MD trajectory. The gmx_MMPBSA tool is a convenient way to perform these calculations with GROMACS trajectories. [14][15]
Conclusion
This in-depth technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound binding to the mGluR1 receptor. By following the detailed protocols for homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the molecular basis of this interaction. The methodologies described herein are not only applicable to the specific case of L-3-CPG and mGluR1 but can also be adapted for the study of other ligand-receptor systems, thereby serving as a valuable tool in the broader field of structure-based drug discovery. The integration of these computational techniques provides a powerful platform for hypothesis generation, guiding experimental efforts, and ultimately accelerating the development of novel therapeutics.
References
-
Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link]
-
Bioinformatics Review. Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Available at: [Link]
-
Dr. Hammad Asim. GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. Available at: [Link]
-
CD ComputaBio. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. Available at: [Link]
-
Justin A. Lemkul. GROMACS Tutorial - Protein-Ligand Complex. Available at: [Link]
-
Justin A. Lemkul. GROMACS Tutorial - Protein-Ligand Complex (Older Version). Available at: [Link]
-
Sketchviz. Guide to Flowcharts in Graphviz. Available at: [Link]
-
Pritam Panda. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]
-
CD ComputaBio. gmx_mmpbsa Tutorial. Available at: [Link]
-
D_Central_Station. Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. Available at: [Link]
- Mordalski, S., Kosciolek, T., Ravna, A., Sylte, I., & Bojarski, A. J. (2010). Homology modelling of metabotropic glutamate receptor 2. Journal of molecular modeling, 16(9), 1493–1500.
-
Lorna Jane. Drawing Flow Diagrams with GraphViz. LornaJane. Available at: [Link]
- Kunishima, N., Shimada, Y., Tsuji, Y., Sato, T., Yamamoto, M., Kumasaka, T., Nakanishi, S., Jingami, H., & Morikawa, K. (2000). Structural basis of glutamate recognition by a dimeric metabotropic glutamate receptor.
-
Vinothkumar, K.R., Cannone, G., Lebon, G. (2021). Thermostabilised full length human mGluR5-5M bound with L-quisqualic acid. RCSB PDB. Available at: [Link]
-
Dobrovetsky, E., Khutoreskaya, G., Seitova, A., Cossar, D., Edwards, A.M., Arrowsmith, C.H., Bountra, C., Weigelt, J., Bochkarev, A. (2009). Metabotropic glutamate receptor mGluR1 complexed with LY341495 antagonist. RCSB PDB. Available at: [Link]
- Kumari, R., Kumar, R., & Lynn, A. (2014). g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations.
-
Christopher, J.A., Orgovan, Z., Congreve, M., Dore, A.S., Errey, J.C., Marshall, F.H., Mason, J.S., Okrasa, K., Rucktooa, P., Serrano-Vega, M.J., Ferenczy, G.G., Keseru, G.M. (2018). Crystal Structure of mGluR5 in complex with Fenobam at 2.65 A. RCSB PDB. Available at: [Link]
-
Profit Adda Web. Create a FlowChart Diagram using Graphviz in Python. YouTube. Available at: [Link]
-
Chad. Building diagrams using graphviz. Chad's Blog. Available at: [Link]
-
Strauss, A., Levitz, J. (2024). Metabotropic glutamate receptor 3 class 3 bound to antagonist LY 341495. RCSB PDB. Available at: [Link]
-
Pritam Panda. MMPBSA + GROMACS = Precision Binding Energy | From Trajectory to ΔG. YouTube. Available at: [Link]
-
Bioinformatics Guru. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link]
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute.
-
AutoDock Vina Documentation. Basic docking. Read the Docs. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
- Hayashi, Y., Tanabe, Y., Aramori, I., Masu, M., Shimamoto, K., Ohfune, Y., & Nakanishi, S. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. British journal of pharmacology, 113(3), 973–978.
- O'Leary, D. M., Tizzano, J. P., & O'Neill, M. J. (2003). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British journal of pharmacology, 139(6), 1145–1154.
-
University of Tromsø. Homology Modeling Tutorial. Available at: [Link]
- Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual review of pharmacology and toxicology, 50, 295–322.
- Salt, T. E. (1997). Evaluation of agonists and antagonists acting at Group I metabotropic glutamate receptors in the thalamus in vivo. Neuropharmacology, 36(4-5), 499–505.
-
Prof. Sanket Bapat. Homology Modeling Tutorial- PART 1. YouTube. Available at: [Link]
- Manzoni, O., Prezeau, L., Sladeczek, F., & Bockaert, J. (1992). Pharmacological characterization of the metabotropic glutamate receptor inhibiting D-[3H]-aspartate output in rat striatum. European journal of pharmacology, 225(4), 357–362.
-
Chemical Computing Group. Homology Model Tutorial. Available at: [Link]
- Nicoletti, F., Bruno, V., Copani, A., Battaglia, G., & Poli, A. (2001). Metabotropic glutamate receptor subtypes as targets for neuroprotective drugs. Journal of cerebral blood flow and metabolism, 21(9), 1031–1045.
- Salt, T. E., & Turner, J. P. (1998). Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus. British journal of pharmacology, 125(2), 219–221.
- Bruno, V., Battaglia, G., Klodzinska, A., D'Onofrio, M., Tattoli, M., van der Putten, H., Gentsch, C., Flor, P. J., Nicoletti, F., & Copani, A. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. Neuropharmacology, 39(12), 2223–2232.
- Nakashima, K., Yasuo, T., & Ninomiya, Y. (2009). Antagonism of metabotropic glutamate receptor 4 receptors by (RS)-alpha-cyclopropyl-4-phosphonophenylglycine alters the taste of amino acids in rats. The Journal of neuroscience, 29(45), 14357–14363.
Sources
- 1. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.tocris.com [resources.tocris.com]
- 4. Metabotropic glutamate receptor subtypes as targets for neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indico4.twgrid.org [indico4.twgrid.org]
- 6. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 7. bioinformaticsreview.com [bioinformaticsreview.com]
- 8. Protein-Ligand Complex [mdtutorials.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Protein-Ligand Complex [mdtutorials.com]
- 11. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 12. gmx_mmpbsa Tutorial - CD ComputaBio [computabio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on L-3-Chlorophenylglycine and its Interaction with Metabotropic Glutamate Receptors
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its signaling is mediated by both ionotropic and metabotropic glutamate receptors (mGluRs).[1][2] The eight subtypes of mGluRs, designated mGluR1 through mGluR8, are G-protein coupled receptors that modulate a wide array of neuronal functions and are implicated in numerous neurological and psychiatric disorders.[1][3] This technical guide provides a comprehensive overview of L-3-Chlorophenylglycine (L-3-CPG), a phenylglycine derivative, and its putative role as a competitive antagonist within the metabotropic glutamate receptor family. While specific pharmacological data for L-3-CPG is limited in publicly accessible literature, this guide will leverage the extensive research on the structure-activity relationships of related phenylglycine antagonists to infer its mechanism of action and guide its experimental application. We will delve into the foundational principles of mGluR classification and signaling, the pharmacological landscape of phenylglycine antagonists, and provide detailed, field-proven protocols for the investigation of compounds like L-3-CPG in both in vitro and in vivo settings.
The Landscape of Metabotropic Glutamate Receptors (mGluRs)
The mGluR family is subdivided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[4] Understanding this classification is fundamental to contextualizing the actions of any mGluR ligand.
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and couple to Gq/G11 proteins.[1] Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[1]
-
Group II mGluRs (mGluR2 and mGluR3): Primarily found on presynaptic terminals and glial cells, these receptors couple to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Their activation generally results in a reduction of neurotransmitter release.[6]
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also coupled to Gi/o and are predominantly presynaptic, acting as autoreceptors to suppress glutamate release.[7] They are activated by L-2-amino-4-phosphonobutyric acid (L-AP4).[4]
Signaling Pathway Overview: The Three Groups of mGluRs
This compound: A Profile Based on Structural Analogy
This compound (L-3-CPG) is a non-proteinogenic amino acid derivative. Its core structure, a phenyl ring attached to a glycine backbone, is the defining feature of a class of compounds extensively investigated for their activity at mGluRs.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-2-(3-chlorophenyl)acetic acid | [8] |
| CAS Number | 119565-00-3 | [8] |
| Molecular Formula | C₈H₈ClNO₂ | [8] |
| Molecular Weight | 185.61 g/mol | [8] |
Structure-Activity Relationship (SAR) and Predicted Activity
The pharmacology of phenylglycine derivatives at mGluRs is highly dependent on the substitution pattern on the phenyl ring and the stereochemistry of the alpha-carbon.[2][3][9]
-
Competitive Antagonism: Phenylglycine derivatives such as (S)-4-carboxyphenylglycine (S-4CPG) and (+)-α-methyl-4-carboxyphenylglycine (MCPG) are well-established competitive antagonists at Group I mGluRs.[10][11] They are believed to bind to the same orthosteric site as glutamate, preventing receptor activation. Given its structural similarity, L-3-CPG is hypothesized to act as a competitive antagonist.
-
Group Selectivity: The position of substituents on the phenyl ring dictates selectivity. Carboxy-substituted phenylglycines often exhibit antagonist activity at mGluR1 while showing agonist activity at mGluR2.[2] Halogen substitution, as in L-3-CPG, likely modifies the electronic and steric properties of the ligand, influencing its binding affinity and selectivity profile. Without direct experimental data, the precise selectivity of L-3-CPG across the eight mGluR subtypes remains to be determined. However, based on the broader class, it is most likely to show activity at Group I and/or Group II receptors.
-
Stereochemistry: The (S)-enantiomer of phenylglycine derivatives is typically the more active form at mGluRs.
Based on these principles, L-3-CPG is predicted to be a competitive antagonist, with a potential preference for Group I or Group II mGluRs. Its efficacy and selectivity must be empirically determined using the experimental approaches outlined in the subsequent sections.
Experimental Workflows for Characterizing L-3-CPG
A multi-tiered approach is essential for the comprehensive pharmacological characterization of a novel ligand like L-3-CPG. This workflow progresses from initial binding assessment to functional cellular assays and culminates in behavioral studies.
In Vitro Binding Assays: Quantifying Affinity
The initial step is to determine if and how strongly L-3-CPG binds to the target receptors. A competitive radioligand binding assay is the gold standard for this purpose.
Principle: This assay measures the ability of an unlabeled compound (the "competitor," L-3-CPG) to displace a radiolabeled ligand with known affinity from the receptor. The concentration of L-3-CPG that displaces 50% of the radioligand is the IC₅₀, from which the equilibrium dissociation constant (Ki) can be calculated.
Step-by-Step Protocol: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture cell lines (e.g., HEK293 or CHO) stably expressing a single human mGluR subtype (mGluR1 through mGluR8).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in the assay buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
A fixed concentration of the appropriate radioligand (e.g., [³H]Quisqualate for Group I, [³H]LY341495 for Group II). The concentration should be close to its Kd value for the receptor.
-
A serial dilution of the competitor, L-3-CPG (e.g., from 10⁻¹⁰ M to 10⁻³ M).
-
Cell membranes (typically 20-100 µg of protein per well).
-
-
Include control wells for:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding: Radioligand + membranes + a high concentration of a known, non-radioactive antagonist (e.g., 1 mM L-glutamate).
-
-
-
Incubation and Termination:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of L-3-CPG.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Cellular Assays: Confirming Antagonism
Once binding is established, the functional consequence of that binding must be determined. For a predicted antagonist, this involves measuring its ability to block agonist-induced signaling.
Principle: Based on the mGluR group, different second messenger systems are activated. For Group I mGluRs, a calcium flux assay is appropriate. For Group II and III mGluRs, a cAMP assay is the method of choice.
Step-by-Step Protocol: Gq-Coupled Calcium Flux Assay (for Group I mGluRs)
-
Cell Preparation:
-
Plate HEK293 or CHO cells expressing mGluR1 or mGluR5 in a black, clear-bottom 96-well plate.
-
Allow cells to adhere and grow to near-confluency.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
Assay Execution:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of L-3-CPG for 15-30 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Initiate the reading and establish a stable baseline fluorescence.
-
Add a known agonist (e.g., L-Quisqualate or (S)-3,5-DHPG) at a concentration that elicits a submaximal response (EC₈₀).
-
Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, setting the response to the agonist alone as 100% and the baseline as 0%.
-
Plot the percentage of agonist response versus the log concentration of L-3-CPG.
-
Fit the data to a dose-response inhibition curve to determine the IC₅₀ value, representing the concentration of L-3-CPG that inhibits 50% of the agonist-induced response.
-
Electrophysiology: Assessing Impact on Neuronal Excitability
Electrophysiology provides the highest temporal and spatial resolution for understanding how a compound affects neuronal function at the membrane level.
Principle: Whole-cell patch-clamp recordings from neurons (either in culture or in acute brain slices) can measure changes in membrane potential or synaptic currents. An mGluR antagonist like L-3-CPG would be expected to block the modulatory effects of an mGluR agonist on these parameters.
Step-by-Step Protocol: Whole-Cell Patch-Clamp in Brain Slices
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., a P14-P21 rat or mouse).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Cut acute slices (e.g., 300 µm thick) of a brain region known to express the target mGluR (e.g., hippocampus or thalamus) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with an appropriate intracellular solution.
-
Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (a "giga-seal").
-
Rupture the patch of membrane under the pipette to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
In current-clamp mode, record the neuron's resting membrane potential and firing properties.
-
Bath-apply a specific mGluR agonist (e.g., (1S,3R)-ACPD) and record the change in membrane potential or firing rate.
-
After washout, pre-incubate the slice with L-3-CPG for several minutes.
-
Re-apply the mGluR agonist in the continued presence of L-3-CPG. A reduction or complete block of the agonist's effect indicates antagonism.
-
-
Analysis:
-
Measure the magnitude of the agonist-induced depolarization or change in firing frequency in the absence and presence of L-3-CPG.
-
Perform statistical analysis (e.g., paired t-test) to determine if the inhibition by L-3-CPG is significant.
-
In Vivo Behavioral Studies: Evaluating Therapeutic Potential
Behavioral assays in rodent models are crucial for assessing the physiological effects of a compound in a whole organism and for exploring its therapeutic potential for CNS disorders.
Principle: The choice of behavioral model depends on the hypothesized role of the mGluR subtype being targeted. For example, since Group II mGluR antagonists can have anxiolytic or antidepressant-like effects, models of anxiety or depression would be appropriate.
Step-by-Step Protocol: Elevated Plus Maze (Model of Anxiety)
-
Apparatus:
-
Use a plus-shaped maze raised from the floor, with two opposite arms open and two enclosed by high walls.
-
-
Procedure:
-
Administer L-3-CPG or vehicle to a cohort of rodents (e.g., mice or rats) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session with a video camera for later analysis.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An anxiolytic compound is expected to increase the time spent and the number of entries into the open arms, as the animal is less fearful of the open spaces.
-
Compare the data from the L-3-CPG-treated group with the vehicle-treated group using appropriate statistical tests (e.g., ANOVA or t-test).
-
Conclusion and Future Directions
This compound belongs to a class of compounds with established importance as modulators of metabotropic glutamate receptors. Based on robust structure-activity relationship data from its analogs, L-3-CPG is strongly predicted to function as a competitive antagonist at mGluRs, likely with selectivity for Group I or Group II subtypes. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to rigorously test this hypothesis.
The critical next step for the scientific community is the systematic characterization of L-3-CPG's pharmacological profile. Determining its binding affinities (Ki) and functional antagonist potencies (IC₅₀) across all eight mGluR subtypes is paramount. Such data will not only elucidate the specific utility of L-3-CPG as a research tool but also contribute to the broader understanding of the structural requirements for ligand selectivity at these complex receptors. The protocols detailed herein offer a clear path to achieving this goal, from the molecular level of receptor binding to the systemic level of behavioral outcomes. The insights gained will be invaluable for the continued development of novel therapeutics targeting the glutamatergic system for the treatment of a wide range of CNS disorders.
References
-
Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. [Link]
-
Hayashi, Y., Sekiyama, N., Nakanishi, S., Jane, D. E., Sunter, D. C., Birse, E. F., Udvarhelyi, P. M., & Watkins, J. C. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. The Journal of Neuroscience, 14(5 Pt 2), 3370–3377. [Link]
-
Jane, D. E., Pittaway, K., Sunter, D. C., Thomas, N. K., & Watkins, J. C. (1995). Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine. Neuropharmacology, 34(2), 103-110. [Link]
-
Bedingfield, J. S., Kemp, M. C., Jane, D. E., Tse, H. W., Roberts, P. J., & Watkins, J. C. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 116(8), 3323–3329. [Link]
-
Jane, D. E., Thomas, N. K., Tse, H. W., & Watkins, J. C. (2001). Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(6), 777-780. [Link]
-
Wroblewski, J. T., & Faden, A. I. (1999). Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. In Pharmacology of Cerebral Ischemia 1998 (pp. 125-136). Medpharm Scientific Publishers. [Link]
-
Pin, J. P., & Duvoisin, R. (1995). The metabotropic glutamate receptors: structure and functions. Neuropharmacology, 34(1), 1-26. [Link]
-
Watkins, J. C., & Collingridge, G. L. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333-342. [Link]
-
Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual Review of Pharmacology and Toxicology, 37, 205-237. [Link]
-
Thomsen, C., & Suzdak, P. D. (1993). Competitive antagonism by phenylglycine derivatives at type I metabotropic glutamate receptors. NeuroReport, 4(10), 1099-1102. [Link]
-
Schoepp, D. D., Jane, D. E., & Monn, J. A. (1999). Pharmacological agents acting at group II and III metabotropic glutamate receptors. Neuropharmacology, 38(10), 1431-1476. [Link]
-
Pellicciari, R., Costantino, G., Giovagnoni, E., et al. (1998). Synthesis and preliminary evaluation of (S)-2-(4'-carboxycubyl)glycine, a new selective mGluR1 antagonist. Bioorganic & Medicinal Chemistry Letters, 8(12), 1569-1574. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1515291, this compound. Retrieved December 21, 2023 from [Link].
-
Alagille, D., et al. (2005). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. Journal of Medicinal Chemistry, 48(23), 7352-7365. [Link]
-
Raiteri, L., et al. (2025). Glycine Release Is Upregulated by Metabotropic Glutamate Receptor 1 in Mouse Hippocampus. Biomedicines, 13(12), 3106. [Link]
-
NextPeptide. (n.d.). This compound. Retrieved December 21, 2023, from [Link].
-
Raiteri, L., et al. (2025). Glycine Release Is Upregulated by Metabotropic Glutamate Receptor 1 in Mouse Hippocampus. Biomedicines, 13(12), 3106. [Link]
-
LabRoots. (2018, March 2). Allosteric Modulation of Metabotropic Glutamate Receptors for the Treatment of Neurodevelopmental... [Video]. YouTube. [Link]
-
Walker, A. G., et al. (2020). Activation of metabotropic glutamate receptor 3 modulates thalamo-accumbal transmission and rescues schizophrenia-like physiological and behavioral deficits. Molecular Psychiatry, 25, 2698–2713. [Link]
Sources
- 1. Competitive antagonism by phenylglycine derivatives at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. jneurosci.org [jneurosci.org]
- 7. Activation of metabotropic glutamate receptor 3 modulates thalamo-accumbal transmission and rescues schizophrenia-like physiological and behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C8H8ClNO2 | CID 1515291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enantiomers of 3-Chlorophenylglycine: Synthesis, Resolution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Phenylglycine Derivatives
The field of stereochemistry is of paramount importance in modern drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Phenylglycine and its derivatives represent a critical class of non-proteinogenic amino acids that are integral components of various pharmaceuticals and serve as valuable chiral building blocks in asymmetric synthesis.[1]
3-Chlorophenylglycine, with a chlorine atom at the meta position of the phenyl ring, is a chiral amino acid existing as two enantiomers: (R)-3-Chlorophenylglycine and (S)-3-Chlorophenylglycine. The specific spatial orientation of the amino and carboxyl groups relative to the chlorophenyl moiety results in distinct interactions with chiral biological targets such as enzymes and receptors. Consequently, the synthesis and separation of the individual enantiomers of 3-Chlorophenylglycine are crucial for investigating their unique properties and for the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the synthesis of racemic 3-Chlorophenylglycine, detailed methodologies for its chiral resolution, and robust analytical techniques for the determination of enantiomeric purity.
Physicochemical Properties of 3-Chlorophenylglycine Enantiomers
A foundational understanding of the physicochemical properties of 3-Chlorophenylglycine is essential for its synthesis, purification, and analysis. The following table summarizes key properties for the racemic mixture and the individual enantiomers.
| Property | (DL)-3-Chlorophenylglycine | (S)-3-Chlorophenylglycine | (R)-3-Chlorophenylglycine |
| CAS Number | 7292-71-9[2] | 119565-00-3[3] | Not available |
| Molecular Formula | C₈H₈ClNO₂[2] | C₈H₈ClNO₂[3] | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol [2] | 185.61 g/mol [3] | 185.61 g/mol |
| Appearance | Solid | Solid | Solid |
| IUPAC Name | (RS)-2-amino-2-(3-chlorophenyl)acetic acid | (2S)-2-amino-2-(3-chlorophenyl)acetic acid[3] | (2R)-2-amino-2-(3-chlorophenyl)acetic acid |
Synthesis of Racemic (DL)-3-Chlorophenylglycine
The preparation of the racemic mixture is the initial step towards obtaining the individual enantiomers. The Strecker synthesis is a classic and reliable method for the synthesis of α-amino acids from aldehydes or ketones.[4][5]
Underlying Principles: The Strecker Amino Acid Synthesis
The Strecker synthesis is a three-component reaction involving an aldehyde (in this case, 3-chlorobenzaldehyde), a source of ammonia (such as ammonium chloride), and a cyanide source (such as sodium or potassium cyanide). The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the corresponding α-amino acid.[5] The choice of reagents and reaction conditions is critical to maximize the yield and purity of the final product. The use of ammonium chloride and sodium cyanide is a common and safer alternative to using ammonia and hydrogen cyanide directly.[5]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar phenylglycine derivatives and may require optimization.[6]
Materials:
-
3-Chlorobenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for hydrolysis and pH adjustment
Procedure:
-
Formation of the α-aminonitrile:
-
In a well-ventilated fume hood, dissolve ammonium chloride in water in a suitable reaction vessel.
-
Add a solution of sodium cyanide in water to the ammonium chloride solution with stirring.
-
To this aqueous mixture, add a solution of 3-chlorobenzaldehyde in methanol.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Hydrolysis of the α-aminonitrile:
-
Once the formation of the aminonitrile is complete, the reaction mixture is subjected to hydrolysis. This can be achieved under either acidic or basic conditions.
-
Acid Hydrolysis: Carefully add concentrated hydrochloric acid to the reaction mixture and heat under reflux.
-
Basic Hydrolysis: Alternatively, add a concentrated solution of sodium hydroxide and heat the mixture.
-
-
Isolation and Purification:
-
After hydrolysis, cool the reaction mixture.
-
Adjust the pH of the solution to the isoelectric point of 3-Chlorophenylglycine (typically around pH 6-7) using either an acid or a base.
-
The racemic 3-Chlorophenylglycine will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.
-
Characterization of Racemic 3-Chlorophenylglycine
The identity and purity of the synthesized racemic 3-Chlorophenylglycine should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure and absence of impurities.
-
Infrared (IR) Spectroscopy: Identify the characteristic functional groups (amine, carboxylic acid, aromatic ring).
-
Mass Spectrometry (MS): Determine the molecular weight of the compound.
Chiral Resolution of (DL)-3-Chlorophenylglycine
The separation of the racemic mixture into its constituent enantiomers is a critical step. Two common and effective methods for chiral resolution are diastereomeric salt formation and enzymatic kinetic resolution.
Diastereomeric Salt Resolution
This classical resolution technique relies on the reaction of the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[7]
The choice of the resolving agent is crucial for a successful separation. For resolving a racemic amino acid like 3-Chlorophenylglycine, a chiral acid is typically used. Common choices include (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (+)-camphor-10-sulfonic acid. The resolving agent forms salts with both enantiomers of the amino acid, creating a pair of diastereomers. The difference in the crystal lattice energies of these diastereomeric salts leads to different solubilities in a given solvent, enabling one diastereomer to crystallize preferentially.
This protocol provides a general framework for the resolution of (DL)-3-Chlorophenylglycine using a chiral acid like (+)-tartaric acid. The optimal solvent and crystallization conditions will need to be determined empirically.
Materials:
-
(DL)-3-Chlorophenylglycine
-
(+)-Tartaric acid (or another suitable chiral acid)
-
A suitable solvent (e.g., methanol, ethanol, water, or mixtures thereof)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic 3-Chlorophenylglycine in the chosen solvent, with gentle heating if necessary.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.
-
Slowly add the resolving agent solution to the amino acid solution with stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.
-
The crystallization process may be initiated by seeding with a small crystal of the desired salt.
-
Further cooling in an ice bath can be used to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
-
Liberation of the Enantiomer:
-
Dissolve the collected diastereomeric salt in water.
-
Add a base (e.g., NaOH solution) to raise the pH and liberate the free amino acid.
-
Adjust the pH to the isoelectric point of 3-Chlorophenylglycine to precipitate the enantiomerically enriched amino acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
Isolation of the Other Enantiomer:
-
The other enantiomer remains in the mother liquor from the crystallization step.
-
The solvent can be evaporated, and the remaining diastereomeric salt can be treated in a similar manner to liberate the other enantiomer.
-
The enantiomeric purity of the separated products should be determined by a suitable analytical method, such as chiral HPLC.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective and environmentally friendly method for separating enantiomers. This technique utilizes an enzyme that preferentially catalyzes a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[8]
For the resolution of amino acids, enzymes such as penicillin acylase are often employed.[8][9] The racemic amino acid is first derivatized, for example, by N-acetylation. The resulting N-acetyl-DL-3-Chlorophenylglycine is then subjected to the action of the enzyme. The enzyme will selectively hydrolyze the N-acetyl group from one enantiomer (e.g., the L-enantiomer), while leaving the other (D-enantiomer) intact. The resulting mixture of the free amino acid and the N-acetylated amino acid can then be easily separated based on their different chemical properties.
This protocol is based on established methods for the enzymatic resolution of other phenylglycine derivatives.[8]
Materials:
-
N-Acetyl-(DL)-3-Chlorophenylglycine (prepared by acetylation of the racemic amino acid)
-
Immobilized Penicillin G Acylase
-
Phosphate buffer (pH ~7.5-8.0)
-
Hydrochloric acid (HCl) for pH adjustment
-
Ethyl acetate or another suitable organic solvent for extraction
Procedure:
-
Enzymatic Hydrolysis:
-
Suspend the N-Acetyl-(DL)-3-Chlorophenylglycine in the phosphate buffer in a reaction vessel.
-
Adjust the pH of the suspension to the optimal pH for the enzyme (typically around 7.5-8.0) using a dilute base.
-
Add the immobilized penicillin G acylase to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 37-40 °C).
-
Monitor the progress of the reaction by measuring the amount of the free amino acid formed, for example, by chiral HPLC.
-
-
Separation of Products:
-
Once the desired conversion (ideally close to 50%) is reached, separate the immobilized enzyme by filtration for reuse.
-
Acidify the reaction mixture with hydrochloric acid to a pH of about 2.
-
Extract the unreacted N-Acetyl-(R)-3-Chlorophenylglycine with an organic solvent like ethyl acetate.
-
The aqueous layer will contain the hydrochloride salt of the (S)-3-Chlorophenylglycine.
-
-
Isolation of Enantiomers:
-
For the (S)-enantiomer: Adjust the pH of the aqueous layer to the isoelectric point to precipitate the (S)-3-Chlorophenylglycine. Collect the solid by filtration.
-
For the (R)-enantiomer: Evaporate the organic extract to obtain the N-Acetyl-(R)-3-Chlorophenylglycine. This can then be hydrolyzed (e.g., with acid) to yield (R)-3-Chlorophenylglycine.
-
Analytical Methods for Enantiomeric Separation and Purity Determination
Accurate determination of the enantiomeric excess (e.e.) is crucial for quality control and for characterizing the resolved products. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose.[9][10]
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases
Chiral HPLC involves the use of a column containing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
For the separation of amino acids and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often highly effective. Columns like Chiralpak® and Chiralcel® are widely used. The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, with the carbamate derivatives on the polysaccharide backbone. The choice of the specific column and mobile phase is an empirical process, but a good starting point for phenylglycine derivatives is a column like Chiralpak AD-H or Chiralpak AS-H.
Detailed HPLC Method Protocol
The following is a representative, yet to be validated, HPLC method for the chiral separation of 3-Chlorophenylglycine enantiomers. Method development and optimization are likely necessary.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar |
| Mobile Phase | A mixture of n-hexane and a polar modifier (e.g., isopropanol or ethanol) with an acidic or basic additive. A good starting point is n-hexane:isopropanol (90:10, v/v) with 0.1% trifluoroacetic acid (TFA). |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C (can be varied to optimize separation) |
| Detection | UV at a suitable wavelength (e.g., 220 nm) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent. |
Rationale for Method Parameters:
-
Mobile Phase: The ratio of the non-polar solvent (n-hexane) to the polar modifier (isopropanol) is critical for controlling the retention and resolution of the enantiomers. The acidic additive (TFA) is often necessary to suppress the ionization of the amino and carboxyl groups and to improve peak shape.
-
Flow Rate: A lower flow rate generally leads to better resolution but longer analysis times.
-
Temperature: Temperature can affect the selectivity of the chiral separation. Lower temperatures often improve resolution.
Data Analysis and Enantiomeric Excess (e.e.) Calculation
The enantiomeric excess is a measure of the purity of a chiral sample. It is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Applications of (R)- and (S)-3-Chlorophenylglycine
The individual enantiomers of 3-Chlorophenylglycine are valuable chiral building blocks in various fields of chemical synthesis and pharmaceutical research.
(R)-3-Chlorophenylglycine in Asymmetric Synthesis
(R)-3-Chlorophenylglycine can be utilized as a chiral auxiliary or a starting material in the asymmetric synthesis of more complex molecules. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed and potentially recycled.[11][12] The well-defined stereocenter of (R)-3-Chlorophenylglycine can be exploited to control the formation of new stereocenters in a variety of chemical transformations.
(S)-3-Chlorophenylglycine in Pharmaceutical Research
Non-proteinogenic amino acids are of great interest in medicinal chemistry as they can be incorporated into peptides to enhance their stability against enzymatic degradation or to modulate their biological activity. (S)-3-Chlorophenylglycine, as an analog of natural amino acids, could be explored as a component of peptidomimetics or as a standalone molecule targeting specific biological pathways. For instance, derivatives of phenylglycine have been investigated for their activity as antagonists at glutamate receptors, such as the NMDA receptor.[1][13]
Conclusion
The enantiomers of 3-Chlorophenylglycine represent important chiral molecules with potential applications in asymmetric synthesis and drug discovery. The successful synthesis of the racemic compound via the Strecker reaction, followed by efficient chiral resolution through diastereomeric salt formation or enzymatic methods, provides access to the individual enantiomers. Robust and reliable analytical techniques, particularly chiral HPLC, are essential for the accurate determination of enantiomeric purity. Further research into the specific applications of (R)- and (S)-3-Chlorophenylglycine is warranted to fully exploit their potential as valuable chiral building blocks and bioactive molecules.
References
Sources
- 1. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. researchgate.net [researchgate.net]
- 9. Resolution of DL-Phenylglycine by Penicillin G acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Comprehensive Guide to Research-Grade L-3-Chlorophenylglycine
An In-depth Technical Guide for Scientists and Drug Development Professionals
Introduction: The Significance of L-3-Chlorophenylglycine in Modern Research
This compound, specifically the L-enantiomer ((S)-2-amino-2-(3-chlorophenyl)acetic acid), is a non-proteinogenic amino acid that has garnered significant attention within the scientific community. Its unique structural properties make it a valuable tool in neuroscience research and a versatile chiral building block in asymmetric synthesis. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on sourcing, quality assessment, handling, and key applications of this important compound.
With the CAS number 119565-00-3, this compound is distinguished by a chlorine atom at the meta position of the phenyl ring. This substitution critically influences its biological activity, particularly its interaction with metabotropic glutamate receptors (mGluRs), which are pivotal in modulating synaptic plasticity and neuronal excitability. Understanding the nuances of this compound is essential for its effective application in the laboratory.
Part 1: Sourcing High-Quality this compound: A Comparative Analysis of Commercial Suppliers
The reliability of experimental data is fundamentally linked to the quality of the starting materials. For researchers working with this compound, selecting a reputable supplier is a critical first step. Research-grade material is typically characterized by high chemical and enantiomeric purity. Below is a comparative overview of several commercial suppliers offering research-grade this compound.
| Supplier | Product Name | CAS Number | Purity Specification | Available Quantities |
| AA Blocks | (S)-2-Amino-2-(3-chlorophenyl)acetic acid | 119565-00-3 | 97% | 100mg, 250mg, 1g |
| A2B Chem | (S)-2-Amino-2-(3-chlorophenyl)acetic acid | 119565-00-3 | Not specified | Custom |
| BLDpharm | (S)-2-Amino-2-(3-chlorophenyl)acetic acid | 119565-00-3 | Not specified | Custom |
| CymitQuimica (distributor for Apollo Scientific) | (2S)-2-Amino-2-(3-chlorophenyl)acetic acid | 119565-00-3 | 97% | 1g |
| Fluorochem | This compound | 119565-00-3 | 97% | Custom |
Note: Purity specifications and available quantities are subject to change. Researchers should always consult the supplier's most recent product data sheets.
Part 2: Quality Assessment and Verification: Ensuring Experimental Integrity
Upon receiving a shipment of this compound, it is imperative to conduct a thorough quality assessment to validate its identity and purity. This self-validating step is crucial for the reproducibility and reliability of experimental results.
The Certificate of Analysis (CoA): A Critical First Look
The Certificate of Analysis (CoA) provided by the supplier is the primary document detailing the quality control testing performed on a specific batch of the compound. A comprehensive CoA for research-grade this compound should include the following information:
-
Identity Confirmation: Typically verified by techniques such as ¹H NMR and Mass Spectrometry (MS) to confirm the chemical structure.
-
Chemical Purity: Usually determined by High-Performance Liquid Chromatography (HPLC), which should indicate a purity of ≥97% for research-grade material.
-
Enantiomeric Purity (e.e.): This is a critical parameter for chiral compounds. It is determined by chiral HPLC and should ideally be ≥98% for the L-enantiomer.
-
Physical Properties: Appearance (e.g., white to off-white solid), melting point, and solubility.
-
Residual Solvents: Analysis by Gas Chromatography (GC) to ensure that residual solvents from the synthesis process are below acceptable limits.
-
Water Content: Determined by Karl Fischer titration.
Independent Verification: In-Lab Quality Control Protocols
For critical applications, independent verification of the compound's identity and purity is recommended.
Step-by-Step Protocol for Identity and Purity Verification:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound powder.
-
Dissolve the powder in a suitable solvent. For HPLC analysis, a common mobile phase component such as a buffered aqueous solution or methanol is often appropriate. For NMR, a deuterated solvent like Deuterium Oxide (D₂O) with a small amount of acid or base to aid dissolution may be used.
-
-
High-Performance Liquid Chromatography (HPLC) for Chemical Purity:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., ~220 nm).
-
Analysis: The resulting chromatogram should show a single major peak corresponding to this compound, with any impurity peaks being minimal.
-
-
Chiral HPLC for Enantiomeric Purity:
-
Column: A specialized chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak series) are often effective for separating amino acid enantiomers.
-
Mobile Phase: The mobile phase will be highly dependent on the chosen chiral column and may consist of a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol), often with an acidic or basic additive.
-
Analysis: The chromatogram should ideally show a single peak for the L-enantiomer, with the peak for the D-enantiomer being absent or below the limit of detection.
-
-
¹H NMR Spectroscopy for Structural Confirmation:
-
Solvent: D₂O or DMSO-d₆.
-
Analysis: The resulting spectrum should be consistent with the known structure of this compound, showing characteristic peaks for the aromatic protons and the alpha-hydrogen.
-
-
Mass Spectrometry (MS) for Molecular Weight Verification:
-
Technique: Electrospray ionization (ESI) is commonly used.
-
Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 186.03.
-
Part 3: Handling, Storage, and Solution Preparation
Proper handling and storage are essential to maintain the integrity of this compound.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.
-
Handling: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
Protocol for Preparing a Stock Solution
The solubility of this compound can be limited in neutral aqueous solutions.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a small amount of a suitable solvent. For aqueous solutions, initial dissolution in a small volume of 1N NaOH or 1N HCl can aid solubility.
-
Dilution and pH Adjustment:
-
Gradually add the desired aqueous buffer (e.g., PBS or HEPES) to the desired final volume.
-
Adjust the pH of the final solution to the desired physiological range (typically 7.2-7.4) using small additions of dilute HCl or NaOH while monitoring with a calibrated pH meter.
-
-
Sterilization: For cell culture experiments, sterile filter the final solution through a 0.22 µm filter.
-
Storage of Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Part 4: Mechanism of Action and Key Research Applications
The primary utility of this compound in research stems from its activity at metabotropic glutamate receptors (mGluRs).
Interaction with Metabotropic Glutamate Receptors
This compound is known to interact with Group I mGluRs (mGlu1 and mGlu5). Its precise action can be complex and may depend on the specific receptor subtype and experimental system. It is often described as a weak or partial agonist at these receptors. The modulation of mGluRs is a key area of research for a variety of neurological and psychiatric disorders.
Applications in Neuroscience Research
-
Schizophrenia Research: The glutamatergic hypothesis of schizophrenia suggests that dysfunction of glutamate receptors, including mGluRs, contributes to the pathophysiology of the disease. This compound and related compounds are used as pharmacological tools to probe the role of mGluRs in animal models of schizophrenia and to evaluate the therapeutic potential of targeting these receptors.
-
Synaptic Plasticity Studies: As modulators of mGluRs, these compounds are employed to investigate the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), cellular processes that are fundamental to learning and memory.
-
Drug Discovery: this compound serves as a lead compound or a reference compound in the development of more potent and selective ligands for mGluRs for the potential treatment of various central nervous system disorders.
Role as a Chiral Building Block
In organic synthesis, the defined stereochemistry of this compound makes it a valuable starting material for the asymmetric synthesis of more complex molecules, including pharmaceutical intermediates and other biologically active compounds. Its incorporation can introduce a specific stereocenter, which is often crucial for the desired biological activity of the final product.
Conclusion
This compound is a powerful and versatile tool for researchers in both the life sciences and chemical sciences. Its role as a modulator of metabotropic glutamate receptors provides a valuable avenue for investigating the complexities of synaptic transmission and exploring novel therapeutic strategies for neurological and psychiatric disorders. Furthermore, its utility as a chiral building block underscores its importance in the synthesis of enantiomerically pure compounds. By understanding the critical aspects of sourcing, quality control, and proper handling, researchers can confidently and effectively utilize this compound to advance their scientific endeavors.
References
Due to the nature of this guide, which synthesizes information from various commercial and technical sources, a formal, citable reference list in the traditional academic sense is not applicable. The information presented is a compilation of data from supplier websites, technical data sheets, and general scientific knowledge. Researchers are encouraged to consult the specific documentation provided by their chosen supplier for detailed, batch-specific information and to refer to peer-reviewed scientific literature for in-depth experimental protocols and applications.
An In-depth Technical Guide to the Safe Handling and Application of L-3-Chlorophenylglycine
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and experimental considerations for L-3-Chlorophenylglycine (CAS No. 119565-00-3), a non-proteinogenic amino acid increasingly utilized by researchers, scientists, and drug development professionals. As a chlorinated phenylglycine derivative, this compound requires meticulous handling to ensure personnel safety and experimental integrity. This document moves beyond a mere listing of procedures to offer a deeper understanding of the causality behind each recommendation, grounded in the compound's chemical properties and potential reactivity.
Compound Identification and Hazard Assessment
This compound is a chiral amino acid derivative with a chlorine atom substituted on the meta position of the phenyl ring. This seemingly minor modification significantly influences the molecule's electronic properties and potential biological activity, making it a valuable building block in medicinal chemistry and peptide synthesis. However, the presence of the halogen also necessitates a thorough understanding of its potential hazards.
Physicochemical Data
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties dictate appropriate storage conditions, solvent choices, and potential incompatibilities.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | PubChem[1] |
| Molecular Weight | 185.61 g/mol | PubChem[1] |
| CAS Number | 119565-00-3 | PubChem[1] |
| Appearance | Solid (Form may vary) | Sigma-Aldrich |
| Storage Temperature | Room Temperature | CP Lab Safety[2], United States Biological[3] |
GHS Classification and Precautionary Measures
While a specific, universally adopted GHS classification for this compound is not consistently available across all suppliers, data from closely related chlorophenylglycine isomers and similar chemical structures provide a strong basis for a cautious approach. The primary hazards are associated with irritation and potential sensitization.[4][5]
Anticipated GHS Hazard Classification:
-
Pictogram:
- (GHS07)
-
Signal Word: Warning [4]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
-
Causality: The anticipated irritant nature of this compound stems from its chemical structure. As a halogenated aromatic compound and an amino acid, it can interact with biological macromolecules, potentially leading to irritation of the skin, eyes, and respiratory tract upon contact or inhalation. The "harmful if swallowed" classification is a standard precaution for non-food grade laboratory chemicals where toxicological data is incomplete.[7]
Laboratory Handling and Personal Protective Equipment (PPE)
A proactive approach to safety, centered on minimizing exposure, is paramount when working with this compound. This involves a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
-
Fume Hood: All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood.[8] This is critical to prevent the inhalation of fine particulates, which can cause respiratory tract irritation.[4] The fume hood also provides a contained space to manage any accidental spills.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors, especially if the compound is used in reactions involving volatile solvents.[8]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Item | Specification | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield. | Standard laboratory glasses are insufficient. Chemical safety goggles provide a seal around the eyes, offering protection from splashes and airborne dust. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[9] |
| Hand Protection | Nitrile gloves. | Gloves must be inspected for tears or pinholes before each use. Double-gloving is recommended when handling the solid compound. It is crucial to remove gloves using the proper technique to avoid contaminating the skin and to wash hands thoroughly after glove removal.[8] |
| Body Protection | A full-length laboratory coat with buttoned cuffs. | This protects the skin and personal clothing from contamination. Ensure the lab coat is kept clean and is not worn outside of the laboratory to prevent cross-contamination.[8] |
| Respiratory Protection | Not typically required if handled in a fume hood. | If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. This should be determined by a formal risk assessment and requires proper fit-testing and training.[8] |
Experimental Workflow: Incorporation into a Peptide via SPPS
To illustrate the practical application of these safety guidelines, this section details a representative experimental protocol for incorporating this compound into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method is common in drug discovery and chemical biology for creating novel peptides with enhanced properties.[10][11]
Rationale for Using Unnatural Amino Acids
The inclusion of unnatural amino acids like this compound is a deliberate strategy to overcome the limitations of natural peptides, such as poor stability and bioavailability.[12] The chlorophenyl side chain can introduce new binding interactions, increase resistance to enzymatic degradation, and modulate the overall conformation of the peptide.
Step-by-Step Protocol
This protocol outlines the key steps for coupling this compound to a resin-bound peptide.
Materials:
-
Fmoc-protected this compound
-
Peptide synthesis resin (e.g., Rink Amide resin with a growing peptide chain)
-
Coupling reagent (e.g., HBTU/HOBt)
-
Base (e.g., DIPEA)
-
Solvents: DMF, DCM
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: The resin is swelled in DMF within a reaction vessel to ensure all reactive sites are accessible.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treating with 20% piperidine in DMF. This exposes the free amine for the next coupling step.
-
Amino Acid Activation: In a separate vessel, the Fmoc-L-3-Chlorophenylglycine is pre-activated by dissolving it in DMF with the coupling reagent and base. This forms a highly reactive species ready for amide bond formation.
-
Coupling: The activated amino acid solution is added to the resin. The reaction is agitated to ensure complete coupling. A ninhydrin test can be performed to confirm the absence of free amines, indicating a successful reaction.[11]
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified via RP-HPLC.
Workflow Visualization
Caption: Workflow for incorporating this compound via SPPS.
Emergency Procedures
Preparedness is key to mitigating the consequences of accidental exposure or spills. All personnel must be familiar with the location and operation of safety equipment, including emergency showers, eyewash stations, and spill kits.
First Aid Measures
The immediate response to an exposure is critical to minimizing harm.
-
Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][6]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][13]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and be prepared to provide the Safety Data Sheet to the medical personnel.[5][6]
Accidental Release Measures (Spills)
A calm and methodical response to a spill will prevent it from escalating.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess and Secure: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, or if you are uncertain, evacuate the laboratory and contact the appropriate emergency response team.
-
Control Vapors/Dust: Ensure the fume hood is operating to control any airborne dust.
-
Containment and Cleanup:
-
Wear the appropriate PPE as detailed in section 2.2.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid actions that create dust.
-
Decontaminate the spill area with a suitable cleaning agent and water.
-
-
Disposal: All contaminated materials, including gloves, absorbent, and cleaning materials, must be disposed of as hazardous waste.
Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Storage Conditions
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][8]
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.[9]
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.
Waste Disposal
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Do Not Pour Down the Drain: Under no circumstances should this compound or its solutions be disposed of in the sanitary sewer system.[8]
-
Designated Waste Containers: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed "Halogenated Organic Waste" container.[2]
-
Professional Disposal: Arrange for the disposal of hazardous waste through a licensed and certified professional waste disposal service in accordance with all local, state, and federal regulations.[8]
Conclusion
This compound is a valuable tool for chemical and pharmaceutical research. Its unique properties, however, demand a respectful and informed approach to its handling. By understanding the rationale behind each safety precaution—from the necessity of a fume hood to the specific protocols for waste disposal—researchers can confidently and safely incorporate this compound into their work. Adherence to these guidelines not only protects the individual scientist but also ensures the integrity of the research and the safety of the wider laboratory environment.
References
-
CP Lab Safety. (n.d.). DL-(3-Chlorophenyl)glycine, min 98%, 100 grams. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
-
HIMEDIA. (n.d.). Material Safety Data Sheet. Retrieved January 7, 2026, from [Link]
-
Chemical Society Reviews. (2025, August 7). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Retrieved January 7, 2026, from [Link]
-
Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Retrieved January 7, 2026, from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved January 7, 2026, from [Link]
-
Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. Retrieved January 7, 2026, from [Link]
-
LinkedIn. (n.d.). Sourcing 3-Chlorophenylglycine: A Guide for Pharma Buyers. Retrieved January 7, 2026, from [Link]
-
LinkedIn. (n.d.). Procuring 3-Chlorophenylglycine: Tips for Global Buyers. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
Sources
- 1. This compound | C8H8ClNO2 | CID 1515291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. usbio.net [usbio.net]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. himediadownloads.com [himediadownloads.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]
- 13. First Aid - Chemical Poisoning [moh.gov.sa]
Methodological & Application
Application Notes: Synthesis and Purification of L-3-Chlorophenylglycine
Abstract: This document provides a comprehensive guide for the synthesis and purification of L-3-Chlorophenylglycine, a critical chiral intermediate in pharmaceutical development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing robust, reproducible, and scalable methods. We present a reliable pathway commencing with a racemic synthesis via the Strecker reaction, followed by a highly efficient diastereomeric salt resolution to isolate the desired L-enantiomer. Each section explains the fundamental chemistry, provides step-by-step instructions, and outlines rigorous quality control procedures to ensure the final product meets high purity standards.
Introduction: Significance of this compound
This compound (L-3-CPG) is a non-proteinogenic amino acid of significant interest in medicinal chemistry. Its unique structure, featuring a chlorine atom on the phenyl ring, imparts specific steric and electronic properties that are leveraged in the design of novel therapeutics. As a chiral building block, the enantiomeric purity of L-3-CPG is paramount for ensuring the stereospecificity and efficacy of the final active pharmaceutical ingredient (API).
The synthesis of enantiomerically pure amino acids presents a considerable challenge. Direct asymmetric synthesis routes often require complex catalysts and stringent reaction conditions. A more practical and widely adopted strategy for industrial-scale production involves the synthesis of a racemic mixture followed by a robust chiral resolution process. This application note details such a pathway, focusing on the classic Strecker synthesis to produce DL-(3-Chlorophenyl)glycine, followed by diastereomeric salt crystallization to isolate the desired L-enantiomer.
Strategic Overview: Racemic Synthesis and Chiral Resolution
The overall workflow is a two-part strategy designed for efficiency and scalability.
-
Racemic Synthesis: A three-component Strecker reaction is employed, starting from 3-chlorobenzaldehyde. This method is known for its reliability and high yields in producing racemic α-amino acids.[1][2][3]
-
Chiral Resolution: The resulting Dthis compound racemate is resolved using a chiral resolving agent, such as D-(−)-tartaric acid. This process relies on the differential solubility of the resulting diastereomeric salts, allowing for the selective crystallization and isolation of the L-enantiomer salt.[]
Caption: Overall Synthesis and Resolution Workflow.
Protocol 1: Racemic Synthesis of Dthis compound via Strecker Synthesis
The Strecker synthesis is a robust method for preparing α-amino acids from aldehydes.[2][5] The reaction proceeds in two main stages: the formation of an α-aminonitrile from 3-chlorobenzaldehyde, ammonia, and cyanide, followed by the hydrolysis of the nitrile to a carboxylic acid.[1][6]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | >98% | Starting material |
| Sodium Cyanide (NaCN) | NaCN | 49.01 | >97% | EXTREMELY TOXIC . Handle with extreme caution. |
| Ammonium Chloride | NH₄Cl | 53.49 | >99.5% | Source of ammonia |
| Methanol (MeOH) | CH₃OH | 32.04 | Anhydrous | Solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (conc.) | For hydrolysis |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | >98% | For pH adjustment |
Safety Precaution: The use of sodium cyanide is hazardous. This reaction must be performed in a well-ventilated fume hood. All glassware should be decontaminated with bleach (sodium hypochlorite) solution to destroy any residual cyanide.
Step-by-Step Experimental Protocol
-
Formation of the α-Aminonitrile: a. To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add ammonium chloride (58.8 g, 1.1 mol). b. Add 250 mL of methanol, followed by 250 mL of water. Stir until the solid is mostly dissolved. c. In a separate beaker, carefully dissolve sodium cyanide (53.9 g, 1.1 mol) in 100 mL of water. Caution: Highly toxic. d. Cool the flask containing the ammonium chloride solution to 0-5 °C in an ice bath. e. Slowly add the sodium cyanide solution to the flask, maintaining the temperature below 10 °C. f. Once the addition is complete, add 3-chlorobenzaldehyde (140.57 g, 1.0 mol) dropwise over 1 hour, ensuring the temperature remains between 10-15 °C. g. After the addition, allow the mixture to warm to room temperature and then heat to 60-65 °C. Stir at this temperature for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis of the Nitrile: a. After the initial reaction is complete, cool the mixture to room temperature. b. Carefully and slowly add 200 mL of concentrated hydrochloric acid. Caution: Exothermic reaction and potential release of HCN gas. Ensure adequate ventilation. c. Fit the flask with a distillation apparatus and distill off the methanol. d. Once the methanol is removed, attach a reflux condenser and heat the aqueous solution to reflux (approx. 100-105 °C) for 6-8 hours to complete the hydrolysis of the nitrile to the carboxylic acid.
-
Isolation of Racemic Product: a. Cool the reaction mixture to 0-5 °C in an ice bath. b. The product, Dthis compound hydrochloride, will begin to precipitate. c. Adjust the pH of the slurry to the isoelectric point (approximately pH 6-7) by the slow addition of a 50% sodium hydroxide solution. This will precipitate the free amino acid. d. Stir the mixture at 0-5 °C for 1-2 hours to ensure complete precipitation. e. Collect the white solid by vacuum filtration and wash the filter cake with cold deionized water (2 x 100 mL) and then with cold methanol (1 x 50 mL). f. Dry the product in a vacuum oven at 60 °C to a constant weight.
Expected Outcome
-
Yield: 75-85%
-
Appearance: White to off-white crystalline solid.
-
Purity (HPLC): >98%.
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol separates the L-enantiomer from the racemic mixture. The principle lies in reacting the racemate with a chiral acid to form two diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| Dthis compound | C₈H₈ClNO₂ | 185.61 | >98% | From Protocol 1 |
| D-(−)-Tartaric Acid | C₄H₆O₆ | 150.09 | >99% | Chiral resolving agent |
| Methanol (MeOH) | CH₃OH | 32.04 | Reagent Grade | Solvent |
| Deionized Water | H₂O | 18.02 | High Purity | Solvent |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | >99% | For basification |
Step-by-Step Experimental Protocol
-
Formation of Diastereomeric Salts: a. In a 2 L flask, suspend Dthis compound (100 g, 0.539 mol) in 1 L of a 90:10 (v/v) mixture of methanol and deionized water. b. Heat the suspension to 60-65 °C with stirring to achieve a clear solution. c. In a separate flask, dissolve D-(−)-tartaric acid (80.9 g, 0.539 mol) in 200 mL of the same 90:10 methanol/water solvent mixture, warming if necessary. d. Slowly add the warm tartaric acid solution to the amino acid solution. e. After the addition is complete, slowly cool the mixture to room temperature over 4-6 hours with gentle stirring. The less soluble this compound-D-tartrate salt will begin to crystallize. f. Further cool the mixture in an ice bath to 0-5 °C and hold for 2 hours to maximize precipitation.
-
Isolation of the Diastereomeric Salt: a. Collect the precipitated solid by vacuum filtration. b. Wash the filter cake with a small amount of cold 90:10 methanol/water (2 x 50 mL). c. Dry the salt under vacuum. This is the first crop, which is highly enriched in the L-enantiomer. The enantiomeric excess (e.e.) should be checked at this stage by chiral HPLC. d. For higher purity, a recrystallization step can be performed by dissolving the salt in a minimal amount of hot 90:10 methanol/water and allowing it to cool slowly as before.
-
Liberation of the Free L-Amino Acid: a. Dissolve the dried this compound-D-tartrate salt in 500 mL of deionized water. b. Adjust the pH of the solution to 6-7 by the dropwise addition of a base such as triethylamine or dilute ammonium hydroxide. This will precipitate the free this compound. c. Cool the mixture to 0-5 °C and stir for 1-2 hours. d. Collect the pure this compound by vacuum filtration. e. Wash the solid with cold deionized water (2 x 50 mL). f. Dry the final product in a vacuum oven at 60 °C to a constant weight.
Caption: Diastereomeric Salt Resolution Workflow.
Purification and Quality Control
Ensuring the purity and, critically, the enantiomeric excess of the final this compound is essential. A combination of analytical techniques should be employed.
Recrystallization for Final Purification
If the chemical purity after liberation is below the desired specification (>99.5%), a final recrystallization can be performed.
-
Dissolve the this compound in a minimal amount of hot deionized water.
-
Add a co-solvent like isopropanol or ethanol until the solution becomes slightly turbid.
-
Heat gently to redissolve and then allow to cool slowly to room temperature, followed by cooling to 0-5 °C.
-
Filter, wash with a cold water/alcohol mixture, and dry under vacuum.
Analytical Methods for Quality Control
The accurate determination of purity is critical for regulatory compliance and assessing efficacy.[7] High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.[7]
| Analysis | Method | Typical Conditions | Acceptance Criteria |
| Chemical Purity | Reversed-Phase HPLC | Column: C18 (e.g., 250 x 4.6 mm, 5 µm) Mobile Phase: Gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile.[7] Detection: UV at 220 nm | > 99.5% |
| Enantiomeric Purity | Chiral HPLC | Column: Chiral Stationary Phase (CSP), e.g., teicoplanin-based or polysaccharide-based.[8][9] Mobile Phase: Isocratic, typically a mixture of ethanol, methanol, and a buffer.[8] Detection: UV at 220 nm | > 99.0% e.e. |
| Structural Identity | ¹H NMR, ¹³C NMR, Mass Spec | Standard protocols in appropriate deuterated solvents (e.g., D₂O + DCl). | Spectra must conform to the reference standard for this compound. |
| Residual Solvents | Headspace GC | USP <467> methodology. | Within ICH limits. |
Note on Chiral HPLC: Direct analysis of underivatized amino acids on macrocyclic glycopeptide-based CSPs is often preferred to avoid extra derivatization steps.[8] Alternatively, indirect methods involving pre-column derivatization with a chiral agent (like Marfey's reagent) can be used, followed by separation on a standard C18 column.[7][10]
Conclusion
The protocols outlined provide a reliable and scalable method for producing high-purity this compound. The combination of the Strecker synthesis for the racemic precursor and diastereomeric salt resolution offers a field-proven pathway suitable for both laboratory and pilot-scale manufacturing. Rigorous in-process controls and final product analysis using the described QC methods are essential to guarantee the quality required for pharmaceutical applications.
References
-
Głowacki, R., et al. (2015). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. Available from: [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Available from: [Link]
-
Master Organic Chemistry. Strecker Synthesis. Available from: [Link]
-
NROChemistry. Strecker Synthesis. Available from: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available from: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]
- Google Patents. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Strecker Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for L-3-Chlorophenylglycine in In Vitro Cell Culture Assays
Introduction: Unraveling Neuronal Signaling with L-3-Chlorophenylglycine
This compound (L-3-CPG) is a phenylglycine derivative that serves as a valuable pharmacological tool for researchers investigating glutamatergic neurotransmission. As an antagonist of metabotropic glutamate receptors (mGluRs), particularly the Group I mGluRs (mGluR1 and mGluR5), L-3-CPG allows for the targeted modulation of signaling pathways that are pivotal in synaptic plasticity, neuronal excitability, and a host of neuropathological conditions. Understanding the precise application of this compound in in vitro cell culture systems is paramount for obtaining reproducible and meaningful data.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell-based assays. We will delve into the mechanistic underpinnings of its action, provide detailed protocols for its preparation and application, and discuss the critical considerations for ensuring experimental integrity.
Physicochemical Properties and Stock Solution Preparation
A foundational aspect of any successful in vitro study is the accurate and consistent preparation of the test compound. The physicochemical properties of this compound dictate its solubility and stability in culture media.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| CAS Number | 119565-00-3 | [2] |
While specific solubility data for this compound is not extensively published, based on the properties of similar phenylglycine derivatives and general laboratory practice, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.
Protocol: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, sterile stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution and subsequent cell cultures.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare a 100 mM stock solution, weigh out 18.56 mg of the compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired concentration. For a 100 mM stock from 18.56 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Sterilization: While not always necessary if prepared from sterile components under aseptic conditions, for long-term storage and to ensure sterility, the stock solution can be filtered through a sterile 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.
Note on Final DMSO Concentration: When diluting the stock solution into your cell culture medium for experiments, ensure the final concentration of DMSO does not exceed a level that is toxic to your specific cell line, typically below 0.5% and ideally at or below 0.1%[3].
Mechanism of Action: Antagonism of Group I Metabotropic Glutamate Receptors
This compound exerts its effects by competitively inhibiting the binding of glutamate to Group I mGluRs. These G-protein coupled receptors (GPCRs) are linked to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade modulates a wide array of cellular processes.
Application 1: Neuroprotection Against Glutamate-Induced Excitotoxicity
Scientific Rationale: Excessive glutamate release is a hallmark of many neurological disorders, leading to neuronal cell death through a process known as excitotoxicity. By blocking Group I mGluRs, L-3-CPG can potentially mitigate the downstream consequences of excessive glutamate signaling, thus offering neuroprotection.
Protocol: Assessing Neuroprotective Effects using an LDH Cytotoxicity Assay
Objective: To determine the ability of this compound to protect neuronal cells from glutamate-induced cell death.
Cell Line: Primary cortical neurons or a neuronal cell line such as SH-SY5Y or PC12 are suitable models.
Materials:
-
Cultured neuronal cells in 96-well plates
-
This compound stock solution
-
L-Glutamic acid solution
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Cell culture medium
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-treatment: 24 hours after seeding, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 1-2 hours.
-
Glutamate Insult: Add L-Glutamic acid to the wells to a final concentration known to induce excitotoxicity in your cell model (typically in the range of 25-100 µM for primary neurons).
-
Controls:
-
Untreated Control: Cells with medium and vehicle only.
-
Glutamate-only Control: Cells treated with glutamate and vehicle.
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the LDH kit.
-
-
Incubation: Incubate the plate for a duration sufficient to induce cell death (typically 12-24 hours).
-
LDH Assay: Following the incubation period, measure the LDH released into the culture medium according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release control. A reduction in cytotoxicity in the L-3-CPG treated wells compared to the glutamate-only control indicates a neuroprotective effect.
Application 2: Functional Characterization of mGluR Antagonism
Scientific Rationale: To confirm that L-3-CPG is acting as an antagonist at Group I mGluRs in your cell system, functional assays that measure the downstream consequences of receptor activation are essential. Two common methods are the inositol monophosphate (IP1) accumulation assay and the calcium flux assay.
Protocol: Inositol Monophosphate (IP1) Accumulation Assay
Objective: To quantify the inhibitory effect of this compound on Group I mGluR-mediated IP1 accumulation.
Cell Line: A cell line endogenously expressing or engineered to express mGluR1 or mGluR5 (e.g., HEK293 cells).
Materials:
-
Cultured cells in a 96-well plate
-
This compound stock solution
-
A suitable Group I mGluR agonist (e.g., DHPG or Quisqualate)
-
IP1 accumulation assay kit (e.g., HTRF-based kits)
-
Plate reader compatible with the assay technology
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluency.
-
Pre-incubation with Antagonist: On the day of the assay, replace the culture medium with the assay buffer provided in the kit containing various concentrations of this compound or vehicle. Incubate for the time recommended by the kit manufacturer (typically 15-30 minutes).
-
Agonist Stimulation: Add the Group I mGluR agonist at a concentration that elicits a submaximal response (EC₈₀) to all wells except the basal control.
-
Incubation: Incubate for the recommended time to allow for IP1 accumulation (e.g., 30-60 minutes).
-
Cell Lysis and Detection: Lyse the cells and perform the IP1 detection steps according to the manufacturer's protocol.
-
Data Analysis: Generate a dose-response curve for this compound's inhibition of the agonist-induced IP1 accumulation. Calculate the IC₅₀ value to determine the potency of L-3-CPG as a Group I mGluR antagonist.
Considerations for Scientific Integrity and Trustworthiness
To ensure the validity of your results when using this compound, it is crucial to incorporate the following considerations into your experimental design:
-
Cytotoxicity Profiling: Before conducting functional or neuroprotection assays, it is imperative to determine the cytotoxic concentration range of L-3-CPG in your chosen cell line. This can be achieved using standard cell viability assays such as MTT, MTS, or CellTiter-Glo®. Experiments should be conducted at non-toxic concentrations of L-3-CPG to ensure that observed effects are due to specific receptor antagonism and not general cellular toxicity.
-
Selectivity and Off-Target Effects: While L-3-CPG is primarily known as a Group I mGluR antagonist, the broader family of phenylglycine derivatives can exhibit activity at other mGluR subtypes[4][5]. Furthermore, some mGluR5 antagonists have been reported to have off-target effects at NMDA receptors at higher concentrations[6][7][8]. It is advisable to consult the literature for the most current selectivity profile of L-3-CPG and consider counter-screening against other relevant receptors if unexpected results are obtained.
-
Appropriate Controls: The inclusion of comprehensive controls is non-negotiable. This includes vehicle controls, positive controls (known agonists and antagonists), and untreated controls to establish baseline responses and ensure that any observed effects are specific to the action of this compound.
-
Reproducibility: All experiments should be performed with appropriate biological and technical replicates to ensure the statistical significance and reproducibility of the findings.
Conclusion
This compound is a powerful tool for dissecting the complex roles of Group I metabotropic glutamate receptors in cellular function and disease. By adhering to the detailed protocols and considerations outlined in these application notes, researchers can confidently employ this compound in their in vitro cell culture assays to generate high-quality, reliable, and impactful data. As with any pharmacological agent, a thorough understanding of its mechanism of action, careful experimental design, and rigorous data analysis are the cornerstones of sound scientific investigation.
References
- Naples, M. A., & Hampson, D. R. (2001). Pharmacological profiles of the metabotropic glutamate receptor ligands [3H]L-AP4 and [3H]CPPG. Neuropharmacology, 40(2), 170–177.
- Mukhin, Y. V., Glineburg, M. R., Li, X., & Allen, C. N. (2004). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British Journal of Pharmacology, 142(4), 747–758.
- O'Leary, D. M., O'Connor, J. J., & Anwyl, R. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British Journal of Pharmacology, 131(7), 1429–1437.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1515291, this compound. Retrieved from [Link]
- Hayashi, Y., Sekiyama, N., Nakanishi, S., Jane, D. E., Sunter, D. C., Birse, E. F., Udvarhelyi, P. M., & Watkins, J. C. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. The Journal of Neuroscience, 14(5 Pt 2), 3370–3377.
-
Blasko, A. (2021). Re: DMSO concentration in cell culture? Precipitating while PBS is added? ResearchGate. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | C8H8ClNO2 | CID 1515291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological profiles of the metabotropic glutamate receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Dissolution of L-3-Chlorophenylglycine for Experimental Applications
Abstract
This comprehensive application note provides a detailed protocol for the dissolution of L-3-Chlorophenylglycine, a non-proteinogenic amino acid crucial for research and pharmaceutical development. Recognizing the scarcity of standardized public data on its solubility, this guide synthesizes established principles of amino acid chemistry with practical, field-proven methodologies to offer researchers a robust framework for preparing solutions tailored to their specific experimental needs. The protocol emphasizes a systematic approach, beginning with small-scale solubility assessments and culminating in the preparation of stock and working solutions. Safety considerations, storage guidelines, and the chemical principles underpinning the dissolution strategy are thoroughly discussed to ensure experimental success and laboratory safety.
Introduction: The Role of this compound in Modern Research
This compound is a chiral, non-proteinogenic amino acid derivative that has garnered significant interest within the scientific community. Its unique structural features, particularly the presence of a chlorine atom on the phenyl ring, impart specific physicochemical properties that make it a valuable building block in medicinal chemistry and a tool for investigating biological processes. It serves as a critical intermediate in the synthesis of various pharmaceutical compounds and is utilized in structure-activity relationship (SAR) studies to probe the molecular interactions governing biological activity.
Given its importance, the ability to prepare stable, accurately concentrated solutions of this compound is a fundamental prerequisite for reproducible and reliable experimental outcomes. This document provides a detailed guide to achieve this, addressing the common challenges associated with dissolving substituted amino acids.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is the foundation of a successful dissolution protocol. Key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| CAS Number | 119565-00-3 | [3] |
While specific quantitative solubility data for this compound is not widely published, information on structurally similar compounds provides valuable guidance. For instance, DL-(2-Chlorophenyl) Glycine is described as "slightly soluble in water" and "soluble in polar organic solvents (DMSO, methanol)"[4]. Another related compound, (R)-4-chlorophenyl glycine, is reported to be "soluble in water and alcohol solvents"[2]. Furthermore, DL-4-Chlorophenylglycine is soluble in 0.1 M NaOH, indicating that pH adjustment can significantly enhance aqueous solubility[5]. These observations form the basis of the dissolution strategies outlined in this protocol.
Safety and Handling Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following are general safety guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Respiratory Protection: To prevent inhalation of the powder, handle the solid compound in a well-ventilated area or a chemical fume hood.
-
Skin and Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Dissolution Workflow: A Step-by-Step Guide
The following workflow is designed to guide the user from initial solubility testing to the preparation of working solutions.
Caption: A stepwise workflow for the dissolution of this compound.
Step 1: Small-Scale Solubility Testing
Due to the absence of precise solubility data, it is crucial to first perform small-scale tests to determine the optimal solvent and approximate solubility.
Materials:
-
This compound
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
-
Solvents to be tested:
-
Deionized water
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (95% or absolute)
-
0.1 M Sodium Hydroxide (NaOH)
-
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several microcentrifuge tubes.
-
To each tube, add a measured volume of a different solvent (e.g., 100 µL) to achieve a target concentration (e.g., 10-50 mg/mL).
-
Vortex the tubes vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If the solid has not fully dissolved, the solution will appear cloudy or have visible particles.
-
If the compound does not dissolve at the initial concentration, incrementally add more solvent until it does, carefully recording the total volume used to calculate the approximate solubility.
-
For aqueous solutions, if solubility is low, test the effect of pH by using 0.1 M NaOH. The formation of the sodium salt of the carboxylic acid group is expected to significantly increase water solubility.
Step 2: Preparation of a Concentrated Stock Solution
Based on the results from the small-scale testing, select the most appropriate solvent to prepare a concentrated stock solution. For many in vitro biological experiments, DMSO is a common choice due to its high solvent capacity for a wide range of organic molecules[6].
Protocol for a 100 mM Stock Solution in DMSO:
-
Calculation: The molecular weight of this compound is 185.61 g/mol . To prepare a 100 mM (0.1 M) solution, you will need 18.561 mg of the compound per 1 mL of solvent.
-
Weighing: Accurately weigh out the desired amount of this compound (e.g., 18.56 mg for 1 mL of stock solution) into a sterile, conical tube.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but be cautious of potential degradation with excessive heat. Sonication can also be employed if necessary.
-
Sterilization (for cell-based assays): If the stock solution is intended for use in cell culture, sterile filter it through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., a PTFE filter for DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes to prevent moisture absorption by the DMSO.
Step 3: Preparation of Aqueous Working Solutions
For most biological experiments, the concentrated organic stock solution must be diluted into an aqueous buffer or cell culture medium to achieve the final working concentration.
Protocol for Preparing a Working Solution:
-
Dilution: Serially dilute the concentrated stock solution in the desired aqueous medium. It is critical to add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform dispersion, which minimizes the risk of precipitation.
-
Final Concentration of Organic Solvent: Be mindful of the final concentration of the organic solvent (e.g., DMSO) in your working solution. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.
-
Solubility in Aqueous Media: Observe the working solution for any signs of precipitation. If the compound precipitates at the desired concentration, it may be necessary to lower the working concentration, adjust the pH of the buffer, or include a solubilizing agent (consult relevant literature for your specific application).
Stability and Storage
-
Stock Solutions: When stored properly at -20°C or -80°C, stock solutions in anhydrous DMSO are generally stable for several months. Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: Aqueous solutions are typically less stable and should be prepared fresh for each experiment. The stability of compounds in aqueous solution can be pH-dependent[7].
-
Light Sensitivity: To minimize the potential for photodegradation, store solutions in amber or foil-wrapped tubes.
Conclusion
This application note provides a systematic and scientifically grounded protocol for the dissolution of this compound. By following the outlined procedures for small-scale solubility testing, stock solution preparation, and the preparation of aqueous working solutions, researchers can confidently prepare solutions of this important compound for a wide range of experimental applications. The emphasis on safety, proper storage, and a methodical approach to dissolution will contribute to the generation of reliable and reproducible scientific data.
References
-
Anhui Chem-Bright Bio-Engineering Co.,Ltd. DL-(2-Chlorophenyl) Glycine Technical Specification and Application Guide. Available at: [Link]
-
ChemBK. (R)-4-chlorophenyl glycine - Introduction. Available at: [Link]
- Ojarinta, R., Heikkinen, A. T., Sievänen, E., & Laitinen, R. (2017). Dissolution behavior of co-amorphous amino acid-indomethacin mixtures. European Journal of Pharmaceutical Sciences, 96, 34-43.
-
PubChem. This compound. Available at: [Link]
- Google Patents. Fast dissolution amino acid composition.
-
Agilent. Agilent Biocolumns Application Compendium - Amino Acid Analysis. Available at: [Link]
-
ResearchGate. Dissolution properties of co-amorphous drug-amino acid formulations in buffer and biorelevant media. Available at: [Link]
-
ResearchGate. How to dissolve amino acids powder (what to dissolve) for cell culture and in vivo experiments?. Available at: [Link]
- Google Patents. Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
-
ResearchGate. Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. Available at: [Link]
-
National Center for Biotechnology Information. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Available at: [Link]
-
Shimadzu. Tips for practical HPLC analysis. Available at: [Link]
-
ScienceDirect. Half-life of chlorpyrifos oxon and other organophosphorus esters in aqueous solution. Available at: [Link]
-
National Center for Biotechnology Information. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Available at: [Link]
-
MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available at: [Link]
-
gChem Global. Dimethyl Sulfoxide (DMSO). Available at: [Link]
-
PubChem. Dimethyl Sulfoxide. Available at: [Link]
-
ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of L-3-Chlorophenylglycine
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the analysis of L-3-Chlorophenylglycine, a non-proteinogenic amino acid crucial in pharmaceutical synthesis. We address two primary analytical objectives: the determination of chemical purity via Reversed-Phase HPLC (RP-HPLC) and the assessment of enantiomeric purity using Chiral HPLC. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind instrumental and chemical choices to ensure robust and reliable results.
Introduction and Analytical Significance
This compound is a chiral building block used in the synthesis of various pharmacologically active compounds. Its precise structure, particularly its stereochemistry, can significantly influence the efficacy and safety of the final drug product. Therefore, robust analytical methods are required to control both its chemical purity (presence of related substances or impurities) and its enantiomeric purity (the proportion of the desired L-enantiomer versus the unwanted D-enantiomer).
High-Performance Liquid Chromatography (HPLC) is the premier technique for these analyses due to its high resolution, sensitivity, and reproducibility.[1] This note details two distinct HPLC workflows:
-
Achiral Analysis: A reversed-phase method for quantifying this compound and separating it from potential process-related impurities.
-
Chiral Analysis: A normal-phase method employing a Chiral Stationary Phase (CSP) to resolve the L- and D-enantiomers, a critical step for regulatory compliance and ensuring stereospecific synthesis.[2]
Physicochemical Properties of 3-Chlorophenylglycine
A foundational understanding of the analyte's properties is key to method development.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-2-(3-chlorophenyl)acetic acid | PubChem[3] |
| Molecular Formula | C₈H₈ClNO₂ | PubChem[3] |
| Molecular Weight | 185.61 g/mol | PubChem[3] |
| CAS Number | 119565-00-3 (L-isomer) | PubChem[3] |
| Chirality | Exists as two enantiomers (L and D) | Self-evident |
Caption: Figure 1: Chemical Structure of this compound.
Part A: Achiral Purity Determination by RP-HPLC
This method is designed to quantify the main component and separate it from starting materials, by-products, and degradants. A C18 column is used, which separates compounds primarily based on their hydrophobicity.
Causality in Method Design
-
Column Choice: A C18 (octadecylsilane) column is the industry standard for reversed-phase chromatography due to its versatility and ability to retain a wide range of organic molecules.
-
Mobile Phase: An acidic mobile phase is chosen to ensure consistent ionization of this compound. At a pH below its isoelectric point (typically around pH 2-3), both the amine and carboxylic acid groups will be protonated, leading to a net positive charge and suppressing silanol interactions, which results in sharper, more symmetrical peaks. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.
-
Detection: The chlorophenyl group contains a chromophore that absorbs UV light. A detection wavelength of 220 nm is selected to provide high sensitivity for the analyte. A photodiode array (PDA) detector is recommended to assess peak purity across the full UV spectrum.
Protocol 1: RP-HPLC for Chemical Purity
1. Instrumentation and Materials:
- HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV detector.
- C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Sample Diluent: Mobile Phase A.
- This compound reference standard and sample material.
2. Sample Preparation:
- Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent.
- Prepare sample solutions at a concentration of approximately 0.5 mg/mL in diluent.
- Filter all solutions through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
4. System Suitability and Acceptance Criteria:
- Inject the reference standard solution five times.
- Tailing Factor: Should be ≤ 2.0 for the main peak.
- Relative Standard Deviation (RSD): The %RSD for the peak area should be ≤ 2.0%.
- Theoretical Plates: Should be ≥ 2000.
Part B: Enantiomeric Purity by Chiral HPLC
The separation of enantiomers cannot be achieved on an achiral column. A Chiral Stationary Phase (CSP) is required, which creates a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times.[2]
Causality in Method Design
-
CSP Selection: Polysaccharide-based CSPs, particularly those derived from amylose or cellulose coated on a silica support, are highly effective for separating a broad range of chiral compounds.[2] An amylose-based column, such as one with tris(3,5-dimethylphenylcarbamate) as the selector, is an excellent starting point for phenylglycine derivatives due to its strong π-π stacking, hydrogen bonding, and steric interaction capabilities.
-
Mobile Phase: Normal phase chromatography (e.g., using hexane and a polar alcohol modifier like isopropanol) often provides the best selectivity on polysaccharide CSPs. The non-polar primary solvent and the polar alcohol modifier compete with the analyte for interaction sites on the CSP, and adjusting their ratio is the primary tool for optimizing the separation. Small amounts of an acidic or basic additive (like TFA) can be used to sharpen peaks by suppressing unwanted ionic interactions.
Caption: Figure 2: Chiral Method Development Workflow.
Protocol 2: Chiral HPLC for Enantiomeric Purity
1. Instrumentation and Materials:
- HPLC system with isocratic pump, autosampler, column thermostat, and UV detector.
- Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent, 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
- Sample Diluent: Hexane / Isopropanol (50:50, v/v).
- Racemic (DL)-3-Chlorophenylglycine for method development and this compound for analysis.
2. Sample Preparation:
- Prepare a resolution solution using the racemic standard at 0.2 mg/mL in diluent.
- Prepare the test sample of this compound at approximately 0.2 mg/mL in diluent.
- Filter all solutions through a 0.45 µm PTFE syringe filter.
3. Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | Sufficient to elute both enantiomers (approx. 20-30 min) |
4. System Suitability and Acceptance Criteria:
- Inject the racemic solution.
- Resolution (Rs): The resolution between the L- and D-enantiomer peaks must be ≥ 1.5.
- The enantiomers should be identified based on their retention time relative to a pure L-isomer injection.
Expected Data Summary
The following table outlines the expected performance characteristics for the chiral separation. Actual retention times will vary based on the specific column batch and system.
| Parameter | Expected Value | Description |
| Retention Time (L-isomer) | ~15 min | The desired enantiomer. |
| Retention Time (D-isomer) | ~18 min | The undesired enantiomer. |
| Selectivity (α) | > 1.2 | Ratio of the retention factors of the two enantiomers. |
| Resolution (Rs) | > 1.5 | Baseline separation between the two peaks. |
Trustworthiness: Protocol Validation
For these protocols to be considered trustworthy and reliable for routine use, especially in a regulated environment, they must be validated. Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, or the other enantiomer).
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is critical for quantifying the D-enantiomer as a minor impurity.
-
Accuracy & Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.[4]
References
-
Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Determination of amino acid without derivatization by using HPLC - HILIC column Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Analysis of Amino Acids by High Performance Liquid Chromatography Source: IJARCS URL: [Link]
-
Title: Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review Source: Food Research URL: [Link]
-
Title: Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Analysis of Amino Acids by HPLC Source: Agilent Technologies URL: [Link]
-
Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Technical Guide To Chiral HPLC Separations Source: Phenomenex URL: [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H8ClNO2 | CID 1515291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR Analysis of L-3-Chlorophenylglycine for Structural Elucidation
Introduction
L-3-Chlorophenylglycine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a chiral center and a substituted aromatic ring, makes it a valuable building block for synthesizing novel peptides, peptidomimetics, and other pharmacologically active compounds. Accurate structural characterization is paramount for its application, ensuring purity, stereochemical integrity, and correct connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the complete structural elucidation of such small molecules in solution.[1]
This application note provides a comprehensive guide to the structural analysis of this compound using a suite of modern NMR experiments. We will detail field-proven protocols for sample preparation and the acquisition and interpretation of one-dimensional (1D) ¹H and ¹³C NMR spectra, alongside two-dimensional (2D) correlation experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The causality behind experimental choices and the logic of spectral interpretation will be explained to provide a self-validating framework for researchers, scientists, and drug development professionals.
Foundational Principles: The NMR Approach to this compound
The power of NMR spectroscopy lies in its ability to probe the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C in organic molecules.[1] Each unique nucleus within the this compound molecule (Figure 1) will resonate at a specific frequency in a strong magnetic field. This resonance frequency, known as the chemical shift (δ) , is highly sensitive to the surrounding electron density, which is influenced by neighboring atoms and functional groups.[2][3]
-
¹H NMR provides information on the number and type of protons, their relative abundance (through integration), and their connectivity through spin-spin coupling.
-
¹³C NMR reveals the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C (1.1%), carbon-carbon coupling is typically not observed, resulting in a spectrum of singlet peaks for each unique carbon atom.[4]
-
2D NMR techniques are essential for unambiguously assigning these signals by revealing correlations between nuclei, either through chemical bonds (COSY, HSQC, HMBC) or through space (NOESY).[5][6]
Figure 1: Structure of this compound
Experimental Protocols
Sample Preparation: The Cornerstone of High-Quality Spectra
The quality of the final NMR spectrum is critically dependent on meticulous sample preparation. A homogeneous solution free of particulate matter is essential to achieve high resolution and sharp spectral lines.[7]
Materials:
-
This compound (5-10 mg for ¹H and routine ¹³C; 20-50 mg for detailed 2D experiments)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
High-quality 5 mm NMR tubes
-
Internal standard (e.g., Tetramethylsilane - TMS, optional)
-
Glass Pasteur pipette and cotton wool
Protocol:
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. The required amount depends on the molecular weight and the experiments to be performed; ¹³C and 2D NMR are less sensitive and may require more sample.[8]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for amino acids due to its high polarity. Deuterium Oxide (D₂O) is another option, but be aware that labile protons (amine -NH₂ and carboxylic acid -COOH) will exchange with deuterium and become invisible in the ¹H NMR spectrum. The choice of solvent can influence chemical shifts.[9][10][11]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8] Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution. A simple and effective method is to place a small plug of cotton wool into a Pasteur pipette and then transfer the solution through the filter directly into the NMR tube.[7]
-
Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard like TMS (δ = 0.00 ppm) can be added. However, for most structural elucidation, referencing to the residual solvent peak is sufficient (e.g., DMSO at ~2.50 ppm).
-
Labeling: Clearly label the NMR tube with the sample identity.
NMR Data Acquisition Workflow
The following protocols are designed for a 400 MHz (or higher) NMR spectrometer.
dot graph "NMR_Acquisition_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_1D" { label="1D Experiments"; bgcolor="#E8F0FE"; "Proton" [label="¹H NMR Acquisition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Carbon" [label="¹³C{¹H} NMR Acquisition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_2D" { label="2D Correlation Experiments"; bgcolor="#E6F4EA"; "COSY" [label="¹H-¹H COSY", fillcolor="#34A853", fontcolor="#FFFFFF"]; "HSQC" [label="¹H-¹³C HSQC", fillcolor="#34A853", fontcolor="#FFFFFF"]; "HMBC" [label="¹H-¹³C HMBC", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"SamplePrep" [label="Sample Preparation"]; "DataProcessing" [label="Data Processing & Analysis"]; "StructureElucidation" [label="Structure Elucidation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"SamplePrep" -> "Proton" [label="Start"]; "Proton" -> "Carbon"; "Carbon" -> "COSY"; "COSY" -> "HSQC"; "HSQC" -> "HMBC"; "HMBC" -> "DataProcessing"; "DataProcessing" -> "StructureElucidation"; } Caption: Workflow for comprehensive NMR analysis.
Protocol 1: ¹H NMR Acquisition
-
Purpose: To obtain an overview of all proton environments.
-
Typical Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans (ns): 16-64 (adjust for concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): ~3-4 seconds
-
Spectral Width (sw): ~12-16 ppm, centered around 6-7 ppm
-
Protocol 2: ¹³C{¹H} NMR Acquisition
-
Purpose: To identify all unique carbon signals. The {¹H} indicates proton decoupling to simplify the spectrum to singlets.
-
Typical Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans (ns): 1024 or more (due to low ¹³C sensitivity)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): ~1-2 seconds
-
Spectral Width (sw): ~200-220 ppm, centered around 100 ppm
-
Protocol 3: 2D ¹H-¹H COSY Acquisition
-
Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.[6] This is crucial for identifying adjacent protons in the aromatic ring and the -CH-NH₂ spin system.
-
Typical Parameters:
-
Pulse Program: Standard COSY (cosygpqf)
-
Number of Scans (ns): 2-8 per increment
-
Increments in F1 (indirect dimension): 256-512
-
Relaxation Delay (d1): 1.5 seconds
-
Protocol 4: 2D ¹H-¹³C HSQC Acquisition
-
Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[12] This is a highly sensitive experiment that provides unambiguous C-H connectivity.
-
Typical Parameters:
-
Pulse Program: Edited HSQC with gradient selection (hsqcedetgpsisp2.3)
-
Number of Scans (ns): 2-8 per increment
-
Increments in F1: 128-256
-
Spectral Width (F1, ¹³C): ~165 ppm (covers aliphatic and aromatic regions)
-
Average ¹J(C,H) coupling constant: 145 Hz
-
Protocol 5: 2D ¹H-¹³C HMBC Acquisition
-
Purpose: To identify long-range correlations between protons and carbons over 2-4 bonds.[13] This is key for connecting molecular fragments, for instance, linking the alpha-proton to the aromatic carbons and the carbonyl carbon.
-
Typical Parameters:
-
Pulse Program: HMBC with gradient selection (hmbcgplpndqf)
-
Number of Scans (ns): 4-16 per increment
-
Increments in F1: 256-512
-
Long-range coupling delay (optimized for ⁿJ(C,H)): ~8 Hz (a good compromise value)[13]
-
Data Interpretation and Structural Assignment
While experimental spectra for this compound are not widely published, we can predict the expected chemical shifts and coupling patterns based on known data for substituted phenylglycines and general NMR principles.[2][14]
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound. Actual values may vary based on solvent and concentration.[14]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hα | ~4.5 - 5.0 | s | - | 1H |
| H-2 | ~7.6 - 7.8 | s (or narrow t) | J ≈ 1-2 | 1H |
| H-4 | ~7.4 - 7.6 | d | J ≈ 8 | 1H |
| H-5 | ~7.3 - 7.5 | t | J ≈ 8 | 1H |
| H-6 | ~7.4 - 7.6 | d | J ≈ 8 | 1H |
| -NH₂ | ~8.0 - 9.0 | br s | - | 2H |
| -COOH | ~12.0 - 13.0 | br s | - | 1H |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C=O | ~170 - 175 |
| Cα | ~55 - 60 |
| C-1 | ~140 - 142 |
| C-2 | ~126 - 128 |
| C-3 | ~132 - 134 |
| C-4 | ~128 - 130 |
| C-5 | ~130 - 132 |
| C-6 | ~125 - 127 |
Step-by-Step Spectral Analysis
dot graph "NMR_Analysis_Logic" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"H_NMR" [label="¹H Spectrum:\nIdentify proton signals,\nmultiplicities, integrations"]; "C_NMR" [label="¹³C Spectrum:\nIdentify carbon signals\n(aliphatic, aromatic, C=O)"]; "HSQC_Spectrum" [label="HSQC Spectrum:\nCorrelate Cα-Hα and\nAromatic C-H pairs"]; "COSY_Spectrum" [label="COSY Spectrum:\nIdentify coupled aromatic\nprotons (H4, H5, H6)"]; "HMBC_Spectrum" [label="HMBC Spectrum:\nConfirm long-range\ncorrelations (e.g., Hα to C1, C=O)"]; "Final_Assignment" [label="Final Structure Assignment", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"H_NMR" -> "COSY_Spectrum"; "C_NMR" -> "HSQC_Spectrum"; "HSQC_Spectrum" -> "HMBC_Spectrum"; "COSY_Spectrum" -> "HMBC_Spectrum"; "HMBC_Spectrum" -> "Final_Assignment"; } Caption: Logical flow for spectral assignment.
-
¹H NMR Analysis:
-
Identify the labile protons (-NH₂ and -COOH) as broad singlets at the downfield end of the spectrum. Their chemical shifts are highly dependent on concentration and temperature.
-
Locate the alpha-proton (Hα) signal, expected to be a singlet around 4.5-5.0 ppm. Its proximity to the electron-withdrawing amine and carboxyl groups shifts it downfield.
-
The aromatic region (7.3-7.8 ppm) will show four distinct signals for the four aromatic protons. Their splitting patterns (singlet, doublet, triplet) will be key to their assignment.
-
-
¹³C NMR Analysis:
-
Identify the carbonyl carbon (C=O) in the ~170-175 ppm region.
-
The carbons of the aromatic ring will appear between ~125-142 ppm. The carbon directly bonded to the chlorine (C-3) will be identifiable.
-
The aliphatic alpha-carbon (Cα) will be found upfield, around 55-60 ppm.
-
-
2D NMR Correlation:
-
HSQC: This spectrum will provide direct, unambiguous links. A cross-peak will connect the ¹H signal at ~4.7 ppm to the ¹³C signal at ~57 ppm, confirming their assignment as Hα and Cα, respectively. Similarly, each aromatic proton signal will correlate to its directly attached carbon.
-
COSY: In the aromatic region, cross-peaks will reveal the coupling network. For example, the H-5 signal (triplet) should show correlations to both H-4 (doublet) and H-6 (doublet), establishing their connectivity.
-
HMBC: This is the final piece of the puzzle. Key expected correlations include:
-
The alpha-proton (Hα) to the ipso-aromatic carbon (C-1) and the carbonyl carbon (C=O).
-
Aromatic protons (e.g., H-2, H-4) to neighboring carbons (C-3, C-6, etc.), confirming the substitution pattern.
-
-
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the complete structural characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and systematic interpretation outlined in this note, researchers can confidently verify the identity, purity, and covalent structure of this important synthetic building block. The application of this multi-faceted NMR approach ensures the high level of scientific integrity required in modern chemical research and drug development.
References
-
Xu, L., Hou, Z., & Zhao, Y. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 3012–3018. Available from: [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from: [Link]
-
Kricheldorf, H. R. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417. Available from: [Link]
-
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from: [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from: [Link]
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Jacobsen, N. E. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley. Available from: [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Sample Preparation. Retrieved from: [Link]
-
Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). Retrieved from: [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from: [Link]
-
International Journal of Creative Research Thoughts. (2021). STUDY OF NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY WITH APPLICATIONS: A COMPREHENSIVE REVIEW. Retrieved from: [Link]
-
Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-387. Available from: [Link]
-
PubChem. (n.d.). This compound. Retrieved from: [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from: [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Retrieved from: [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). Retrieved from: [Link]
-
University of Oregon. (n.d.). 13C NMR Chemical Shifts. Retrieved from: [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from: [Link]
Sources
- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acdlabs.com [acdlabs.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. measurlabs.com [measurlabs.com]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.de [thieme-connect.de]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. benchchem.com [benchchem.com]
L-3-Chlorophenylglycine in patch-clamp electrophysiology studies
An Application Guide for the Use of L-3-Chlorophenylglycine in Patch-Clamp Electrophysiology
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for researchers, neuroscientists, and drug development professionals on the application of this compound (L-3-CPG) in patch-clamp electrophysiology studies. It offers a synthesis of theoretical principles, practical insights, and validated protocols to ensure robust and reproducible experimental outcomes.
Introduction: Understanding this compound (L-3-CPG)
This compound (L-3-CPG) is a phenylglycine derivative that serves as a pharmacological tool for investigating glutamatergic neurotransmission. It is primarily recognized for its antagonist activity at specific subtypes of metabotropic glutamate receptors (mGluRs). These G-protein coupled receptors modulate neuronal excitability and synaptic transmission throughout the central nervous system. Understanding the precise action of compounds like L-3-CPG is critical for dissecting the complex roles of mGluRs in both physiological and pathological states.
The mGluRs are classified into three groups based on sequence homology, pharmacology, and intracellular signaling pathways:
-
Group I mGluRs (mGluR1 and mGluR5): These are postsynaptically located and couple to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC).[1]
-
Group II mGluRs (mGluR2 and mGluR3): These are typically found on presynaptic terminals and couple to Gαi/o, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels.
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8): Similar to Group II, these receptors are also presynaptically located and inhibit adenylyl cyclase.[2]
L-3-CPG is most commonly utilized as a competitive antagonist for Group I mGluRs. Its application in patch-clamp electrophysiology allows for the precise interrogation of the currents and voltage changes mediated by mGluR1 and mGluR5 activation. The patch-clamp technique remains the gold standard for studying ion channel function and receptor pharmacology with high temporal and spatial resolution.[3][4][5]
Core Mechanism and Electrophysiological Correlates
The primary utility of L-3-CPG in electrophysiology is to block the effects of Group I mGluR activation. When a Group I agonist, such as (S)-3,5-Dihydrophenylglycine (DHPG), binds to mGluR1 or mGluR5, the resulting G-protein cascade modulates a variety of ion channels. These modulations produce distinct electrical signatures that can be measured with patch-clamp techniques.
Common electrophysiological consequences of Group I mGluR activation include:
-
Inhibition of potassium (K+) channels: This leads to membrane depolarization, an increase in neuronal excitability, and in some cases, the initiation of action potentials.
-
Modulation of calcium (Ca2+) channels: This can alter synaptic transmission and cellular signaling.
-
Activation of non-specific cation channels (e.g., TRP channels): This results in a slow inward current and depolarization.
In a typical experiment, L-3-CPG is used to demonstrate that an observed electrophysiological effect is indeed mediated by Group I mGluRs. Pre-application of L-3-CPG should prevent or significantly reduce the response elicited by a subsequent application of a Group I agonist.
Caption: Signaling pathway of Group I mGluRs and the antagonistic action of L-3-CPG.
Experimental Design: A Self-Validating Approach
To ensure the trustworthiness of results, experiments using L-3-CPG must be designed with rigorous controls. The goal is to isolate the specific effect of Group I mGluR antagonism.
Key Considerations:
-
Preparation Choice:
-
Acute Brain Slices: Preserves local circuitry and is excellent for studying synaptic phenomena.
-
Cultured Neurons: Offers high accessibility and is ideal for single-cell analysis, but lacks the native circuit context.
-
Heterologous Expression Systems (e.g., HEK cells, Xenopus oocytes): Perfect for studying the pharmacology of specific mGluR subtypes in isolation.
-
-
Pharmacological Controls:
-
Positive Control: An agonist is required to elicit a response that L-3-CPG can block. (S)-3,5-DHPG is a potent and selective Group I agonist commonly used for this purpose.
-
Vehicle Control: The solution used to dissolve L-3-CPG (the vehicle) should be applied alone to confirm it has no effect on the recorded parameters.
-
Isolating mGluR responses: To prevent confounding effects from ionotropic glutamate receptors, it is standard practice to include antagonists for NMDA (e.g., AP-5) and AMPA/Kainate (e.g., CNQX/NBQX) receptors in the bathing solution.[5][6]
-
-
Concentration and Application:
-
The effective concentration of L-3-CPG must be determined empirically or from the literature. A concentration-response curve is ideal for characterizing its antagonist properties.
-
Ensure complete washout of drugs between applications to allow the cell or slice to return to a stable baseline.
-
| Parameter | Typical Value / Compound | Rationale |
| Group I Agonist | (S)-3,5-DHPG | Potent and selective agonist to induce a measurable Group I mGluR-mediated response. |
| Agonist Concentration | 10-100 µM | A concentration that elicits a robust but sub-maximal response is ideal for seeing antagonism. |
| L-3-CPG Concentration | 50-500 µM | This range is typically effective for antagonizing Group I mGluR responses. |
| iGluR Blockers | AP-5 (50 µM), CNQX (20 µM) | To ensure the observed effects are mediated by mGluRs and not ionotropic glutamate receptors. |
| Recording Mode | Voltage-Clamp or Current-Clamp | Voltage-clamp is used to measure currents at a fixed membrane potential. Current-clamp is used to measure changes in membrane potential and firing activity.[3] |
Detailed Experimental Protocols
Protocol 1: Solution Preparation
Accurate solution preparation is fundamental to reproducible electrophysiology.
A. Artificial Cerebrospinal Fluid (aCSF) for Brain Slices (1 L)
-
Composition: 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM Glucose, 2 mM CaCl₂, 1 mM MgCl₂.[7]
-
Preparation:
-
In ~900 mL of ultrapure water, dissolve all components except CaCl₂ and MgCl₂.
-
Bubble the solution vigorously with carbogen gas (95% O₂ / 5% CO₂) for at least 15 minutes. This is critical for oxygenation and maintaining the pH at ~7.4.
-
Add MgCl₂ and dissolve completely.
-
Add CaCl₂ slowly while stirring to prevent precipitation.
-
Adjust the final volume to 1 L with ultrapure water.
-
Confirm the osmolarity is between 305-315 mOsm.[7]
-
B. L-3-CPG Stock and Working Solutions
-
Stock Solution (e.g., 100 mM):
-
L-3-CPG is often sparingly soluble in neutral water. It can be dissolved in a small amount of 1M NaOH to deprotonate the carboxylic acid, followed by pH adjustment and dilution. Always consult the manufacturer's datasheet.
-
Weigh the required amount of L-3-CPG powder.
-
Add a minimal volume of 1M NaOH dropwise until the powder dissolves.
-
Add ultrapure water or a suitable buffer (like HEPES) and adjust the pH back to ~7.4 with HCl.
-
Bring to the final volume to achieve the desired stock concentration.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution:
-
On the day of the experiment, thaw a stock aliquot.
-
Dilute the stock solution directly into the aCSF to the final desired working concentration (e.g., 100 µM). Ensure the final concentration of any solvent (like NaOH) is negligible.
-
Protocol 2: Whole-Cell Patch-Clamp Workflow for Testing L-3-CPG
This protocol outlines the sequence for demonstrating the antagonist effect of L-3-CPG on an agonist-induced response.
Caption: Experimental workflow for validating L-3-CPG antagonism.
Step-by-Step Methodology:
-
Preparation: Prepare the brain slice or cell culture and place it in the recording chamber, continuously perfusing with oxygenated aCSF containing iGluR blockers (AP-5/CNQX).
-
Establish Recording: Obtain a stable whole-cell patch-clamp recording.[4][5] In voltage-clamp mode, hold the neuron at -70 mV. In current-clamp, monitor the resting membrane potential.
-
Baseline: Record a stable baseline for 5-10 minutes to ensure recording stability.
-
Agonist Application: Switch the perfusion to aCSF containing the Group I agonist (e.g., 50 µM DHPG).
-
Observe Response: Record the characteristic response. In voltage-clamp, this is often a slow, long-lasting inward current. In current-clamp, it may be a depolarization with increased action potential firing.
-
Agonist Washout: Switch the perfusion back to standard aCSF and allow the cell to fully recover to its baseline state. This demonstrates the reversibility of the agonist effect.
-
Antagonist Incubation: Switch the perfusion to aCSF containing L-3-CPG at the desired concentration (e.g., 200 µM) and allow it to incubate for 10-15 minutes to ensure it has reached its site of action.
-
Co-application: Switch to a solution containing both the agonist (50 µM DHPG) and the antagonist (200 µM L-3-CPG).
-
Assess Blockade: The agonist-induced response should be completely blocked or significantly reduced in amplitude, confirming the antagonistic action of L-3-CPG at Group I mGluRs.
-
Final Washout: Wash out all drugs to attempt a final recovery, though washout of some antagonists can be slow.
Data Analysis and Troubleshooting
-
Quantification: The primary measure is the amplitude of the agonist-induced response. For voltage-clamp, this is the peak inward current (in pA) relative to the baseline holding current. For current-clamp, it is the change in membrane potential (in mV).
-
Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = (1 - (Response with Antagonist / Response without Antagonist)) * 100
-
Troubleshooting:
-
No Agonist Response: Check cell health, agonist viability, and perfusion system. Ensure the target receptors (mGluR1/5) are expressed in the chosen cell type.
-
Incomplete Blockade by L-3-CPG: The concentration of L-3-CPG may be too low, or the agonist concentration may be too high (saturating). Consider using a higher antagonist concentration or a lower agonist concentration. The effect may also be partially mediated by a different receptor type.
-
Drug Solubility Issues: If drugs precipitate in the aCSF, this can block perfusion lines and lead to inaccurate concentrations. Prepare fresh solutions and check solubility in aCSF before the experiment.
-
References
- Vertex AI Search. (n.d.). patch-clamp-protocol-final.pdf.
- Jeong, H. J., et al. (n.d.). Activation of presynaptic glycine receptors facilitates glycine release from presynaptic terminals synapsing onto rat spinal sacral dorsal commissural nucleus neurons. PMC - PubMed Central.
- Hayashi, Y., et al. (n.d.). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. PMC - NIH.
- LabArchives, LLC. (n.d.). Whole Cell Patch Clamp Protocol.
-
Salt, T. E., et al. (1999). Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus. British Journal of Pharmacology, 127(5), 1057–1059. Retrieved January 7, 2026, from [Link]
- Labome. (n.d.). Patch Clamp Protocol.
- Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp.
- Chapman, A. G., et al. (n.d.). Convulsant and Anticonvulsant Actions of Agonists and Antagonists of Group III mGluRs. PubMed.
- O'Leary, D. M., et al. (n.d.). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. PubMed Central.
- Zimányi, G., et al. (n.d.). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. PMC - PubMed Central.
- Hearing, M. (n.d.). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central.
Sources
- 1. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convulsant and anticonvulsant actions of agonists and antagonists of group III mGluRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patch Clamp Protocol [labome.com]
Application Notes & Protocols: In Vivo Administration of L-3-Chlorophenylglycine in Animal Models
Prepared by: Gemini, Senior Application Scientist
I. Introduction and Scientific Rationale
L-3-Chlorophenylglycine (L-3-CPG) is a phenylglycine derivative that functions as an antagonist of metabotropic glutamate (mGlu) receptors.[1][2] These receptors are G-protein-coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system. Unlike ionotropic glutamate receptors that form ion channels, mGlu receptors play a crucial role in fine-tuning glutamatergic signaling.
The primary utility of L-3-CPG in preclinical research stems from its ability to probe the function of mGlu receptors. Pharmacological blockade of specific mGlu receptor subtypes is a key strategy in models of neurological and psychiatric disorders.[1][3] For instance, antagonism of Group I mGlu receptors (mGlu1 and mGlu5) has shown promise in reducing excitotoxicity, a common pathological cascade in brain ischemia and other neurodegenerative conditions.[1] Therefore, the in vivo administration of L-3-CPG is a critical experimental step for researchers investigating neuroprotection, synaptic plasticity, and the therapeutic potential of modulating the glutamatergic system.[4][5]
This guide provides a comprehensive framework for the effective and ethical administration of L-3-CPG in rodent models, emphasizing the causality behind protocol design to ensure experimental rigor and reproducibility.
| Compound Properties: this compound | |
| IUPAC Name | (2S)-2-amino-2-(3-chlorophenyl)acetic acid[6] |
| Molecular Formula | C₈H₈ClNO₂[6][7] |
| Molecular Weight | 185.61 g/mol [6][7] |
| Synonyms | (S)-2-AMINO-2-(3-CHLOROPHENYL)ACETIC ACID[6] |
| Primary Mechanism | Metabotropic Glutamate Receptor Antagonist[1][2] |
II. Preclinical Study Design: Foundational Principles
Before any in vivo administration, a robust experimental design is paramount. The choices made at this stage directly impact the validity and interpretability of the results.
A. Animal Model and Ethical Considerations
The most common animal models for these studies are mice and rats. The choice of species and strain should be dictated by the specific research question, existing literature on the disease model, and anatomical or physiological suitability. All procedures must be detailed in an animal use protocol and approved by the institution's Animal Care and Use Committee (IACUC) or equivalent ethics board.[8][9]
B. Pharmacokinetic (PK) and Dose-Response Profiling
The bioavailability, distribution, metabolism, and excretion of L-3-CPG are critical parameters that determine its effective concentration and duration of action at the target site (the brain).[10]
-
Causality: An uncharacterized PK profile is a major source of experimental failure. Without knowing the compound's half-life, researchers cannot design a rational dosing schedule (e.g., single dose vs. multiple doses) to maintain the desired exposure.
-
Trustworthiness: A preliminary dose-response study is a self-validating step. It establishes the minimum effective dose and the maximum tolerated dose, defining the therapeutic window for your specific animal model and endpoint. This prevents the use of ineffective or toxic concentrations.[11]
A typical dose-finding study might involve administering three to five escalating doses of L-3-CPG and measuring a key pharmacodynamic marker or a primary efficacy endpoint.
| Table 2: Example Dose-Response Study Design (Hypothetical) | |||
| Group | Treatment | Dose (mg/kg, IP) | N (Animals/Group) |
| 1 | Vehicle Control | 0 | 8-10 |
| 2 | L-3-CPG | 1 | 8-10 |
| 3 | L-3-CPG | 3 | 8-10 |
| 4 | L-3-CPG | 10 | 8-10 |
| 5 | L-3-CPG | 30 | 8-10 |
C. Formulation and Vehicle Selection
L-3-CPG must be dissolved in a sterile, biocompatible vehicle for injection.
-
Solubility Testing: Begin by assessing the solubility of L-3-CPG in standard vehicles. Start with sterile saline (0.9% NaCl). If solubility is limited, consider vehicles such as phosphate-buffered saline (PBS), or solutions containing small percentages of biocompatible solvents like DMSO or PEG200.
-
Vehicle Control: It is mandatory to include a vehicle-only control group in all experiments. This ensures that any observed effects are due to the compound itself and not the solvent system.
-
Sterility: The final formulation must be sterile. This is typically achieved by filtration through a 0.22 µm syringe filter into a sterile vial. Use of sterile technique throughout preparation is essential to prevent infection.[12]
III. Experimental Workflow and Mechanistic Pathway
The following diagrams illustrate the overall experimental process and the underlying scientific logic for using L-3-CPG as a neuroprotective agent.
Caption: High-level experimental workflow for in vivo L-3-CPG studies.
Caption: Proposed neuroprotective mechanism of action for L-3-CPG.
IV. Protocol: Intraperitoneal (IP) Injection in Rodents
Intraperitoneal (IP) injection is a common, effective, and minimally invasive route for systemic administration in rodents.
A. Materials
-
L-3-CPG formulation in a sterile vehicle
-
Sterile syringes (1-3 mL, depending on volume)
-
70% alcohol swabs
-
Appropriate Personal Protective Equipment (PPE): gloves, lab coat[9][14]
-
Sharps disposal container
| Table 3: Recommended IP Injection Parameters for Rodents | ||
| Parameter | Mouse | Rat |
| Needle Gauge | 25-27 G | 23-26 G[12] |
| Max Injection Volume | ~200 µL (for a 25g mouse) | 1-10 mL (depending on rat size)[12] |
| Needle Length | 0.5 inch | 0.5 - 0.75 inch[12] |
B. Step-by-Step Procedure
-
Preparation: Draw the required volume of the L-3-CPG formulation into a new sterile syringe with a new sterile needle.[12] Expel any air bubbles. For small volumes, consider diluting the agent to ensure accurate dosing.[12]
-
Animal Restraint: Securely and safely restrain the animal. For rats, a two-person technique is often preferred for stability.[8]
-
Technique: Position the animal in dorsal recumbency (on its back) with its head tilted slightly downward.[8][13]
-
Causality: Tilting the head down uses gravity to move the abdominal organs, such as the intestines and bladder, away from the injection site, minimizing the risk of accidental puncture.[13][14]
-
-
Site Identification and Preparation:
-
Identify the injection site in the animal's lower right abdominal quadrant .[8][9][14]
-
Causality: The right side is chosen specifically in rats to avoid the cecum, a large digestive organ typically located on the left side.[9][14] Puncturing the cecum can lead to serious complications like peritonitis.
-
Disinfect the injection site with a 70% alcohol swab.[12][14]
-
-
Needle Insertion and Aspiration:
-
Insert the needle, bevel up, at a 15-45 degree angle to the abdominal wall.[12][13] You should feel a slight "pop" as the needle penetrates the peritoneum.
-
Crucial Step - Aspiration: Gently pull back on the syringe plunger.[9][12][14]
-
If no fluid or material is drawn into the syringe (negative pressure), you are correctly positioned in the peritoneal cavity.[8][12]
-
If yellow fluid (urine), greenish/brown material (feces), or blood is aspirated, you have entered the bladder, intestines, or a blood vessel, respectively. Do not inject. Withdraw the needle, discard the syringe and needle, and repeat the procedure with fresh materials.[9][14]
-
-
-
Injection and Withdrawal:
-
Once correct placement is confirmed by aspiration, depress the plunger smoothly to administer the solution.
-
Withdraw the needle swiftly and apply gentle pressure to the site if any minor bleeding occurs.[8]
-
-
Post-Procedure Monitoring:
-
Return the animal to its home cage and monitor it for at least 15-30 minutes for any signs of distress, such as abnormal posture, lethargy, or signs of pain at the injection site.[8] Any adverse events should be documented and reported according to your institutional protocol.
-
V. Downstream Evaluation Methods
Following administration, the effects of L-3-CPG can be assessed using a variety of methods tailored to the experimental hypothesis.
-
Behavioral Testing: To assess functional outcomes, a battery of behavioral tests can be employed. This may include tests for motor activity (open-field test), anxiety-like behavior (elevated plus-maze), or cognitive function (Morris water maze), depending on the research question.[15][16]
-
Tissue Analysis: For neuroprotection studies, animals are typically euthanized at a predetermined time point. Brains are collected for histological analysis (e.g., TTC staining to measure infarct volume in stroke models) or biochemical assays (e.g., Western blot, ELISA) to measure changes in protein expression or signaling pathways.[4][17]
-
Ex Vivo Binding: To confirm target engagement in the central nervous system, an ex vivo binding assay can be performed. This involves collecting brain tissue (e.g., cerebellum) after in vivo administration and measuring the displacement of a radiolabeled ligand from the mGlu receptors.[18]
By integrating a well-justified study design with meticulous administration technique, researchers can confidently investigate the in vivo effects of this compound, generating reliable and impactful data for the advancement of neuroscience and drug development.
References
- Intraperitoneal Injection in Rats | Animals in Science - Queen's University.
- Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services.
- Standard Operating Procedure: Intraperitoneal Injections in the Rat - Research and Innov
- SOP: Intraperitoneal Injections in the Rat - Research and Innov
- Common Technical Procedures – Animal Care & Use - UGA research.
- This compound | C8H8ClNO2 | CID 1515291 - PubChem.
- A synthetic BBB-permeable tripeptide GCF confers neuroprotection by increasing glycine in the ischemic brain - Frontiers.
- Metabotropic glutamate receptor subtypes as targets for neuroprotective drugs - PubMed.
- Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC - PubMed Central.
- DL-(3-Chlorophenyl)glycine | CAS 7292-71-9 | SCBT - Santa Cruz Biotechnology.
- Animal models in the pharmacokinetic/pharmacodynamic evalu
- A synthetic BBB-permeable tripeptide GCF confers neuroprotection by increasing glycine in the ischemic brain - ResearchG
- 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of - PubMed Central.
- mGlu2/3 receptor antagonists - PubMed.
- Behavioral changes in mice following lead administration during several stages of development - PubMed.
- The neuroprotective effect of the glycine site antagonist 3R-(+)-cis-4-methyl-HA966 (L-687414)
- Dose–response prediction for in-vitro drug combination d
- Psychomotor slowing, neuroendocrine responses, and behavioral changes after oral administration of meta-chlorophenylpiperazine in normal volunteers - PubMed.
Sources
- 1. Metabotropic glutamate receptor subtypes as targets for neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGlu2/3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A synthetic BBB-permeable tripeptide GCF confers neuroprotection by increasing glycine in the ischemic brain [frontiersin.org]
- 5. The neuroprotective effect of the glycine site antagonist 3R-(+)-cis-4-methyl-HA966 (L-687,414) in a rat model of focal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C8H8ClNO2 | CID 1515291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research.vt.edu [research.vt.edu]
- 10. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose–response prediction for in-vitro drug combination datasets: a probabilistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 13. research.uga.edu [research.uga.edu]
- 14. research.vt.edu [research.vt.edu]
- 15. Behavioral changes in mice following lead administration during several stages of development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Psychomotor slowing, neuroendocrine responses, and behavioral changes after oral administration of meta-chlorophenylpiperazine in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Long-Term Storage of Stable Stock Solutions of L-3-Chlorophenylglycine
Abstract
L-3-Chlorophenylglycine is a non-proteinogenic amino acid crucial as a building block in medicinal chemistry and drug development, notably in the synthesis of pharmaceuticals like synthetic penicillins.[1] Accurate and reproducible experimental results hinge on the quality and stability of the compound's stock solution. This document provides a comprehensive guide, including detailed protocols and scientific rationale, for preparing, storing, and handling stable, high-concentration stock solutions of this compound to ensure experimental integrity.
Introduction: The Challenge of this compound Solubility
This compound (MW: 185.61 g/mol ) possesses a zwitterionic nature, containing both a basic amino group and an acidic carboxylic acid group.[2][3] This structure, combined with a hydrophobic 3-chlorophenyl side chain, results in limited solubility in neutral aqueous solutions. The preparation of concentrated stock solutions—essential for creating accurate dilution series in biological and chemical assays—requires careful selection of solvent systems. This guide outlines methodologies using both organic solvents for high-concentration primary stocks and pH-adjusted aqueous buffers for direct use in sensitive biological systems.
Physicochemical Properties & Their Implications
Understanding the molecular structure is key to devising a successful solubilization strategy.
| Property | Value / Description | Implication for Stock Preparation |
| Molecular Formula | C₈H₈ClNO₂ | - |
| Molecular Weight | 185.61 g/mol [3][4] | Essential for calculating molar concentrations. |
| Structure | Amino acid with a 3-chlorophenyl group. | Zwitterionic: Poor water solubility at isoelectric point. Solubility increases significantly at pH values away from the pI.[2] Hydrophobic Moiety: The chlorophenyl group increases hydrophobicity, favoring solubility in organic solvents.[5] |
| Appearance | Typically an off-white to white solid.[6] | Visual confirmation of complete dissolution is critical. Any particulate matter indicates insolubility or precipitation. |
| Chemical Stability | The C-Cl bond on the aromatic ring is generally stable under standard laboratory conditions.[7] | Degradation in common solvents at room temperature is not a primary concern, but long-term stability should always be validated. |
Solvent Selection: A Strategic Approach
The choice of solvent is dictated by the required stock concentration and the experimental application's tolerance for organic solvents or specific pH ranges.
Organic Solvents for High-Concentration Primary Stocks
For achieving high concentrations (e.g., 10-100 mM), organic solvents are the preferred choice.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of compounds. It is the recommended starting point for creating a primary stock.[8]
-
Dimethylformamide (DMF): Similar to DMSO, DMF is an excellent solvent for compounds with moderate to low water solubility.[8]
Causality: The hydrophobic chlorophenyl group of this compound interacts favorably with these organic solvents, while their polar nature effectively solvates the amino and carboxyl groups, leading to high solubility.
Aqueous Buffers for Biologically Compatible Solutions
For direct application in cell culture or enzymatic assays where organic solvents may be cytotoxic, pH-adjusted aqueous solutions are necessary.
-
Basic Buffers (e.g., 0.1 M NaOH): Deprotonation of the carboxylic acid group to a carboxylate (-COO⁻) significantly increases aqueous solubility. Solutions of related compounds like DL-4-Chlorophenylglycine are soluble in 0.1 M NaOH.[9]
-
Acidic Buffers (e.g., 0.1 M HCl): Protonation of the amino group to an ammonium species (-NH₃⁺) also enhances aqueous solubility.[5]
Causality: By shifting the pH away from the isoelectric point, the zwitterionic amino acid is converted into a charged salt (either the carboxylate or ammonium form), which is significantly more polar and thus more soluble in water.[2]
Decision-Making Flowchart for Solvent Selection
The following diagram provides a logical workflow for choosing the appropriate solvent system based on experimental requirements.
Caption: Solvent selection decision tree for this compound.
Experimental Protocols
Adherence to these protocols is critical for creating accurate and stable stock solutions. Always use high-purity solvents and reagents.
General Stock Preparation Workflow
Caption: General experimental workflow for stock solution preparation.
Protocol 1: High-Concentration (50 mM) Stock in DMSO
This protocol is ideal for creating a primary stock for long-term storage.
-
Weighing: Accurately weigh 9.28 mg of this compound (MW 185.61) using a calibrated analytical balance.
-
Solvent Addition: Transfer the powder to a sterile 1.5 mL microcentrifuge tube or glass vial. Add approximately 900 µL of anhydrous, analytical-grade DMSO.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If particulates remain, place the tube in a bath sonicator for 5-10 minutes until the solution is clear.
-
Final Volume Adjustment: Carefully add DMSO to bring the total volume to exactly 1.0 mL. This yields a 50 mM stock solution.
-
Storage: Aliquot the solution into smaller volumes (e.g., 50 µL) in sterile, tightly sealed tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Aqueous Stock (5 mM) Using pH Adjustment
This protocol is for preparing a solution for direct use in biological assays.
-
Weighing: Accurately weigh 1.86 mg of this compound.
-
Initial Suspension: Add the powder to a sterile tube containing ~1.5 mL of high-purity water. The compound will likely not dissolve completely.
-
Solubilization via pH Adjustment:
-
While stirring, add 1 M NaOH dropwise (typically 1-2 µL at a time) until the solid completely dissolves. Monitor the pH to ensure it does not become excessively basic.
-
Alternative: If an acidic solution is desired, add 1 M HCl dropwise until the solid dissolves.
-
-
Final Volume and Buffering: Once dissolved, add a concentrated buffer (e.g., 10x PBS or HEPES) and adjust the pH to the desired final value (e.g., 7.4) using dilute HCl or NaOH. Add high-purity water to bring the final volume to 2.0 mL. This yields a 5 mM solution.
-
Sterilization and Use: Sterile filter the final solution through a 0.22 µm syringe filter (e.g., PES or PVDF) into a sterile container. It is highly recommended to use this solution fresh or store it at 4°C for a maximum of one week. For longer storage, validation is required.
Stability, Storage, and Handling
Proper storage is crucial to maintain the integrity of the stock solution.
| Solvent System | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) | Key Considerations |
| DMSO / DMF | 4°C (with desiccant) | -20°C or -80°C | Hygroscopic; absorb moisture from the air. Use anhydrous solvents and store aliquots with desiccant. Avoid repeated freeze-thaw cycles. |
| Aqueous (pH-adjusted) | 4°C | Not Recommended (Prepare Fresh) | Prone to microbial growth. If long-term storage is necessary, sterile filter and store frozen at -20°C, but validate stability upon thawing. |
Trustworthiness through Self-Validation: The stability of any stock solution under specific storage conditions should be empirically validated. A recommended practice is to use an analytical technique such as HPLC-UV to compare a freshly prepared standard with an aged stock solution. A significant change in peak area or the appearance of new peaks indicates degradation.
Conclusion
The successful preparation of stable this compound stock solutions is readily achievable through a rational approach to solvent selection. For high-concentration, long-term storage, DMSO is the solvent of choice. For direct use in aqueous and biological systems, pH-mediated dissolution provides a reliable method for preparing compatible solutions. By following the detailed protocols and storage guidelines presented in this note, researchers can ensure the accuracy and reproducibility of their experimental outcomes.
References
- Benchchem. Commercial Availability and Technical Profile of ((3-Chlorophenyl)sulfonyl)glycine for Research Applications.
- IntechOpen. Chlorinated Benzenes and Other Nucleus-Chlorinated Aromatic Hydrocarbons.
- Benchchem. Application Notes for ((3-Chlorophenyl)sulfonyl)glycine in Medicinal Chemistry.
- University of Rhode Island. The Solubility of Amino Acids in Various Solvent Systems.
- Bachem. Peptide solubility.
- PharmaCompass. Sourcing 3-Chlorophenylglycine: A Guide for Pharma Buyers.
- Santa Cruz Biotechnology. DL-(3-Chlorophenyl)glycine | CAS 7292-71-9.
- PubChem. This compound | C8H8ClNO2 | CID 1515291.
- Fisher Scientific. Solvents Resource Center.
- ChemicalBook. DL-4-Chlorophenylglycine | 6212-33-5.
Sources
- 1. nbinno.com [nbinno.com]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. This compound | C8H8ClNO2 | CID 1515291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvents Resource Center | Fisher Scientific [fishersci.com]
- 9. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]
Troubleshooting & Optimization
L-3-Chlorophenylglycine solubility issues and solutions
Welcome to the technical support guide for L-3-Chlorophenylglycine. As a non-proteinogenic amino acid, this compound presents unique handling challenges, primarily related to its solubility. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting protocols to ensure the success of your experiments. We will explore the underlying chemical principles governing its solubility and provide robust, step-by-step solutions to common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving my this compound powder. What is the first thing I should try?
Answer:
The primary challenge with this compound solubility stems from its molecular structure. As an amino acid, it possesses both a basic amino group and an acidic carboxylic acid group.[1] At neutral pH, the molecule exists predominantly as a zwitterion, a form that often exhibits strong intermolecular interactions (like hydrogen bonding) in its crystal lattice, leading to low aqueous solubility.
Your first and most common approach should be to use a strong, polar aprotic solvent. For most in vitro applications, creating a concentrated stock solution in Dimethyl Sulfoxide (DMSO) is the industry-standard starting point.
Causality: DMSO is a powerful solvent capable of disrupting the strong intermolecular forces in the crystalline solid.[2][3][4] It effectively solvates both polar and nonpolar parts of the molecule, making it an excellent choice for a wide range of organic compounds.[5]
Q2: What is the recommended protocol for preparing a stock solution of this compound in DMSO?
Answer:
A reliable stock solution is the foundation of reproducible experiments. Follow this self-validating protocol to ensure complete dissolution and stability.
-
Calculate Required Mass: Determine the mass of this compound needed for your desired stock concentration (e.g., 10 mM, 50 mM). The molecular weight is 185.61 g/mol .[1][6][7]
-
Aliquot Solvent: Dispense the required volume of high-purity, anhydrous DMSO into a sterile, appropriate-sized tube (e.g., a 1.5 mL polypropylene tube or a 15 mL conical tube). Using anhydrous DMSO is critical as absorbed water can affect the solubility of some compounds.
-
Add Compound: Add the weighed this compound powder to the DMSO.
-
Initial Dissolution: Cap the tube securely and vortex vigorously for 1-2 minutes at room temperature.
-
Apply Gentle Heat (If Necessary): If the compound has not fully dissolved, place the tube in a water bath or heating block set to 40-60°C for 5-10 minutes. Do not exceed 60°C to avoid potential compound degradation. This step is often necessary for achieving higher concentrations. For the related compound L-4-Chlorophenylglycine, warming to 60°C is explicitly recommended to reach a concentration of 2 mg/mL in DMSO.[8]
-
Vortex/Sonicate: After heating, vortex again for 1 minute. If solids persist, use an ultrasonic bath for 10-15 minutes. The combination of heat and mechanical energy is highly effective.
-
Visual Confirmation: Hold the tube up to a light source to confirm that no solid particulates remain. The solution should be clear and homogenous.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. For solutions stored at -80°C, use within 6 months; at -20°C, use within 1 month.[8]
Q3: My experiment requires an aqueous buffer. Why does my this compound precipitate when I dilute my DMSO stock into my cell culture media or buffer?
Answer:
This is a classic solubility problem known as "antisolvent precipitation." While your compound is stable in the concentrated DMSO stock, diluting it into an aqueous buffer dramatically changes the solvent environment. The aqueous buffer is a poor solvent (an "antisolvent") for the compound in its zwitterionic form, causing it to crash out of solution.
The solubility of amino acids is highly dependent on pH.[9] The point of minimum solubility occurs at the isoelectric point (pI) , where the net charge of the molecule is zero. To increase aqueous solubility, you must shift the pH of your final solution away from the pI to create a charged species (a salt), which is significantly more water-soluble.
-
At low pH (pH < pKa of carboxyl group): The carboxylic acid is protonated (-COOH) and the amino group is protonated (-NH3+), resulting in a net positive charge.
-
At high pH (pH > pKa of amino group): The carboxylic acid is deprotonated (-COO-) and the amino group is neutral (-NH2), resulting in a net negative charge.
Both the cationic and anionic forms are more soluble in water than the neutral zwitterion.
Q4: How can I increase the aqueous solubility of this compound using pH adjustment?
Answer:
Adjusting the pH is a powerful and common technique.[10][11] The choice of acidic or basic conditions depends on the requirements of your downstream application.
-
Start with Water: Suspend the this compound powder in a minimal amount of purified water (e.g., Milli-Q). It will likely not dissolve at this stage.
-
Titrate to Adjust pH:
-
For Acidic Solution (Cationic Salt): Slowly add dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring or vortexing. Monitor the solution. As the pH drops and the carboxyl group becomes protonated, the compound will begin to dissolve. Continue adding acid until the solution is clear.
-
For Basic Solution (Anionic Salt): Slowly add dilute sodium hydroxide (e.g., 0.1 M NaOH) dropwise while stirring or vortexing. As the pH rises and the amino group is deprotonated, the compound will dissolve. Continue adding base until the solution is clear.
-
-
Volume Adjustment & Buffering: Once the compound is dissolved, you can add your buffer components and adjust the final volume with water. Crucially, ensure the final pH of your buffered solution remains in a range where the compound is soluble. A sudden shift back towards the isoelectric point will cause precipitation.
-
Sterilization: If required for cell culture, sterile-filter the final solution through a 0.22 µm syringe filter.
Trustworthiness Check: Always perform a small-scale pilot test to determine the optimal pH for your desired concentration without causing precipitation or affecting your experimental system. The Henderson-Hasselbalch equation provides a theoretical basis, but empirical testing is essential as high concentrations of other ions can affect solubility.[12]
Data Summary & Visual Guides
Solubility Data for Chlorophenylglycine Isomers
The following table summarizes available solubility information. Note that data for the specific L-3-chloro isomer is limited, so data from related isomers is included for guidance.
| Compound | Solvent | Concentration | Conditions | Source |
| L-4-Chlorophenylglycine | Water (H₂O) | ~1 mg/mL (5.39 mM) | Requires sonication | [8] |
| L-4-Chlorophenylglycine | DMSO | ~2 mg/mL (10.78 mM) | Requires sonication and heating to 60°C | [8] |
| L-Alanine (related amino acid) | Ethanol | Low | Solubility decreases significantly in ethanol vs. water | [13] |
| L-Tryptophan (related amino acid) | Ethanol-Water Mix | Peaks at ~0.4 mole fraction ethanol | Demonstrates co-solvency effect | [13] |
Expert Insight: The data suggests that while this compound has some inherent water solubility, achieving useful concentrations for stock solutions requires either a strong organic solvent like DMSO or pH manipulation. The use of co-solvents like ethanol is generally less effective for amino acids unless carefully optimized in a specific water/ethanol ratio.[11]
Troubleshooting Workflow
Use this decision tree to systematically address solubility issues during your experiment.
Caption: A decision-making flowchart for troubleshooting this compound solubility.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
CP Lab Safety. (n.d.). DL-(3-Chlorophenyl)glycine, min 98%, 100 grams. Retrieved from [Link]
-
PubChemLite. (n.d.). N-(3-chlorophenyl)glycine (C8H8ClNO2). Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 2(3). Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
CatSci. (n.d.). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved from [Link]
-
Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. Retrieved from [Link]
-
PubMed. (2025). Aqueous Solubility of Sodium and Chloride Salts of Glycine "Uncommon" Common-Ion Effects of Self-Titrating Solids. Retrieved from [Link]
-
Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(4), 1084-1093. Retrieved from [Link]
-
PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]
- Google Patents. (n.d.). CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
- Google Patents. (n.d.). US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
-
gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]
-
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Sources
- 1. This compound | C8H8ClNO2 | CID 1515291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. wjbphs.com [wjbphs.com]
- 12. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of L-3-Chlorophenylglycine in solution
Welcome to the technical support center for L-3-Chlorophenylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the underlying chemical principles, you can ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The degradation of this compound in solution is primarily influenced by factors such as pH, exposure to light, presence of oxidizing agents, and elevated temperatures. As with many amino acids, this compound is susceptible to oxidative damage, particularly at the amino group and the aromatic ring. The stability is often lowest near its isoelectric point where its solubility is also minimal.[1]
Q2: What is the optimal pH range for storing this compound solutions?
A2: The optimal pH for storing this compound solutions is crucial for its stability. Generally, amino acid solutions are most stable at a pH where the molecule is in a fully protonated (cationic) or deprotonated (anionic) state, rather than as a zwitterion, which predominates near the isoelectric point.[1][2] For this compound, maintaining a slightly acidic pH (e.g., pH 3-5) is recommended to enhance solubility and minimize degradation pathways that may be accelerated at neutral or alkaline pH.
Q3: How does light exposure affect the stability of this compound?
A3: The chlorophenyl group in this compound makes the molecule susceptible to photodegradation. Aromatic halogenated compounds can undergo photolytic cleavage or other photochemical reactions when exposed to UV or even ambient light over extended periods.[3][4] Therefore, it is imperative to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q4: Can I store this compound solutions at room temperature?
A4: While some suppliers suggest room temperature storage for the solid compound, storing solutions of this compound at room temperature for extended periods is not recommended.[5][6] Elevated temperatures can accelerate various degradation reactions, including hydrolysis and oxidation. For long-term storage, it is best to store aliquots of the solution at -20°C or below.[7]
Q5: What are the best solvents for dissolving and storing this compound?
A5: The choice of solvent depends on the intended application. For many applications, a slightly acidic aqueous buffer is a good choice. Due to its somewhat hydrophobic nature, dissolving this compound may be facilitated by first dissolving the compound in a minimal amount of an organic solvent like DMSO or ethanol, followed by dilution with the desired aqueous buffer.[8][9] For long-term storage, ensure the solvent is sterile and, if possible, degassed to remove oxygen.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent assay results | Degradation of this compound leading to lower effective concentration. Racemization to the D-enantiomer. | Prepare fresh solutions before use. Store stock solutions in aliquots at ≤ -20°C. Verify the enantiomeric purity of your solution using chiral HPLC. |
| Appearance of a yellow or brownish tint in the solution | Oxidative degradation of the aromatic ring or amino group. Photodegradation. | Prepare solutions using degassed (oxygen-free) solvents. Store solutions protected from light in amber vials. Avoid repeated freeze-thaw cycles. |
| Precipitate formation in the solution upon storage | pH of the solution is near the isoelectric point of this compound, leading to reduced solubility. Solvent evaporation. | Adjust the pH of the solution to be slightly acidic (pH 3-5). Ensure containers are tightly sealed to prevent solvent evaporation. |
| Presence of unexpected peaks in HPLC analysis | Formation of degradation products (e.g., from oxidation, hydrolysis, or photolysis). | Conduct a forced degradation study to identify potential degradation products.[10][11][12][13][14] Use high-purity solvents and reagents. Ensure proper storage conditions are maintained. |
Potential Degradation Pathways
The degradation of this compound in solution can proceed through several pathways, including oxidation, photodecomposition, and racemization. Understanding these pathways is key to mitigating them.
Caption: Potential degradation pathways for this compound in solution.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound (10 mM)
-
Preparation of Solvent: Prepare a 0.1 M citrate buffer and adjust the pH to 4.0. Degas the buffer by sparging with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of this compound solid in a sterile, amber-colored tube.
-
Initial Dissolution (if necessary): If solubility in the aqueous buffer is low, add a minimal volume of DMSO (e.g., 10-20 µL per mg of compound) and gently vortex to dissolve the solid completely.
-
Dilution: Add the degassed citrate buffer (pH 4.0) to the dissolved compound to achieve the final desired concentration of 10 mM.
-
Sterilization: If required for your application, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, amber cryovials. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: HPLC Method for Assessing Purity and Degradation
This protocol provides a general method for the analysis of this compound and the detection of potential degradation products. Method optimization may be required for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase column, such as an Astec CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm, is recommended for assessing enantiomeric purity.[15]
-
Mobile Phase: An isocratic mobile phase of water:methanol:formic acid (e.g., 80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the this compound solution in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of high-purity this compound to determine its retention time.
-
Inject the test sample.
-
Analyze the chromatogram for the presence of the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products. The enantiomeric purity can be assessed by the relative peak areas of the L- and D-enantiomers.
References
-
Kato, M., Yamazaki, T., Kato, H., Yamanaka, N., Takatsu, A., & Ihara, T. (2019). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 35(5), 555-560. [Link]
-
CAT GmbH & Co. KG. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]
-
Lee, T. Y., Lee, S. B., & Kim, H. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 145-150. [Link]
-
Jones, J. H., & Witty, M. J. (1979). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 101(18), 5353-5354. [Link]
-
Strege, M. A., & Chelius, D. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. [Link]
-
De Martino, L., D'Auria, M. V., & Pescitelli, G. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 8(3), 1368-1378. [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. Retrieved from [Link]
-
Wang, P., & Laskin, J. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-23. [Link]
-
BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Drauz, K., & Waldmann, H. (Eds.). (2002). Enzyme Catalysis in Organic Synthesis: A Comprehensive Handbook. John Wiley & Sons. [Link]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
-
Sam, S., & Toth, I. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 3123-3131. [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
ChemistryStudent. (2023, October 1). How does pH Affect Amino Acids?. YouTube. [Link]
-
Engel, B. (2016, January 9). How to prepare and store Amino acid stock solution?. ResearchGate. [Link]
-
Gani, A., & Sharma, R. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Molecules, 27(1), 234. [Link]
-
Zhang, J., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Biotechnology and Bioengineering, 119(7), 1947-1959. [Link]
-
Holeček, M. (2022). Amino Acid Catabolism: An Overlooked Area of Metabolism. International Journal of Molecular Sciences, 23(4), 1989. [Link]
-
Wikipedia. (n.d.). Oxidative deamination. Retrieved from [Link]
-
Verma, A. (2017, March 21). Degradation of amino acids. SlideShare. [Link]
-
Ghosal, D., You, I. S., Chatterjee, D. K., & Chakrabarty, A. M. (1985). Microbial degradation of halogenated compounds. Science, 228(4696), 135-142. [Link]
-
D'Argenio, V., & Salvatore, F. (2015). Amino acids are degraded to compounds that can be metabolized to CO2... ResearchGate. [Link]
-
Toniolo, C., et al. (1995). A crystal-state, solution and theoretical study of the preferred conformation of linear C alpha, alpha-diphenylglycine derivatives and dipeptides with potential anticonvulsant activity. Journal of the American Chemical Society, 117(28), 7439-7446. [Link]
-
Chemistry LibreTexts. (2022, April 26). 10.2: Amino Acids Degradation. Retrieved from [Link]
-
Wang, W., et al. (2021). Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. Engineering, 7(12), 1774-1783. [Link]
-
Pries, F., van der Ploeg, J. R., Dolfing, J., & Janssen, D. B. (1994). Degradation of halogenated aliphatic compounds: the role of adaptation. FEMS Microbiology Reviews, 15(2-3), 279-295. [Link]
-
Bermejo, F. M., & Cocero, M. J. (2006). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 38(2), 174-181. [Link]
- Schering Aktiengesellschaft. (1981). U.S. Patent No. 4,260,684. U.S.
-
Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 100(1-3), 29-36. [Link]
-
Poczta, A., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(19), 6542. [Link]
-
Schimming, O., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(6), 831-847. [Link]
-
Shimadzu. (n.d.). Tips for practical HPLC analysis. Retrieved from [Link]
-
Pries, F., van der Ploeg, J. R., Dolfing, J., & Janssen, D. B. (1994). Degradation of halogenated aliphatic compounds: The role of adaptation. FEMS Microbiology Reviews, 15(2-3), 279-295. [Link]
-
Kim, K. H., & Lee, J. W. (2018). Photostability and Chiral Stability Evaluation of d-Chlorpheniramine Maleate and Its Formulations by Chiral HPLC. Journal of Chromatographic Science, 56(8), 716-723. [Link]
- Lee, S. H., et al. (2004). U.S.
-
Zhang, Y., et al. (2022). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Molecules, 27(15), 4909. [Link]
-
Shimadzu. (n.d.). C190-E094A_Tips for practical HPLC analysis. Retrieved from [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
- Jiangsu Institute of Petrochemical Technology. (2016).
-
ResearchGate. (n.d.). Photostability studies. (a-c) The changes in absorbance at the... Retrieved from [Link]
-
ChemistryViews. (2024, July 31). New Insights into the Photostability of Phenoxazines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
- 5. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 7. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 8. lifetein.com [lifetein.com]
- 9. bachem.com [bachem.com]
- 10. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting L-3-Chlorophenylglycine synthesis impurities
Technical Support Center: L-3-Chlorophenylglycine Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this critical chiral building block. Our goal is to provide practical, experience-driven advice to enhance purity, improve yield, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and their associated impurity risks?
The primary routes involve either the synthesis of a racemic mixture followed by resolution or an asymmetric synthesis approach.
-
Strecker Synthesis: This is a classical and widely used method that begins with 3-chlorobenzaldehyde, ammonia, and a cyanide source (e.g., NaCN or KCN) to form a racemic α-aminonitrile.[1][2] This intermediate is then hydrolyzed to yield racemic Dthis compound.[2][3]
-
Causality & Risk: The primary risks with this method include impurities from the starting aldehyde (e.g., 2- and 4-chloro isomers) carrying through to the final product and the formation of side products if reaction conditions are not tightly controlled.[4] Incomplete hydrolysis of the nitrile can also leave residual aminonitrile intermediates.
-
-
Chiral Resolution: This is the most common industrial method for obtaining the desired L-enantiomer. The racemic mixture is treated with a chiral resolving agent, such as (+)-camphor-10-sulfonic acid or tartaric acid, to form diastereomeric salts.[5][6] These salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired diastereomeric salt is then treated with a base to liberate the pure L-enantiomer.
-
Causality & Risk: The critical challenge here is achieving complete separation of the diastereomers. Inefficient crystallization can lead to contamination of the desired L-enantiomer with the D-enantiomer, resulting in low enantiomeric excess (e.e.).
-
-
Enzymatic Resolution: An increasingly popular method involves the use of enzymes, like penicillin G acylase, to selectively hydrolyze an N-acyl derivative of the racemic amino acid.[7] For instance, the enzyme can selectively hydrolyze N-phenylacetyl-(L)-3-chlorophenylglycine, allowing for the separation of the free L-amino acid from the unreacted N-phenylacetyl-(D)-amino acid.[7]
-
Causality & Risk: This method offers high selectivity but can be sensitive to reaction conditions (pH, temperature). Incomplete reaction or non-optimal enzyme activity can result in poor resolution. The unwanted (R)-enantiomer must be racemized and recycled to be economical.[7]
-
Troubleshooting Guide: Specific Impurity Issues
This section addresses specific problems you may encounter, their probable causes, and actionable solutions.
Problem 1: Low Enantiomeric Excess (e.e.) / Presence of the D-Enantiomer
This is arguably the most critical issue, as the biological activity of the final drug substance often depends on a single enantiomer.
Possible Causes & Scientific Explanation:
-
Inefficient Diastereomeric Salt Crystallization: The thermodynamic and kinetic properties of diastereomeric salt crystallization are highly dependent on the solvent system, temperature, and cooling rate. If the solubility difference between the two diastereomeric salts is not sufficiently exploited, the undesired diastereomer will co-precipitate.
-
Racemization: The chiral center (α-carbon) of phenylglycine derivatives can be susceptible to racemization, especially under harsh pH (strongly acidic or basic) or high-temperature conditions during workup or in-situ resolution attempts.[6] This occurs via deprotonation of the α-carbon to form a planar, achiral enolate intermediate, which can be re-protonated from either face to give a mixture of enantiomers.
Solutions & Protocols:
-
Optimize Crystallization Protocol:
-
Solvent Screening: The choice of solvent is paramount. For diastereomeric resolutions, polar protic solvents like methanol, ethanol, or aqueous mixtures are common.[8] Perform small-scale screening to find a solvent system where one diastereomeric salt is sparingly soluble while the other remains in solution.
-
Controlled Cooling: Avoid crash cooling. A slow, controlled cooling rate allows for the selective formation of larger, purer crystals of the less soluble diastereomer.
-
Seeding: Introducing a few seed crystals of the pure, desired diastereomeric salt can promote its crystallization and improve chiral purity.
-
-
Control pH and Temperature:
-
During the liberation of the free amino acid from its salt, use a stoichiometric amount of a mild base and avoid excessive temperatures.
-
If racemization of the unwanted enantiomer is desired for recycling, this is often done intentionally under harsher conditions, for example, by heating with thionyl chloride in methanol.[6]
-
-
Verification Protocol: Chiral HPLC Analysis
-
Objective: To accurately determine the enantiomeric excess of the final product.
-
Method:
-
Prepare a standard solution of the racemic Dthis compound and a sample of your synthesized this compound (~1 mg/mL in mobile phase).
-
Use a chiral stationary phase column (e.g., a cyclodextrin- or polysaccharide-based column).
-
The mobile phase is typically a mixture of hexane/isopropanol or an aqueous buffer with an organic modifier.
-
Run the racemic standard first to identify the retention times of the D and L enantiomers.
-
Inject the sample and integrate the peak areas for both enantiomers.
-
Calculate e.e. % = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100.
-
-
Problem 2: Presence of Regioisomeric Impurities (2- and 4-Chlorophenylglycine)
These impurities do not affect the chirality but are structural isomers that can be difficult to remove and may have different pharmacological profiles.
Possible Causes & Scientific Explanation:
-
Impure Starting Material: The primary cause is the use of 3-chlorobenzaldehyde that is contaminated with its 2-chloro and 4-chloro isomers. These isomers will undergo the same synthetic transformations, leading to the corresponding regioisomeric amino acid impurities in the final product.
Solutions & Protocols:
-
Source High-Purity Starting Materials:
-
Always procure starting materials from reputable suppliers and request a Certificate of Analysis (CoA) to verify the purity and isomeric content.[9]
-
If purity is questionable, analyze the starting 3-chlorobenzaldehyde by GC-MS or HPLC before beginning the synthesis.
-
-
Purification via Recrystallization:
-
The solubility properties of the regioisomers are often slightly different. Recrystallization of the final product or a key intermediate can effectively remove these impurities.
Data Presentation: Recrystallization Solvent Screening
Solvent System Solubility of 3-CPG Efficacy for Isomer Removal Notes Ethanol / Water Good solubility when hot Moderate to Good A common starting point for polar amino acids.[10] Isopropanol / Water Good solubility when hot Moderate Offers slightly different selectivity compared to ethanol/water.[10] Acetic Acid / Water High solubility Poor to Moderate Acidic conditions may risk racemization if heated for prolonged periods. -
Problem 3: Unreacted Starting Materials or Synthesis Intermediates
These impurities indicate an incomplete reaction or inefficient purification.
Possible Causes & Scientific Explanation:
-
Incomplete Reaction: Insufficient reaction time, incorrect stoichiometry, or suboptimal temperature can lead to unreacted 3-chlorobenzaldehyde or the α-aminonitrile intermediate (from Strecker synthesis).[11]
-
Inefficient Workup: During extractions, incorrect pH adjustment can cause the amino acid product to have higher water solubility, leading to its loss in the aqueous phase and the relative enrichment of organic-soluble impurities.[10] For instance, at its isoelectric point, an amino acid has minimum water solubility.
Solutions & Protocols:
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or LC-MS to monitor the disappearance of starting materials before quenching the reaction.[10]
-
Optimize Aqueous Workup:
-
Acidic Wash: A wash with dilute HCl (e.g., 1M) will protonate basic impurities and help remove them into the aqueous phase.[11]
-
Basic Wash: A wash with a mild base (e.g., saturated NaHCO₃) will remove acidic impurities.[11]
-
pH Adjustment for Precipitation: To isolate the final amino acid product, carefully adjust the pH of the aqueous solution to its isoelectric point (pI) to minimize its water solubility and maximize precipitation.
-
Visualizations
Troubleshooting Workflow Diagram
This diagram provides a logical decision tree for identifying and resolving common impurities.
Caption: A decision tree for troubleshooting impurities.
Impurity Formation Pathway
This diagram illustrates how an impure starting material leads to a regioisomeric impurity.
Caption: Formation of a regioisomeric impurity.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 6. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN106083628A - A kind of method preparing p-chlorophenylglycine - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Synthesis of L-3-Chlorophenylglycine
Last Updated: January 7, 2026
Introduction
L-3-Chlorophenylglycine is a non-proteinogenic amino acid of significant interest in medicinal chemistry, primarily as a key chiral intermediate for synthesizing novel therapeutics. Its unique structure contributes to the enhanced stability and potency of peptide-based drugs. However, achieving high yield and enantiomeric purity during its synthesis can be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers and process chemists. We will explore common issues in both racemic synthesis and subsequent chiral resolution, offering practical, field-tested solutions to optimize your experimental outcomes.
Choosing Your Synthetic Pathway
The selection of a synthetic route is the first critical decision that impacts overall yield and purity. The two predominant strategies are the resolution of a racemic mixture and direct asymmetric synthesis.
Caption: Troubleshooting flowchart for the Strecker synthesis stage.
Part 2: Chiral Resolution
Once racemic Dthis compound is synthesized, the next critical phase is separating the desired L-enantiomer from the D-enantiomer. Enzymatic kinetic resolution is a highly effective and widely used method. [1][] Q2: My enzymatic resolution stops at or before 50% conversion, resulting in a low yield of the L-amino acid. Why is this happening?
A2: This is the classic outcome of a kinetic resolution. The enzyme stereoselectively acts on only one enantiomer (e.g., the L-enantiomer) of a derivatized racemic mixture. The theoretical maximum yield for a single pass is 50%. [3]To exceed this, you must incorporate a racemization step to convert the undesired D-enantiomer back into the racemic mixture.
-
Solution 1: Dynamic Kinetic Resolution (DKR): This advanced approach combines the enzymatic resolution with an in situ racemization catalyst. [4]As the enzyme consumes the L-enantiomer, the racemization catalyst continuously converts the remaining D-enantiomer into fresh DL-racemate, allowing for a theoretical yield approaching 100%. [5][6]
-
Solution 2: Isolate and Racemize: A more traditional approach involves running the resolution to ~50%, separating the desired product, and then subjecting the remaining unwanted enantiomer to a separate chemical racemization process (e.g., heating in acid). The newly racemized material can then be fed back into the resolution process.
Q3: The enantiomeric excess (ee) of my this compound is poor after enzymatic resolution. How can I improve the selectivity?
A3: Poor enantioselectivity in enzymatic resolutions often stems from suboptimal reaction conditions that affect the enzyme's performance.
-
Cause 1: Incorrect pH or Temperature: Enzymes have a narrow optimal range for pH and temperature. Deviations can drastically reduce their activity and selectivity. [7][8] * Solution: Consult the technical data sheet for your specific enzyme (e.g., a lipase like Novozym 435 or an acylase) to identify its optimal conditions. [9]Use a buffered solution to maintain a stable pH throughout the reaction, as the hydrolysis of an ester or amide can change the pH of the medium. [7]
-
Cause 2: Substrate Inhibition or Low Enzyme Activity: High substrate concentrations can sometimes inhibit enzyme activity. Conversely, using too little enzyme will result in impractically long reaction times.
-
Solution: Optimize the enzyme loading and substrate concentration. Run a series of small-scale experiments with varying concentrations to find the "sweet spot" for your specific system. Immobilized enzymes are often preferred as they can be easily recovered and reused, and may exhibit enhanced stability. [8][10]
-
-
Cause 3: Improper Acyl Group: For resolutions involving N-acetyl or ester derivatives, the nature of the acyl group can influence the enzyme's ability to discriminate between enantiomers.
-
Solution: If selectivity is poor with an N-acetyl group, consider trying a different acyl group (e.g., N-chloroacetyl, N-phenylacetyl). Sometimes a bulkier or electronically different group can enhance the enzyme's stereochemical recognition.
-
| Parameter | Typical Range | Troubleshooting Action |
| pH | 6.0 - 8.0 | Use a buffer (e.g., phosphate) to maintain optimal pH. [7] |
| Temperature | 25 - 40 °C | Control temperature with a water bath. Avoid extremes. |
| Enzyme Loading | 5 - 20 mg/mL | Optimize via small-scale trials. |
| Solvent | Aqueous buffer, sometimes with co-solvents (e.g., THF) | Ensure co-solvents do not denature the enzyme. |
Table 1. General starting conditions for enzymatic resolution of N-acythis compound.
Part 3: Purification
Q4: I'm struggling to purify the final L-amino acid. What's the best method?
A4: Purifying amino acids can be challenging due to their zwitterionic nature and high polarity.
-
Method 1: Recrystallization: This is the most common and effective method. The key is finding the right solvent system.
-
Procedure: After the resolution and workup (e.g., acidification to precipitate the amino acid), dissolve the crude product in a minimal amount of hot water. If solubility is an issue, a water/ethanol or water/isopropanol mixture can be effective. Allow the solution to cool slowly to form pure crystals, leaving impurities in the mother liquor. Adjusting the pH to the isoelectric point (pI) of the amino acid will minimize its solubility and maximize recovery. [11]
-
-
Method 2: Ion-Exchange Chromatography: This is a powerful technique for separating amino acids from charged or neutral impurities. [11] * Procedure: At a pH below its pI, this compound will be protonated (cationic) and can be bound to a cation-exchange resin. Impurities can be washed away, and the pure amino acid is then eluted by changing the pH or increasing the salt concentration of the eluent. [11]
-
Method 3: Silica Gel Chromatography: While possible, this is often difficult for unprotected amino acids due to their high polarity causing streaking on the column. [12]It is more suitable for protected intermediates (e.g., the N-acetylated or esterified forms) using solvent systems like dichloromethane/methanol. [12]
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when performing a Strecker synthesis? A: The primary hazard is the use of a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN). These are highly toxic. The reaction should always be performed in a well-ventilated fume hood. It is critical to avoid acidification of the reaction mixture until the cyanide has been fully reacted or quenched, as acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas.
Q: How can I monitor the progress of the enzymatic resolution? A: The most reliable method is chiral HPLC. This technique can separate and quantify the enantiomers of the starting material and product, allowing you to calculate both the conversion percentage and the enantiomeric excess (ee%) simultaneously.
Q: My final product is slightly colored. How can I decolorize it? A: A common method for removing colored impurities is to treat a solution of the product with a small amount of activated carbon. [13]Dissolve the amino acid in water, add the activated carbon, stir for a short period (10-15 minutes), and then filter the carbon off through a pad of celite to obtain a colorless solution ready for crystallization.
Appendix A: Example Protocol - Enzymatic Resolution
This is a representative protocol and should be optimized for your specific enzyme and substrate.
-
Substrate Preparation: Suspend 10 g of racemic N-acetythis compound in 200 mL of deionized water.
-
pH Adjustment: Adjust the pH to 7.5 by the careful addition of 1 M Lithium Hydroxide (LiOH) solution. This will dissolve the substrate.
-
Enzyme Addition: Add the desired amount of immobilized acylase (e.g., 200 mg).
-
Reaction: Stir the mixture at 37 °C. Maintain the pH at 7.5 by the continuous, automated titration with 1 M LiOH. The consumption of base is directly proportional to the extent of the reaction.
-
Monitoring: Monitor the reaction until ~50% of the theoretical amount of base has been consumed (indicating ~100% conversion of the L-enantiomer).
-
Work-up: Filter off the immobilized enzyme (which can be washed and reused). Acidify the filtrate to pH ~2 with 3 M HCl. The N-acetyl-D-amino acid will precipitate.
-
Isolation: Cool the mixture and filter to collect the precipitated N-acetyl-D-amino acid. Adjust the pH of the filtrate to the pI of this compound (~5-6) to precipitate the pure L-amino acid product. Collect by filtration, wash with cold water, and dry under vacuum.
References
-
Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society. Available at: [Link]
-
O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Available at: [Link]
-
Hu, W., et al. (2014). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. Available at: [Link]
-
Vicario, J., et al. (2012). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. Available at: [Link]
-
Suginome, M., et al. (2002). The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Enzymic resolution of DL-phenylglycine. ResearchGate Publication. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate Publication. Available at: [Link]
- Bender, M. L., & Tamizawa, H. (1974). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. Google Patents (US4260684A).
-
Intaraboonrod, K. (2021). Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. Thesis. Available at: [Link]
-
ResearchGate. (n.d.). Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide. ResearchGate Publication. Available at: [Link]
-
Intaraboonrod, K., et al. (2021). Efficient Optical Resolution of DL-Glutamate by Combining Enzymatic Racemization and Preferential Crystallization. Taylor & Francis Online. Available at: [Link]
-
Holtmann, D., & Liese, A. (2021). Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes. MDPI. Available at: [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. Mitsubishi Chemical Corporation. Available at: [Link]
- Mondal, B., et al. (2015). Process for purification of free bio-amino acids. Google Patents (US9266818B2).
-
Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis. Pearson Education. Available at: [Link]
-
MedSchoolCoach. (2020). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. Available at: [Link]
-
Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Available at: [Link]
-
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. Available at: [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. ResearchGate. Available at: [Link]
-
Lim, H. J., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry. Available at: [Link]
- Lee, S., et al. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. Google Patents (US20040176637A1).
- Zhang, C. (2016). A kind of method preparing p-chlorophenylglycine. Google Patents (CN106083628A).
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Genc, B., et al. (2019). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. Available at: [Link]
-
De Vreede, P., et al. (2023). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repo.bibliothek.uni-halle.de [repo.bibliothek.uni-halle.de]
- 6. tandfonline.com [tandfonline.com]
- 7. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diaion.com [diaion.com]
- 12. researchgate.net [researchgate.net]
- 13. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
Technical Support Center: Cell Viability Assays with L-3-Chlorophenylglycine Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing L-3-Chlorophenylglycine (L-3-CPG) in cell viability assays. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results.
I. Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Unexpected Increase in Viability or Results Exceeding 100% with Tetrazolium-Based Assays (MTT, XTT, WST-1)
Question: I'm treating my neuronal cells with L-3-CPG and my MTT assay results are showing an unexpected increase in cell viability, sometimes even exceeding the control group. Microscopic examination, however, suggests cell death. What could be causing this discrepancy?
Answer: This is a critical and not uncommon issue. The paradoxical increase in signal in tetrazolium-based assays is often due to chemical interference from the test compound itself.
Root Cause Analysis:
Tetrazolium assays, such as MTT, XTT, and WST-1, measure cell viability indirectly by assessing the metabolic activity of a cell population.[1] Specifically, they rely on the reduction of a tetrazolium salt (e.g., the yellow MTT) to a colored formazan product (purple for MTT) by cellular dehydrogenases, primarily located in the mitochondria.[1][2] The intensity of the color is then proportional to the number of viable, metabolically active cells.
The problem arises when a compound has intrinsic reducing properties, as it can directly reduce the tetrazolium salt to formazan in a cell-free environment.[2][3][4] This leads to a false-positive signal that is independent of cellular metabolic activity, thus masking any actual cytotoxicity of the compound.[2][3][4] Compounds with certain chemical motifs, such as antioxidants, are known to cause this interference.[2][4][5] While the reducing potential of L-3-CPG is not as extensively documented as classical antioxidants, its chemical structure could potentially contribute to this effect under specific assay conditions.
Troubleshooting Workflow:
To definitively determine if L-3-CPG is interfering with your assay, a cell-free control is essential.[2][3]
Protocol for Cell-Free Control:
-
Plate Setup: Prepare a 96-well plate with wells containing only your complete cell culture medium.
-
Compound Addition: Add L-3-CPG to these wells at the same concentrations used in your experiment with cells.
-
Reagent Addition: Add the MTT (or XTT/WST-1) reagent to each well.
-
Incubation: Incubate the plate under the exact same conditions as your cell-based assay (e.g., 37°C for 2-4 hours, protected from light).[3]
-
Solubilization (for MTT): If using MTT, add the solubilization solution (e.g., DMSO or acidified isopropanol).[3]
-
Read Absorbance: Measure the absorbance at the appropriate wavelength.
Interpreting the Results:
-
If you observe a color change in the cell-free wells containing L-3-CPG: This confirms that your compound is directly reducing the tetrazolium salt and interfering with the assay. The data from your cell-based experiment is likely artifactual.
-
If there is no color change: The interference is less likely to be a direct chemical reduction. However, other forms of interference, such as effects on mitochondrial function independent of cell death, should still be considered.[6]
Corrective Actions:
If interference is confirmed, you must switch to an orthogonal assay that measures a different cell viability parameter.
Recommended Alternative Assays:
| Assay Type | Principle | Advantages |
| Lactate Dehydrogenase (LDH) Assay | Measures the activity of LDH, a stable cytosolic enzyme, released into the culture medium from damaged cells with compromised membrane integrity.[7][8][9] | Fast, reliable, and measures cytotoxicity directly. Non-toxic to healthy cells. |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Quantifies ATP, an indicator of metabolically active cells. | Highly sensitive and has a broad linear range. |
| Live/Dead Staining (e.g., Calcein-AM/Propidium Iodide) | Calcein-AM stains viable cells green, while Propidium Iodide stains dead cells red. | Allows for direct visualization and quantification of live and dead cells. |
| Real-Time Impedance-Based Assays | Measures changes in electrical impedance as cells adhere and proliferate on microelectrodes. | Provides kinetic data on cell viability in real-time without the need for labels or dyes.[10] |
Issue 2: High Variability Between Replicate Wells Treated with L-3-CPG
Question: I'm observing significant variability in my cell viability results across replicate wells treated with the same concentration of L-3-CPG. What could be the cause and how can I improve consistency?
Answer: High variability can stem from several factors, ranging from technical execution to the inherent properties of the compound and its interaction with the cells.
Potential Causes and Solutions:
-
Uneven Cell Seeding:
-
Problem: A non-homogenous cell suspension during plating will result in different numbers of cells per well, leading to variability in the final readout.
-
Solution: Ensure you have a single-cell suspension before seeding. Gently and thoroughly mix the cell suspension before and during plating to prevent settling.[6]
-
-
Inconsistent Compound Distribution:
-
Problem: L-3-CPG may not be uniformly mixed in each well, leading to concentration gradients.
-
Solution: After adding L-3-CPG, gently mix the plate on an orbital shaker for a few seconds to ensure even distribution.
-
-
Edge Effects:
-
Problem: Wells on the periphery of the plate are more prone to evaporation, which can concentrate the compound and affect cell viability.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.
-
-
L-3-CPG Stability and Solubility:
-
Problem: L-3-CPG might have limited stability or solubility in your culture medium, leading to precipitation over time.[11]
-
Solution: Visually inspect your stock solutions and the media in the wells for any signs of precipitation. Consider preparing fresh stock solutions for each experiment. Ensure the final concentration of any solvent (like DMSO) is consistent across all wells and is at a non-toxic level.
-
-
Cellular Stress During Treatment:
-
Problem: The act of adding the compound or changing the media can induce stress in the cells, leading to inconsistent responses.
-
Solution: Warm all media and solutions to 37°C before adding them to the cells. Add solutions gently to the side of the well to avoid dislodging adherent cells.
-
II. Frequently Asked Questions (FAQs)
Mechanism of Action
Question: What is the primary mechanism of action of this compound (L-3-CPG)?
Answer: this compound is primarily known as an antagonist of glutamate receptors, specifically at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[12][13] For the NMDA receptor to become fully active, both glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites.[13] By competitively blocking the glycine binding site, L-3-CPG can inhibit NMDA receptor activation.[12] This is relevant in the context of excitotoxicity, where excessive activation of glutamate receptors, particularly NMDA receptors, leads to neuronal cell death.[12][14]
Diagram: Simplified NMDA Receptor Activation and L-3-CPG Inhibition
Caption: L-3-CPG competitively blocks the glycine site on the NMDA receptor.
Assay Selection and Experimental Design
Question: Which cell viability assay is most appropriate for studying the effects of L-3-CPG, particularly in neuronal models of excitotoxicity?
Answer: Given the potential for interference with tetrazolium-based assays, the Lactate Dehydrogenase (LDH) cytotoxicity assay is a highly recommended first choice.
Rationale:
-
Direct Measurement of Cytotoxicity: The LDH assay directly measures cell death by quantifying the release of a cytosolic enzyme from cells with damaged membranes.[7][8][9] This is a more direct marker of cytotoxicity compared to metabolic assays.
-
Relevance to Excitotoxicity: Excitotoxic cell death often involves necrosis and membrane rupture, processes that lead to significant LDH release.[14]
-
Lower Interference Potential: The LDH assay is generally less susceptible to chemical interference from test compounds compared to metabolic assays.[10]
Experimental Design Considerations:
When designing your experiment, it is crucial to include the proper controls to accurately calculate cytotoxicity.
LDH Assay Experimental Controls:
| Control Type | Description | Purpose |
| Spontaneous LDH Release | Untreated cells. | Measures the baseline level of LDH release from healthy cells. |
| Maximum LDH Release | Cells treated with a lysis buffer. | Represents 100% cytotoxicity, providing the maximum possible LDH release. |
| Medium Background | Culture medium without cells. | Corrects for any background LDH activity present in the serum of the culture medium.[15] |
| Compound Control | L-3-CPG in medium without cells. | Checks for any direct effect of the compound on the LDH assay reagents. |
Calculation of Percent Cytotoxicity:
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Data Interpretation
Question: My L-3-CPG treatment is expected to be neuroprotective against glutamate-induced excitotoxicity. What kind of results should I expect and how should I design the experiment?
Answer: In a neuroprotection study, you would assess the ability of L-3-CPG to prevent cell death induced by an excitotoxic agent like glutamate.
Experimental Workflow for Neuroprotection Assay:
-
Cell Seeding: Plate your neuronal cells at an appropriate density.
-
Pre-treatment: Incubate the cells with various concentrations of L-3-CPG for a defined period (e.g., 1-24 hours).[14]
-
Glutamate Insult: Add a pre-determined toxic concentration of L-glutamate to the wells (while keeping L-3-CPG present).
-
Incubation: Co-incubate the cells with L-3-CPG and glutamate for the desired duration (e.g., 24 hours).[14]
-
Viability Assessment: Perform a cell viability/cytotoxicity assay (e.g., LDH assay).
Expected Results:
-
Glutamate-only control: Should show a significant decrease in cell viability (or increase in cytotoxicity).
-
L-3-CPG + Glutamate: If L-3-CPG is neuroprotective, you should observe a dose-dependent increase in cell viability (or decrease in cytotoxicity) compared to the glutamate-only control.
Diagram: Neuroprotection Experimental Workflow
Sources
- 1. journals.plos.org [journals.plos.org]
- 2. clyte.tech [clyte.tech]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is Your MTT Assay the Right Choice? [promega.kr]
- 6. researchgate.net [researchgate.net]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. The best cell viability assays to measure adoptive cell therapy potency | Axion Biosystems [axionbiosystems.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. Competitive Gly/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 14. innoprot.com [innoprot.com]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: L-3-Chlorophenylglycine (L-3-CPG)
A Guide to Minimizing Off-Target Effects and Ensuring Data Integrity
Introduction: L-3-Chlorophenylglycine (L-3-CPG) is a phenylglycine derivative, a class of compounds known to interact with metabotropic glutamate receptors (mGluRs).[1][2] These G protein-coupled receptors are critical modulators of synaptic transmission and plasticity in the central nervous system, making them attractive targets for neuroscience research and drug development. However, the precise pharmacological profile of L-3-CPG is not extensively documented in publicly available literature, presenting a significant challenge for researchers aiming for reproducible and reliable results. This guide serves as a technical support resource for investigators using L-3-CPG, providing a framework for systematically identifying and minimizing potential off-target effects to ensure that observed biological outcomes are correctly attributed to the intended molecular target.
Frequently Asked Questions (FAQs)
Q1: What is this compound (L-3-CPG) and what is its expected target?
A1: this compound is a small molecule belonging to the phenylglycine derivative family. Based on the extensive characterization of structurally similar compounds, its primary biological targets are expected to be within the metabotropic glutamate receptor (mGluR) family.[1] The mGluR family is divided into three groups: Group I (mGluR1, mGluR5), Group II (mGluR2, mGluR3), and Group III (mGluR4, mGluR6, mGluR7, mGluR8). The specific activity (agonist or antagonist) and selectivity of phenylglycine derivatives across these subtypes are highly sensitive to the chemical substitutions on the phenyl ring.[3] Therefore, while an interaction with mGluRs is probable, the exact on-target profile of L-3-CPG must be determined empirically.
Q2: Why is it critical to validate the target of L-3-CPG in my specific experimental system?
Q3: What are "off-target" effects and how do they arise?
A3: Off-target effects are unintended interactions of a drug or chemical probe with proteins other than the primary target.[4] These interactions can lead to unexpected biological responses, toxicity, or a lack of efficacy.[4] They occur because small molecules can often bind to multiple proteins, particularly those with similar structural folds or binding pockets. Most small molecule drugs interact with numerous, often unknown, biological targets.[2]
Q4: What is the difference between selectivity and potency?
A4: Potency refers to the concentration of a compound required to produce a specific effect (e.g., EC₅₀ or IC₅₀). A highly potent compound elicits a response at a very low concentration. Selectivity refers to a compound's ability to interact with its intended target over other targets. A highly selective compound will have a much higher potency for its primary target compared to any off-targets. A compound can be highly potent but not selective, making it a poor research tool.
Troubleshooting Guide: Investigating Unexpected Results
This section addresses common issues that may arise during experiments with L-3-CPG and provides a logical framework for troubleshooting.
Problem: I'm observing a biological effect that doesn't match the known signaling pathway of my presumed mGluR target.
-
Underlying Cause & Rationale: This is a classic indicator of a potential off-target effect. Group I mGluRs (mGluR1/5) typically couple to Gαq proteins, leading to phospholipase C activation and calcium mobilization.[5] Group II (mGluR2/3) and Group III (mGluR4/6/7/8) receptors couple to Gαi/o, inhibiting adenylyl cyclase and reducing cAMP levels.[6] If you are using L-3-CPG based on a presumed interaction with a Group II/III mGluR but observe a rise in intracellular calcium, this discrepancy demands investigation.
-
Solution Workflow:
-
Confirm On-Target Pathway Engagement: First, verify if L-3-CPG modulates the canonical signaling pathway of the intended mGluR target in your system. For a presumed Group II/III target, this would involve measuring cAMP levels. For a Group I target, measure inositol phosphate accumulation or intracellular calcium.
-
Employ an Orthogonal Tool: Use a structurally unrelated, well-characterized agonist or antagonist for the same target. If this orthogonal compound reproduces the effect of L-3-CPG, it strengthens the on-target hypothesis. If it does not, or if it produces the expected canonical signaling while L-3-CPG does not, an off-target effect is highly likely.
-
Initiate Counter-Screening: If an off-target effect is suspected, the next step is to identify the unintended target. See the protocols below for guidance on designing a counter-screening experiment.
-
Problem: The effective concentration of L-3-CPG in my cellular assay is much higher than the reported potency of similar compounds.
-
Underlying Cause & Rationale: A significant discrepancy between the required concentration and expected potency often signals poor target engagement or an off-target effect. Phenotypes observed only at high concentrations should be treated with extreme skepticism, as they are more likely to be driven by interactions with lower-affinity off-targets.[1]
-
Solution Workflow:
-
Verify Compound Integrity: Confirm the purity and identity of your L-3-CPG stock using analytical methods like HPLC and mass spectrometry. Ensure it has not degraded during storage.
-
Perform a Dose-Response Curve: Generate a full dose-response curve for L-3-CPG against your primary target in a biochemical or cell-based functional assay. This will establish its true potency (EC₅₀/IC₅₀) in your hands.
-
Genetic Validation: The most rigorous method to confirm the on-target effect is to use genetic tools. Use siRNA or CRISPR/Cas9 to knock down or knock out the intended mGluR target. If L-3-CPG is acting on-target, its effect should be significantly diminished or completely abolished in the knockdown/knockout cells compared to control cells.[2] If the effect persists, it is definitively an off-target phenomenon.
-
Problem: My results with L-3-CPG are not reproducible or are inconsistent with published data for other phenylglycine derivatives.
-
Underlying Cause & Rationale: Inconsistency can stem from variations in experimental conditions, cell lines, or the compound itself. Furthermore, different phenylglycine derivatives can have vastly different pharmacological profiles; for example, some are agonists at one mGluR subtype while being antagonists at another.[3] It is crucial not to extrapolate the activity of one derivative to another.
-
Solution Workflow:
-
Standardize Protocols: Ensure all experimental parameters (cell density, incubation times, reagent concentrations, solvent controls) are consistent. The final concentration of solvents like DMSO should be kept to a minimum (<0.1%) and be identical across all conditions.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling. Cell line misidentification is a common source of irreproducible data.
-
Define the Specific Pharmacology: Do not assume L-3-CPG has the same profile as other compounds like 4-CPG or CPPG. You must perform the validation experiments outlined in this guide to build a pharmacological profile specific to L-3-CPG in your system of interest.
-
Decision-Making Flowchart for Investigating L-3-CPG Effects
The following diagram illustrates a logical workflow for validating the effects of L-3-CPG.
Caption: A decision tree for validating L-3-CPG's mechanism of action.
Experimental Protocols for Target Validation
Here we provide step-by-step methodologies for essential validation experiments.
Protocol 1: Profiling L-3-CPG Activity Across mGluR Subtypes
Objective: To determine the potency and efficacy (agonist or antagonist) of L-3-CPG at each of the eight mGluR subtypes.
Rationale: This is the foundational experiment to establish the primary target(s) of L-3-CPG within its expected receptor family. This process, often called selectivity screening, is crucial for any new compound.
Methodology (Functional Assay Example - cAMP Measurement for Group II/III mGluRs):
-
Cell Culture: Use stable cell lines individually expressing each of the eight human mGluR subtypes (e.g., HEK293 or CHO cells). Culture cells to ~80-90% confluency in appropriate media.
-
Assay Preparation:
-
Seed cells into 384-well assay plates at a density optimized for your detection method. Allow cells to adhere overnight.
-
Prepare a stock solution of L-3-CPG (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM).
-
Prepare solutions of a known potent agonist for each receptor group (e.g., L-AP4 for Group III) and forskolin (to stimulate adenylyl cyclase).
-
-
Agonist Mode:
-
Wash cells with assay buffer.
-
Add the serially diluted L-3-CPG to the wells.
-
Add a fixed concentration of forskolin (e.g., 1 µM) to all wells to stimulate cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, LANCE, or ELISA).
-
-
Antagonist Mode:
-
Pre-incubate the cells with serially diluted L-3-CPG for 15-20 minutes.
-
Add a fixed concentration of a known agonist (at its EC₈₀) to the wells, along with forskolin.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels.
-
-
Data Analysis:
-
Normalize data to controls (forskolin alone = 100% signal; maximal inhibition by potent agonist = 0% signal).
-
Plot the normalized response against the log of L-3-CPG concentration.
-
Fit the data to a four-parameter logistic equation to determine EC₅₀ (agonist mode) or IC₅₀ (antagonist mode) values.
-
Compile the potency values for each mGluR subtype into a table for comparison.
-
Table 1: Example Selectivity Profile for a Phenylglycine Derivative
| mGluR Subtype | Agonist EC₅₀ (nM) | Antagonist IC₅₀ (nM) |
| mGluR1 | >10,000 | 8,500 |
| mGluR5 | >10,000 | >10,000 |
| mGluR2 | 1,200 | >10,000 |
| mGluR3 | 2,500 | >10,000 |
| mGluR4 | >10,000 | 45 |
| mGluR6 | >10,000 | 150 |
| mGluR7 | >10,000 | 800 |
| mGluR8 | >10,000 | 95 |
| Note: This is hypothetical data for illustrative purposes. The actual profile for L-3-CPG must be determined experimentally. |
Protocol 2: Broad-Panel Counter-Screening for Off-Target Liabilities
Objective: To identify potential off-target interactions of L-3-CPG outside the mGluR family.
Rationale: A focused approach on only the primary target family can miss critical off-target interactions that may confound results or cause toxicity. Commercial services offer screening panels that test compounds against dozens of common off-targets like GPCRs, kinases, ion channels, and transporters.
Methodology:
-
Select a Screening Panel: Choose a commercial provider (e.g., Eurofins SafetyScreen, Reaction Biology's InVEST44™ Panel) that offers a broad off-target panel relevant to your research area. A typical panel includes targets known for safety liabilities, such as the hERG potassium channel, 5-HT receptors, and various kinases.
-
Compound Submission: Provide a high-purity sample of L-3-CPG at the required concentration and volume. Typically, screening is performed at a single high concentration (e.g., 10 µM) to capture even weak interactions.
-
Assay Performance: The service provider will perform radioligand binding assays or functional assays for each target in the panel. The result is typically reported as "% inhibition" or "% activity" at the tested concentration.
-
Data Analysis and Follow-Up:
-
Review the report to identify any targets where L-3-CPG shows significant activity (e.g., >50% inhibition).
-
For any identified "hits," perform follow-up dose-response experiments to determine the IC₅₀ or EC₅₀ at that specific off-target.
-
Compare the potency at the off-target to the potency at your primary on-target. A selectivity window of at least 100-fold is desirable for a good chemical probe.
-
Protocol 3: Orthogonal Validation with CRISPR/Cas9 Knockout
Objective: To definitively determine if the biological effect of L-3-CPG is dependent on its primary mGluR target.
Rationale: This is the gold standard for target validation.[2] If the phenotype disappears when the target protein is removed, it provides the strongest evidence for an on-target mechanism.
Methodology:
-
gRNA Design and Validation: Design and synthesize 2-3 unique guide RNAs (gRNAs) targeting a critical exon of the gene encoding your primary mGluR target. Validate that these gRNAs efficiently induce gene knockout by measuring protein levels via Western blot or mRNA levels via qPCR.
-
Generate Knockout Cells: Transfect or transduce your cell line with a Cas9 nuclease and the validated gRNAs. Select for edited cells and expand clonal populations or use a stable polyclonal pool.
-
Control Groups: It is essential to include proper controls:
-
Parental Cell Line: The unedited cells.
-
Non-Targeting Control: Cells expressing Cas9 and a gRNA that does not target any sequence in the genome. This controls for the effects of the CRISPR machinery itself.
-
-
Phenotypic Assay:
-
Treat the parental, non-targeting control, and knockout cell populations with L-3-CPG at the effective concentration determined previously.
-
Measure the biological phenotype of interest (e.g., cell viability, gene expression, protein phosphorylation).
-
-
Data Interpretation:
-
On-Target Effect: The phenotype observed in parental and non-targeting control cells will be significantly reduced or absent in the knockout cells.
-
Off-Target Effect: The phenotype will persist in the knockout cells, demonstrating that the effect is independent of the intended target.
-
Workflow for CRISPR-Based Target Validation
Caption: Step-by-step workflow for validating L-3-CPG's target using CRISPR.
References
-
Small molecule tool compound validation – BioCurate's perspective. BioCurate.[Link]
-
Watkins, J., & Collingridge, G. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333-342.[Link]
-
Hayashi, Y., et al. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. The Journal of Neuroscience, 14(5), 3370-3377.[Link]
-
Rosemond, E., et al. (2002). Pharmacological profiles of the metabotropic glutamate receptor ligands [3H]L-AP4 and [3H]CPPG. Naunyn-Schmiedeberg's Archives of Pharmacology, 366(4), 330-336.[Link]
-
Ishida, M., et al. (1994). Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes. British Journal of Pharmacology, 113(3), 769-776.[Link]
-
Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481-488.[Link]
-
Conway, S. J., et al. (2001). Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(6), 777-780.[Link]
-
Storto, M., et al. (2001). The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review. International Journal of Molecular Sciences, 22(19), 10496.[Link]
-
Stone, T. W. (2002). The Pharmacological Manipulation of Glutamate Receptors and Neuroprotection. European Journal of Pharmacology, 447(2-3), 183-192.[Link]
-
Bruno, V., et al. (2001). Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. Current Drug Targets, 2(1), 13-29.[Link]
-
Understanding the implications of off-target binding for drug safety and development. Drug Discovery News.[Link]
-
Kramer, C., et al. (2013). Screening for Safety-Relevant Off-Target Activities. In Methods in Molecular Biology (pp. 23-42). Humana Press.[Link]
-
Wang, Y., et al. (2020). In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function. Journal of Chemical Information and Modeling, 60(5), 2545-2557.[Link]
-
Zhang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Journal of Translational Medicine, 21(1), 1-13.[Link]
-
Gladding, C. M., et al. (2009). Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms. Pharmacological Reviews, 61(4), 395-412.[Link]
-
Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Journal of Pharmacological and Toxicological Methods, 99, 106609.[Link]
-
Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295-322.[Link]
-
Safety and Off-Target Drug Screening Services. Reaction Biology.[Link]
-
Tahirovic, Y. A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 814.[Link]
Sources
- 1. This compound | C8H8ClNO2 | CID 1515291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 5. Biochemical and cellular assays | abcam [abcam.com]
- 6. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal L-3-Chlorophenylglycine activity
A Guide to pH Adjustment for Optimal Solubility, Stability, and Activity
Welcome to the technical support guide for L-3-Chlorophenylglycine (L-3-CPG). As a non-standard amino acid, L-3-CPG presents unique handling requirements to ensure its efficacy and stability in experimental settings. This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting protocols to address common challenges encountered by researchers.
Frequently Asked Questions (FAQs)
Fundamental Properties
Q1: What are the key ionization properties of this compound that I need to consider for pH adjustment?
A1: this compound, like other amino acids, is a zwitterionic molecule. It possesses at least two ionizable groups: a carboxylic acid group (-COOH) and an amino group (-NH2). The protonation state of these groups is dependent on the pH of the solution, which dictates the molecule's net charge and, consequently, its solubility and biological activity.
-
α-carboxyl group (pKa1): Estimated to be ~2.2. Below this pH, the group is protonated (-COOH) and neutral. Above this pH, it becomes deprotonated (-COO⁻) and negatively charged.
-
α-amino group (pKa2): Estimated to be ~9.0. Below this pH, the group is protonated (-NH3⁺) and positively charged. Above this pH, it becomes deprotonated (-NH2) and neutral.
The isoelectric point (pI) , where the net charge of the molecule is zero, can be calculated as: pI = (pKa1 + pKa2) / 2 ≈ (2.2 + 9.0) / 2 ≈ 5.6
Crucial Insight: At its pI (~pH 5.6), L-3-CPG will have its lowest solubility in aqueous solutions. To effectively dissolve the compound, the pH of the solvent must be adjusted to be at least 1.5-2.0 pH units away from the pI.
| Parameter | Estimated Value | Significance |
| pKa1 (α-carboxyl) | ~2.2 | Governs the charge of the acidic group. |
| pKa2 (α-amino) | ~9.0 | Governs the charge of the basic group. |
| pI (Isoelectric Point) | ~5.6 | pH of minimal solubility. |
Solubilization and Buffer Choice
Q2: I am having trouble dissolving this compound. What is the recommended procedure?
A2: Difficulty in dissolving L-3-CPG almost always stems from the pH of the solvent being too close to the compound's isoelectric point (pI). The standard procedure involves dissolving the compound in an acidic or basic solution first, and then titrating it to the desired final pH.
Protocol for Solubilization:
-
Weigh the required amount of L-3-CPG powder.
-
Choose a solubilization path:
-
Acidic Path: Add a small volume of a dilute acid (e.g., 0.1 M HCl) to the powder. This will protonate the carboxyl group, resulting in a net positive charge and promoting solubility.
-
Basic Path: Alternatively, add a small volume of a dilute base (e.g., 0.1 M NaOH)[1]. This will deprotonate the amino group, resulting in a net negative charge and enhancing solubility.
-
-
Vortex or sonicate gently until the powder is fully dissolved. You should have a clear solution.
-
Titrate to Target pH: Once dissolved, slowly add your chosen experimental buffer while monitoring the pH with a calibrated meter. Adjust the pH dropwise with dilute acid or base as needed to reach your final target pH.
-
Bring to Final Volume: Add the experimental buffer to reach the final desired concentration.
-
Sterile Filter: Pass the final solution through a 0.22 µm filter to ensure sterility for cell-based assays.
Expert Tip: Always test solubility on a small aliquot of your compound before dissolving the entire stock. This prevents wastage if an inappropriate solvent is chosen.
Q3: Which buffer should I use for my experiment with this compound?
A3: The choice of buffer is critical for maintaining a stable pH throughout your experiment. The ideal buffer has a pKa value as close as possible to your target experimental pH. This ensures the buffer has maximum capacity to resist pH fluctuations.
| Buffer | pKa at 25°C | Useful pH Range | Common Applications |
| MES | 6.15 | 5.5 - 6.7 | Cell culture, biochemistry |
| Phosphate (PBS) | 7.20 | 6.5 - 7.5 | General biological assays, cell culture |
| HEPES | 7.55 | 6.8 - 8.2 | Cell culture, enzyme assays |
| Tris | 8.06 | 7.5 - 9.0 | Biochemistry, molecular biology[2] |
| CHES | 9.50 | 8.6 - 10.0 | Enzyme assays, receptor binding |
Causality: Using a buffer outside its effective range (more than 1 pH unit away from its pKa) results in poor buffering capacity[3]. This can lead to significant pH shifts during the experiment, potentially causing your compound to precipitate or degrade, and ultimately affecting the reproducibility of your results.
Troubleshooting Guide
Q4: My L-3-CPG precipitated out of solution after I adjusted the pH. What happened and how can I fix it?
A4: This common issue, known as "crashing out," occurs when the pH of the solution passes through the compound's isoelectric point (pI) during titration. At the pI, the compound's solubility is at its minimum, causing it to aggregate and precipitate.
Root Cause Analysis & Solution:
-
Cause: Rapid addition of acid/base or buffer, causing a swift transition across the pI (~5.6).
-
Solution: The key is slow, controlled pH adjustment with constant, vigorous stirring. This ensures localized pH changes are minimized and the compound remains solvated as it passes through the pI region. If precipitation occurs, you may be able to redissolve it by adjusting the pH further away from the pI (e.g., below 4 or above 7.5) and then carefully re-titrating back to your target pH.
Caption: Decision tree for troubleshooting L-3-CPG precipitation.
Q5: How does pH affect the stability and activity of this compound?
A5: The pH of the solution is a critical factor for the chemical stability of many pharmaceutical compounds[4]. For amino acids and peptides, extreme pH values (either highly acidic or highly alkaline) can catalyze degradation reactions like hydrolysis or oxidation over time.
-
Stability: While L-3-CPG is relatively stable, prolonged storage in solutions at pH > 8 should be avoided to minimize potential degradation. For long-term storage, it is best to keep the compound as a lyophilized powder at -20°C or colder. If storing in solution, prepare aliquots and store them frozen in a buffer at a slightly acidic to neutral pH (e.g., pH 5-7) to prolong shelf life.
-
Activity: The biological activity of L-3-CPG is directly related to its structure and charge. The protonation state required for binding to its biological target will be optimal only within a specific pH range. This optimal range is target-dependent and must be determined empirically. However, maintaining a stable physiological pH (typically 7.2-7.4) is the standard starting point for most cell-based assays.
Experimental Workflow Visualization
The following workflow diagram illustrates the standard, best-practice protocol for preparing a buffered solution of L-3-CPG.
Caption: Standard protocol for preparing L-3-CPG solution.
References
-
Miller, G. L., & Golder, R. H. (1950). INFLUENCE OF pH AND OF CERTAIN OTHER CONDITIONS ON THE STABILITY OF THE INFECTIVITY AND RED CELL AGGLUTINATING ACTIVITY OF INFLUENZA VIRUS. PubMed. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem. Available at: [Link]
-
Agilent Technologies (n.d.). Amino Acid Analysis: “How-To” Guide. Agilent. Available at: [Link]
-
Wong, C. F. (2008). How to avoid futility: a guide to parameterizing non-standard amino acids in AMBER. Flying Pig. Available at: [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]
-
Université du Luxembourg (n.d.). N-(3-chlorophenyl)glycine. PubChemLite. Available at: [Link]
-
Kato, Y., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. ResearchGate. Available at: [Link]
-
Shimadzu (2022). (PPSQ) Troubleshooting PTH-Amino Acid Analysis. Shimadzu. Available at: [Link]
-
CP Lab Safety (n.d.). DL-(3-Chlorophenyl)glycine, min 98%, 100 grams. CP Lab Safety. Available at: [Link]
-
Pikal-Cleland, K. A., et al. (2002). Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems. PubMed. Available at: [Link]
-
Carl ROTH (n.d.). Biological Buffers. Carl ROTH. Available at: [Link]
-
Shapiro, A. B. (2024). What are the differences between glycine buffer solutions of the same pH but different concentrations? ResearchGate. Available at: [Link]
Sources
Technical Support Center: Overcoming Poor Solubility of L-3-Chlorophenylglycine in Aqueous Buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for L-3-Chlorophenylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common challenge of this compound's poor solubility in standard aqueous buffers. Our goal is to equip you with the foundational knowledge and practical protocols to ensure successful and reproducible experimental outcomes.
Section 1: Understanding the Core Problem: The Chemistry of this compound
The primary obstacle to dissolving this compound is its molecular structure. As an amino acid, it is a zwitterionic compound , meaning it contains both a basic amino group (-NH₂) and an acidic carboxyl group (-COOH).[1] In aqueous solutions around neutral pH, the amino group is protonated (-NH₃⁺) and the carboxyl group is deprotonated (-COO⁻).
This creates a molecule with a net neutral charge but strong internal ionic interactions. Coupled with the hydrophobic nature of the 3-chlorophenyl ring, the molecule prefers to interact with itself rather than with water, leading to low solubility at its isoelectric point (pI) . The key to solubilization is to shift the pH away from this pI, forcing the molecule into a net positive or negative charge, thereby making it a soluble salt.
Caption: pH-dependent forms of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why won't my this compound dissolve in neutral PBS (pH 7.4) or water? A: At neutral pH, the compound exists as a zwitterion with minimal solubility. The strong intermolecular forces cause it to precipitate or remain as a suspension. You must adjust the pH to fully dissolve it.
Q2: What is the most reliable method to dissolve this compound? A: The primary and most effective method is pH adjustment. Dissolving the compound by adding a dilute base (like 0.1 M NaOH) to create a basic stock solution is highly reliable.[2] This converts the molecule into its soluble anionic (negatively charged) form.
Q3: I dissolved the compound at a high pH, but it precipitated when I added it to my neutral experimental buffer. What happened? A: This is a common issue called "crashing out." When you added your highly concentrated, high-pH stock solution to the larger volume of neutral buffer, the final pH of the mix dropped back towards the compound's pI, causing it to exceed its solubility limit at that new pH and precipitate. To avoid this, ensure the final concentration in your experimental buffer is low enough to remain soluble at the final pH.
Q4: Can I use an organic co-solvent like DMSO? A: Yes, using a co-solvent is a viable secondary strategy. Dimethyl sulfoxide (DMSO) is effective for creating a concentrated stock solution.[3][4] However, you must be mindful of the final concentration of the co-solvent in your experiment, as high concentrations can be toxic to cells or interfere with biochemical assays.[3][5]
Section 3: Troubleshooting Workflow and Experimental Protocols
Follow this systematic workflow to efficiently achieve complete dissolution.
Caption: Step-by-step troubleshooting workflow for dissolution.
Protocol 1: Dissolution by pH Adjustment (Primary Method)
This method leverages the compound's chemistry to create a soluble salt form. The basic adjustment method is generally preferred for stability.
Methodology (Basic pH Adjustment):
-
Preparation: Weigh the desired amount of this compound powder. Add it to a volume of purified water or your desired base buffer (without pH-sensitive components) to make a concentration 10-20x higher than your final working concentration. This will be your stock solution.
-
Initial Mixing: Vortex the suspension for 30 seconds. The powder will not dissolve at this stage.
-
Titration: While continuously vortexing or stirring, add a solution of 0.1 M to 1 M NaOH drop by drop.
-
Observation: Continue adding base until the solution becomes completely clear. This indicates that the pH has been raised sufficiently to convert the zwitterion into its soluble anionic form.
-
Finalization: Once dissolved, you can perform a final pH adjustment if needed or dilute the stock into your final experimental buffer. Always add the stock solution to the final buffer slowly while stirring to prevent localized concentration changes that could cause precipitation.
Self-Validation:
-
The protocol is successful when a visually clear, particulate-free solution is achieved and remains stable.
Protocol 2: Using Co-solvents (Secondary Method)
This approach is useful when pH adjustment is incompatible with your experimental design or when very high concentrations are required.
Methodology (DMSO Stock Preparation):
-
Preparation: Weigh the this compound powder and place it in a sterile tube.
-
Co-solvent Addition: Add the minimum required volume of 100% DMSO to achieve your target stock concentration (e.g., 100 mM).
-
Dissolution: Vortex vigorously. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[3][6]
-
Dilution: Add the DMSO stock to your final aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent precipitation.
Self-Validation:
-
A clear stock solution should be formed. Upon dilution into the final buffer, the solution should remain clear. If a haze or precipitate forms, the final concentration exceeds the solubility limit in that buffer system.
Data Table: Co-solvent Compatibility
| Co-Solvent | Typical Use | Max Concentration (Cell-Based Assays) | Max Concentration (Biochemical Assays) | Notes |
| DMSO | Universal solvent for hydrophobic molecules | < 0.5% (v/v) | < 5% (v/v) | Can affect cell viability and enzyme kinetics at higher concentrations.[4] |
| Ethanol | Common for less hydrophobic compounds | < 1% (v/v) | < 10% (v/v) | Can cause protein denaturation at higher concentrations.[] |
| PEG 400 | Low-toxicity solubilizer | Variable, often up to 5% | Variable | Generally well-tolerated but can increase solution viscosity.[] |
Section 4: Advanced Strategies
If the primary methods are insufficient, consider these aids:
-
Sonication: Using a bath sonicator can provide the energy needed to break up powder aggregates and accelerate the dissolution process after pH adjustment or co-solvent addition.[3]
-
Gentle Warming: Heating the solution to 37-50°C can increase solubility. However, this should be done with caution to avoid potential degradation of the compound. Always check for compound stability at elevated temperatures.
-
Buffer Salt Considerations: The type of salt in your buffer can influence solubility through "salting-in" or "salting-out" effects.[8][9] If you continue to have issues in a phosphate buffer, for example, trying a different buffer system like HEPES or TRIS may yield different results. This effect is complex and compound-specific.[10][11]
Section 5: Safety and Handling
As a professional laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.[12]
-
Handling: Handle the solid powder in a well-ventilated area or chemical fume hood to avoid inhalation of dust.[12]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place as recommended by the supplier.[12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[12]
References
-
Ferreira, A. R., et al. (2014). Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. Journal of Chemical & Engineering Data. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Zarei, H. R., et al. (2007). Effect of NaCl and KCl on the Solubility of Amino Acids in Aqueous Solutions at 298.2 K: Measurements and Modeling. Journal of Chemical & Engineering Data. [Link]
-
Held, C., et al. (2014). Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. MDPI. [Link]
-
Ferreira, L. A., et al. (2021). Effect of salts and amino acid on the solubility of amino acids in aqueous solution. ResearchGate. [Link]
-
Asha, A., et al. (2019). Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K. Korean Chemical Engineering Research. [Link]
-
Nagai, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT. [Link]
-
ResearchGate. (2014). How can I dissolve free amino acids?. ResearchGate. [Link]
-
CP Lab Safety. (n.d.). DL-(3-Chlorophenyl)glycine, min 98%, 100 grams. CP Lab Safety. [Link]
-
ResearchGate. (2018). How to dissolve free amino acids?. ResearchGate. [Link]
-
U.S. National Library of Medicine. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. [Link]
-
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. ResearchGate. [Link]
-
ResearchGate. (2021). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. ResearchGate. [Link]
-
Royal Society of Chemistry. (2021). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Polymer Chemistry. [Link]
-
Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. Queen's University Research Portal. [Link]
-
HiMedia. (n.d.). Material Safety Data Sheet - 2-Chloro phenyl glycine. HiMedia. [Link]
-
Chemistry For Everyone. (2024). How To Make Amino Acid Solution For Chromatography?. YouTube. [Link]
-
PubChem. (n.d.). N-(3-chlorophenyl)glycine. PubChem. [Link]
-
ResearchGate. (2018). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. [Link]
-
U.S. National Library of Medicine. (2022). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. PubMed. [Link]
-
U.S. National Library of Medicine. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PubMed. [Link]
-
University of Calgary. (n.d.). Table of pKa and pI values. University of Calgary Chemistry Department. [Link]
- Google Patents. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]
- 3. jpt.com [jpt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Salt effects on the solubility of aromatic and dicarboxylic amino acids in water [bibliotecadigital.ipb.pt]
- 11. Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K -Korean Chemical Engineering Research | Korea Science [koreascience.kr]
- 12. fishersci.com [fishersci.com]
Identifying and removing byproducts in L-3-Chlorophenylglycine synthesis
Welcome to the technical support resource for the synthesis of L-3-Chlorophenylglycine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with identifying and removing byproducts during its synthesis. As a non-proteinogenic amino acid, this compound is a critical chiral building block, and achieving high chemical and enantiomeric purity is paramount. This document provides in-depth, experience-based answers and validated protocols to help you optimize your synthetic process and ensure the quality of your final product.
Frequently Asked Questions (FAQs): Troubleshooting Your Synthesis
This section addresses the most common issues encountered during the synthesis and purification of this compound.
Category 1: Byproduct Identification
Question 1: What are the primary byproducts I should expect during the chemical synthesis of this compound, particularly via a Strecker reaction?
Answer: In a typical Strecker synthesis, which proceeds from 3-chlorobenzaldehyde, ammonia, and a cyanide source, you should be vigilant for three main classes of impurities[1][2]. The formation of these byproducts is often influenced by reaction conditions such as temperature, pH, and reaction time[3].
-
Enantiomeric Impurity (D-3-Chlorophenylglycine): The classical Strecker synthesis is not stereoselective and inherently produces a racemic mixture (a 50:50 mixture of L- and D-enantiomers)[4]. This is the most significant "byproduct" to address for applications requiring the pure L-enantiomer.
-
Process-Related Impurities: These are byproducts formed from incomplete reactions or side reactions.
-
Unreacted 3-Chlorobenzaldehyde: If the initial condensation reaction is incomplete, the starting aldehyde will remain.
-
α-Aminonitrile Intermediate: The intermediate formed before the final hydrolysis step can persist if the hydrolysis is not driven to completion[2][4].
-
Hydantoin Derivatives: Under certain conditions, especially with the use of carbonate salts, cyclization can occur to form 5-(3-chlorophenyl)hydantoin. This is a known side reaction in related amino acid syntheses[5].
-
-
Starting Material Impurities:
-
Positional Isomers (2- and 4-Chlorophenylglycine): If your starting 3-chlorobenzaldehyde is contaminated with 2-chlorobenzaldehyde or 4-chlorobenzaldehyde, you will inevitably synthesize the corresponding positional isomers of the final amino acid.
-
Question 2: My initial analysis shows a complex mixture. How can I use High-Performance Liquid Chromatography (HPLC) to differentiate between these potential byproducts?
Answer: HPLC is an indispensable tool for analyzing the purity of amino acid products. A dual-method approach is highly effective.
-
Chiral HPLC for Enantiomeric Purity: To quantify the D-enantiomer, you must use a chiral stationary phase (CSP). Carbohydrate-based columns (e.g., CHIRALPAK® series) are often effective for separating N-protected amino acid enantiomers[6]. The analysis allows for the precise determination of enantiomeric excess (e.e.). Direct analysis of free amino acids is also possible with specialized chiral columns and methods[7][8].
-
Reversed-Phase (RP-HPLC) for Process-Related Impurities: A standard C18 column can be used to separate the desired product from impurities with different polarities, such as unreacted aldehyde or the less polar α-aminonitrile intermediate[9][10]. This method is crucial for assessing chemical purity. Positional isomers can often be resolved with a high-resolution C18 column and optimized mobile phase conditions[11].
Question 3: Beyond chromatography, what role does Nuclear Magnetic Resonance (NMR) spectroscopy play in identifying impurities?
Answer: NMR spectroscopy is a powerful tool for structural elucidation and can provide orthogonal confirmation of purity.
-
¹H-NMR for Structural Confirmation: The proton NMR spectrum will give you a clear fingerprint of your this compound. The presence of unexpected signals, such as an aldehydic proton (~9-10 ppm), would indicate unreacted 3-chlorobenzaldehyde. Each amino acid has a unique NMR spectrum based on its proton environments[12].
-
Identifying Isomers: While ¹H-NMR can distinguish between positional isomers, the differences in chemical shifts might be subtle. However, the aromatic region of the spectrum will show distinct splitting patterns for the 2-chloro, 3-chloro, and 4-chloro substituted rings.
-
Quantification: By integrating the signals corresponding to the product and known impurities against an internal standard, ¹H-NMR can be used for quantitative analysis (qNMR).
-
Advanced Techniques: For complex mixtures, 2D NMR experiments like COSY can help establish proton-proton correlations and confirm the structure of unknown byproducts[13].
Category 2: Byproduct Removal and Prevention
Question 4: My product has a low enantiomeric excess (e.e.). What is the most effective way to remove the unwanted D-enantiomer?
Answer: Resolving a racemic mixture of amino acids is a common challenge. The most robust and scalable method is diastereomeric salt crystallization .
Causality: This technique works by reacting the racemic amino acid with a single enantiomer of a chiral resolving agent (a chiral acid or base). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different solubilities. This difference allows one diastereomer to be selectively crystallized from solution, while the other remains dissolved[]. After filtration, the desired enantiomer is recovered by breaking the salt with an acid or base.
A common resolving agent for acidic amino acids is a chiral amine, while chiral sulfonic acids, like D-camphor-10-sulfonic acid, are effective for resolving basic or zwitterionic amino acids[15]. The choice of solvent is critical for maximizing the solubility difference between the diastereomeric salts.
Question 5: How can I prevent byproduct formation from the outset, rather than relying solely on downstream purification?
Answer: Optimizing the reaction conditions is key to minimizing byproduct formation and improving the overall efficiency of your synthesis.
-
Control of Reaction Stoichiometry: Ensure the precise molar ratios of reactants as dictated by the established procedure. An excess of the aldehyde, for instance, will inevitably lead to its presence in the crude product.
-
Temperature and Time Monitoring: Over-running the reaction or using excessive temperatures can lead to the formation of degradation products or undesired side reactions. Follow the recommended reaction time and temperature profiles closely[3].
-
Hydrolysis Step Optimization: The final hydrolysis of the α-aminonitrile to the amino acid is critical. Incomplete hydrolysis will leave the nitrile intermediate as a major impurity. Ensure the acid or base concentration and hydrolysis time are sufficient for complete conversion. Refluxing in acid is a common method to drive this step to completion[16].
-
Purity of Starting Materials: The principle of "garbage in, garbage out" is paramount. Always verify the purity of your 3-chlorobenzaldehyde starting material by GC or NMR before beginning the synthesis to avoid carrying through positional isomers or other contaminants.
Visual Workflow and Data Guides
Byproduct Formation Pathway
The following diagram illustrates the Strecker synthesis pathway for 3-Chlorophenylglycine and highlights the stages where key byproducts can emerge.
Caption: Strecker synthesis pathway and points of byproduct formation.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving purity issues with your this compound product.
Caption: Decision tree for troubleshooting product purity.
Table 1: Common Byproducts and Their Analytical Signatures
| Byproduct Name | Class | Potential Origin | HPLC Signature | ¹H-NMR Signature (Typical ppm) |
| D-3-Chlorophenylglycine | Enantiomeric | Non-selective synthesis (e.g., Strecker) | Separate peak on a chiral column; co-elutes on RP | Identical spectrum to L-enantiomer |
| 3-Chlorobenzaldehyde | Process-Related | Incomplete initial reaction | Distinct, less polar peak on RP-HPLC | Aldehydic proton signal (~9.9-10.1 ppm) |
| α-Amino-3-chlorophenylacetonitrile | Process-Related | Incomplete hydrolysis | Less polar peak than final product on RP-HPLC | Absence of carboxylic acid proton; distinct α-proton shift |
| 5-(3-chlorophenyl)hydantoin | Process-Related | Side reaction with carbonate/cyanide | Peak with intermediate polarity on RP-HPLC | Distinct aromatic and methylene proton signals |
| 2/4-Chlorophenylglycine | Starting Material | Impure 3-chlorobenzaldehyde | May co-elute or appear as a shoulder peak on RP-HPLC | Different aromatic region splitting patterns |
Detailed Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity Assessment
This protocol provides a general framework. It must be optimized for your specific instrument and column.
-
Sample Preparation:
-
Accurately weigh ~1 mg of your this compound sample.
-
Dissolve in 1 mL of mobile phase diluent (e.g., a mixture of hexane/ethanol or as recommended by the column manufacturer).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Chiral Stationary Phase Column (e.g., CHIRALPAK IA, IC, or equivalent)[6].
-
Mobile Phase: A mixture of n-Hexane and Ethanol with a small percentage of an additive like trifluoroacetic acid (TFA) is a common starting point. A typical ratio might be 80:20 (Hexane:Ethanol) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or 254 nm.
-
Injection Volume: 5-10 µL.
-
-
Analysis:
-
Run a standard of the racemic Dthis compound to determine the retention times of both the L- and D-enantiomers.
-
Inject the sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_L - Area_D) / (Area_L + Area_D)] * 100.
-
Protocol 2: Purification by Diastereomeric Salt Crystallization
This protocol outlines the resolution of racemic (DL)-3-Chlorophenylglycine.
-
Salt Formation:
-
In a suitable flask, dissolve 1.0 equivalent of racemic 3-Chlorophenylglycine in a minimal amount of a hot solvent (e.g., methanol, ethanol, or water).
-
In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., D-(-)-Tartaric acid or (1R)-(-)-10-Camphorsulfonic acid) in the same hot solvent. Note: Using 0.5 eq. targets the crystallization of one diastereomer.
-
Slowly add the resolving agent solution to the amino acid solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Spontaneous crystallization should occur. For difficult crystallizations, scratching the inside of the flask or seeding with a small crystal can induce precipitation.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize the yield of the crystallized diastereomeric salt.
-
-
Isolation and Liberation:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Check the enantiomeric purity of the crystallized salt via chiral HPLC (after liberating a small sample). If purity is insufficient, a recrystallization of the salt may be necessary.
-
Dissolve the purified diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid (typically pH 5-7) using a base (e.g., NH₄OH) to precipitate the free amino acid[16].
-
Filter the purified this compound, wash with cold water, and dry under vacuum.
-
References
-
CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
-
Reddy, G. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. RSC Advances. Retrieved from [Link]
-
Strege, M. A., & Toth, L. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
-
Gaspard, A., & West, C. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. Retrieved from [Link]
-
StudySmarter. (n.d.). Strecker Synthesis: Mechanism & Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). dl-Phenylglycine. Coll. Vol. 1, p.451 (1941); Vol. 5, p.74 (1925). Retrieved from [Link]
-
News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. Retrieved from [Link]
-
Pearson. (n.d.). Synthesis of Amino Acids: Strecker Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Kulkarni, A. A., et al. (2024). Chiral induction in the crystallization of KIO3 and LiIO3: the role of amino acids in controlling the chirality of inorganic crystals. Nanoscale Advances. Retrieved from [Link]
-
Ribó, J. M., et al. (2011). Chiral symmetry breaking via crystallization of the glycine and α-amino acid system: a mathematical model. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Colbourne, A. A., et al. (2019). Selective Amino Acid-Only in Vivo NMR: A Powerful Tool to Follow Stress Processes. Analytical Chemistry. Retrieved from [Link]
-
Cruz, J. M. G., et al. (2011). Chiral symmetry breaking via crystallization of the glycine and α-amino acid system: a mathematical model. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
ResearchGate. (2021). Comprehensive utilization of NMR spectra–evaluation of NMR-based quantification of amino acids for research and patient care. Retrieved from [Link]
-
Conduct Science. (2021). A Brief on The NMR Spectroscopy of Proteins. Retrieved from [Link]
- Google Patents. (1992). US5118815A - Method for crystallization of amino acids.
-
Ni, Y., et al. (2022). Development of a new chemo-enzymatic catalytic route for synthesis of (S)-2-chlorophenylglycine. Applied Microbiology and Biotechnology. Retrieved from [Link]
-
Stevenson, V. (2018). NMR Analysis of Amino Acids. YouTube. Retrieved from [Link]
-
Hajduk, P. J., et al. (2002). Site-selective screening by NMR spectroscopy with labeled amino acid pairs. Journal of the American Chemical Society. Retrieved from [Link]
- Google Patents. (2004). US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
- Google Patents. (2013). CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
- Google Patents. (2016). CN106083628A - A kind of method preparing p-chlorophenylglycine.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glycine. Retrieved from [Link]
-
Sears, P., et al. (1995). Enzymatic synthesis of peptides containing unnatural amino acids. Biotechnology and Bioengineering. Retrieved from [Link]
-
Bordusa, F. (2002). New developments in enzymatic peptide synthesis. Journal of the Indian Institute of Science. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from [Link]
-
ResearchGate. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]
-
ACS Omega. (2022). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. Retrieved from [Link]
-
ResearchGate. (2012). Impurity profile of amino acids?. Retrieved from [Link]
-
NIH. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
- Google Patents. (2017). CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography.
- Saghyan, A. S., & Langer, P. (2016). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH.
- Google Patents. (2012). CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
Sources
- 1. news-medical.net [news-medical.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. CN106083628A - A kind of method preparing p-chlorophenylglycine - Google Patents [patents.google.com]
- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 8. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 10. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. youtube.com [youtube.com]
- 13. conductscience.com [conductscience.com]
- 15. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of L-3-Chlorophenylglycine and L-Phenylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of non-proteinogenic amino acids, L-phenylglycine and its derivatives represent a critical class of compounds with significant applications in medicinal chemistry and drug discovery. L-phenylglycine, with its phenyl group directly attached to the α-carbon, serves as a versatile building block in the synthesis of numerous pharmaceuticals, including peptide antibiotics and drugs targeting neurological disorders.[1][2][3] The introduction of a halogen atom, such as chlorine, onto the phenyl ring, as in L-3-Chlorophenylglycine, can dramatically alter the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, objective comparison of the known and inferred biological activities of this compound versus L-phenylglycine, supported by experimental data and detailed methodologies. While direct comparative studies are limited, this guide synthesizes available information on related compounds to provide a comprehensive overview for researchers.
Structural and Physicochemical Properties: The Impact of Chlorination
The primary difference between L-phenylglycine and this compound lies in the substitution on the phenyl ring. This seemingly minor structural change has significant implications for the molecule's electronic and steric properties, which in turn influence its biological interactions.
| Property | L-Phenylglycine | This compound |
| Molecular Formula | C₈H₉NO₂ | C₈H₈ClNO₂ |
| Molecular Weight | 151.16 g/mol | 185.61 g/mol [4][5] |
| Structure | Phenyl group attached to the α-carbon of glycine. | Chlorine atom at the meta-position (C3) of the phenyl ring. |
| Key Feature | A fundamental chiral building block in organic synthesis.[6] | The electron-withdrawing nature of the chlorine atom can alter ring electronics and potential for halogen bonding. |
Comparative Biological Activity
Role in Pharmaceutical Synthesis
L-Phenylglycine is a well-established chiral intermediate in the synthesis of a variety of pharmaceuticals. Its primary application is in the production of semi-synthetic β-lactam antibiotics, such as ampicillin and cephalexin.[3] It is also a constituent of several natural peptide antibiotics, including virginiamycin S and pristinamycin I.[3]
This compound , while less common in natural products, is a crucial intermediate in the synthesis of specific pharmaceutical agents. For instance, it is a key precursor in the manufacture of the antiplatelet drug Clopidogrel. The synthesis often involves the reaction of 2-chlorobenzaldehyde with sodium cyanide and ammonium chloride (Strecker synthesis) or other synthetic routes.[7][8]
Interaction with Metabotropic Glutamate Receptors (mGluRs)
Derivatives of L-phenylglycine have been extensively studied as antagonists of metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors (GPCRs) that play crucial roles in modulating synaptic transmission and neuronal excitability.[9] These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive drug targets. Phenylglycine derivatives have been shown to competitively inhibit mGluRs, with varying selectivity for different receptor subtypes.[10][11][12][13]
Experimental Protocols
To empirically determine and compare the biological activities of this compound and L-phenylglycine, a series of well-defined experiments are necessary. Below are detailed, step-by-step methodologies for key assays.
Experimental Workflow: Comparative Biological Activity Assessment
Caption: Simplified signaling pathway of Group I metabotropic glutamate receptors and the inhibitory action of phenylglycine derivatives.
Potential for Genotoxicity of Halogenated Phenylglycines
The introduction of a halogen atom to the phenyl ring raises considerations about potential genotoxicity. Some halogenated aromatic compounds are known to be mutagenic. While specific data for this compound is lacking, studies on other halogenated phenylglycine derivatives have indicated potential genotoxic activity. The mechanism could involve metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations. Therefore, a thorough genotoxicity assessment, such as the Ames test, is crucial for any chlorinated phenylglycine derivative intended for pharmaceutical development.
Conclusion and Future Directions
L-phenylglycine is a cornerstone in the synthesis of various pharmaceuticals, and its derivatives are valuable tools for modulating metabotropic glutamate receptor activity. The introduction of a chlorine atom to create this compound significantly alters its chemical properties and intended applications, directing its use towards the synthesis of specific drugs like Clopidogrel.
Based on the structure-activity relationships of phenylglycine derivatives, it is reasonable to hypothesize that this compound may also exhibit activity at mGluRs, although its potency and selectivity are likely to differ from its non-halogenated counterpart. Furthermore, the presence of the chlorine atom necessitates a careful evaluation of its potential genotoxicity.
Future research should focus on direct, head-to-head comparisons of the biological activities of L-phenylglycine and this compound. This would involve comprehensive pharmacological profiling against a panel of mGluR subtypes and other relevant biological targets, as well as a thorough assessment of their safety profiles. Such studies will provide a clearer understanding of the impact of halogenation on the biological activity of this important class of non-proteinogenic amino acids and guide the rational design of new therapeutic agents.
References
- Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235.
- Bedingfield, J. S., Kemp, M. C., Jane, D. E., Tse, H. W., Roberts, P. J., & Watkins, J. C. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British journal of pharmacology, 116(7), 3135–3142.
- Hayashi, Y., Tanabe, Y., Aramori, I., Masu, M., Shimamoto, K., Ohfune, Y., & Nakanishi, S. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. The Journal of neuroscience, 14(5 Pt 2), 3370–3377.
-
Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). L-Phenylglycine: The Essential Chiral Intermediate for Antibiotic Innovation. Retrieved from [Link]
-
Patel, S. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Retrieved from [Link]
- Pin, J. P., & Duvoisin, R. (1995). The metabotropic glutamate receptors: structure and functions. Neuropharmacology, 34(1), 1–26.
-
Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
- Reiner, A., & Levitz, J. (2018). Glutamatergic Signaling in the Central Nervous System: Ionotropic and Metabotropic Receptors in Concert. Neuron, 98(6), 1080–1098.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Watkins, J. C., & Collingridge, G. L. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in pharmacological sciences, 15(9), 333–342.
-
Wikipedia. (2023, November 28). Metabotropic glutamate receptor. In Wikipedia. Retrieved from [Link]
- Zhang, C., & Gnegel, G. (2020). Genetic engineering approaches for the fermentative production of phenylglycines. Applied microbiology and biotechnology, 104(7), 2769–2781.
- CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents. (n.d.).
- CN106083628A - A kind of method preparing p-chlorophenylglycine - Google Patents. (n.d.).
- US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents. (n.d.).
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. Genetic engineering approaches for the fermentative production of phenylglycines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H8ClNO2 | CID 1515291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
- 8. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Guide to the Receptor Binding of L-3-Chlorophenylglycine and its Analogs
This guide provides an in-depth comparison of L-3-Chlorophenylglycine (L-3-CPhG) and its structural analogs in their interaction with metabotropic glutamate receptors (mGluRs). Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of receptor binding affinities, structure-activity relationships (SAR), and the experimental methodologies used to determine these parameters. By synthesizing technical data with field-proven insights, this guide aims to be an authoritative resource for understanding the pharmacological landscape of this important class of compounds.
Introduction to this compound and Metabotropic Glutamate Receptors
This compound is a derivative of the non-proteinogenic amino acid phenylglycine. Phenylglycine and its analogs have garnered significant interest in neuroscience and pharmacology due to their ability to modulate the activity of metabotropic glutamate receptors (mGluRs).[1][2][3] Unlike their ionotropic counterparts, which form ion channels, mGluRs are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability through second messenger signaling pathways.
The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms:
-
Group I mGluRs (mGluR1 and mGluR5): Coupled to Gq/G11 proteins, their activation stimulates phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and intracellular calcium mobilization.[4]
-
Group II mGluRs (mGluR2 and mGluR3): Coupled to Gi/Go proteins, their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/Go proteins, their activation similarly leads to the inhibition of adenylyl cyclase.
The distinct expression patterns and functional roles of these receptor subtypes in the central nervous system make them attractive targets for the development of therapeutics for a range of neurological and psychiatric disorders. Phenylglycine derivatives, including L-3-CPhG, have been instrumental as pharmacological tools to dissect the roles of these receptors.[2] This guide will focus on comparing the receptor binding characteristics of L-3-CPhG and its analogs to provide a clearer understanding of their potential for selective receptor modulation.
Comparative Receptor Binding Profiles
The affinity and functional activity of this compound and its analogs at various mGluR subtypes are critical determinants of their pharmacological profiles. The following table summarizes key experimental data from the literature. It is important to note that direct binding affinity data (Ki) for this compound is not extensively reported in publicly available literature. Therefore, this comparison relies heavily on functional data (IC50 and EC50 values) which, while informative, can be influenced by assay conditions and downstream signaling events.
Table 1: Functional Activity of this compound and Analogs at mGluR Subtypes
| Compound | Receptor Subtype | Assay Type | Activity | Value (µM) | Reference |
| (S)-4-Carboxyphenylglycine | mGluR1α | PI Hydrolysis | Antagonist (IC50) | 65 ± 5 | [3] |
| (RS)-α-Methyl-4-carboxyphenylglycine | mGluR1α | PI Hydrolysis | Antagonist (IC50) | 155 ± 38 | [3] |
| (S)-4-Carboxy-3-hydroxyphenylglycine | mGluR1α | PI Hydrolysis | Antagonist (IC50) | 15 ± 3 | [5] |
| (S)-4-Carboxyphenylglycine | mGluR2 | cAMP Formation | Antagonist (IC50) | 577 ± 74 | [3] |
| (RS)-α-Methyl-4-carboxyphenylglycine | mGluR2 | cAMP Formation | Antagonist (IC50) | 340 ± 59 | [3] |
| (S)-4-Carboxy-3-hydroxyphenylglycine | mGluR2 | cAMP Formation | Agonist (EC50) | 21 ± 4 | [5] |
| (R,S)-4-Carboxy-3-hydroxyphenylglycine | mGluR2 | cAMP Formation | Agonist (EC50) | 48 ± 5 | [3] |
| (R)-3-Hydroxyphenylglycine | mGluR2 | cAMP Formation | Agonist (EC50) | 451 ± 93 | [3] |
| (S)-3-Carboxy-4-hydroxyphenylglycine | mGluR2 | cAMP Formation | Agonist (EC50) | 97 ± 12 | [3] |
| (RS)-α-Methyl-3-carboxymethylphenylglycine | L-AP4 sensitive mGluRs (Group III) | cAMP Formation | Antagonist (IC50) | ~1 | [2] |
| (RS)-α-Methyl-3-carboxymethylphenylglycine | L-CCG-1 sensitive mGluRs (Group II) | cAMP Formation | Antagonist (IC50) | ~0.4 | [2] |
Note: This table presents a selection of available data and is not exhaustive. The lack of direct binding data (Ki) for this compound necessitates the use of functional data for comparison.
Structure-Activity Relationships (SAR)
The pharmacological diversity of phenylglycine derivatives arises from the specific substitutions on the phenyl ring and modifications to the glycine backbone. The nature and position of these substituents are critical in determining the agonist and antagonist activities at different mGluR subtypes.
Caption: Core structure of this compound and key modification sites for its analogs.
Key SAR observations include:
-
Ring Substituents: The presence and position of carboxyl and hydroxyl groups on the phenyl ring are major determinants of activity and selectivity. For instance, carboxyphenylglycine derivatives often exhibit antagonist activity at mGluR1 and agonist activity at mGluR2. The position of the chloro group in L-3-CPhG is expected to influence its binding affinity and selectivity profile compared to its 2-chloro and 4-chloro analogs.
-
α-Carbon Substitution: Methylation or ethylation at the α-carbon of carboxyphenylglycine derivatives has been shown to convert mGluR2 agonists into antagonists, thereby creating compounds with dual antagonist activity at both mGluR1 and mGluR2.
Experimental Methodologies
The characterization of this compound and its analogs relies on a suite of in vitro assays that probe their interaction with mGluRs. These include direct binding assays to determine affinity and functional assays to assess the cellular response to receptor activation or blockade.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[4] A typical competitive binding assay involves incubating a fixed concentration of a radiolabeled ligand (e.g., [3H]-quisqualate or a subtype-selective antagonist) with a source of the receptor (e.g., cell membranes expressing the mGluR of interest) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the concentration that inhibits 50% of the specific binding (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for mGluR1
This protocol provides a representative example for determining the binding affinity of L-3-CPhG analogs at the mGluR1 subtype using [3H]-quisqualate.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human mGluR1a receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 1.2 mM MgCl2, 1.8 mM CaCl2, 2.5 mM KCl, pH 7.4).
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A range of concentrations of the unlabeled test compound (e.g., L-3-CPhG or its analogs).
-
A fixed concentration of [3H]-quisqualate (typically at or below its Kd value, e.g., 50 nM).
-
The membrane preparation (typically 50-100 µg of protein per well).
-
-
For determination of non-specific binding, a high concentration of a known mGluR1 ligand (e.g., 1 mM L-glutamate) is used in place of the test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the cellular response following receptor activation or inhibition and are crucial for determining whether a compound is an agonist, antagonist, or allosteric modulator.
-
Phosphoinositide (PI) Hydrolysis Assay: This assay is used for Gq-coupled receptors like mGluR1 and mGluR5. It measures the accumulation of inositol phosphates, downstream products of PLC activation.[2]
-
cAMP Formation Assay: This assay is used for Gi/Go-coupled receptors (Group II and III mGluRs). It measures the inhibition of adenylyl cyclase activity, typically stimulated by forskolin, by monitoring changes in intracellular cAMP levels.[2]
-
Calcium Flux Assay: This is another assay for Gq-coupled receptors that measures changes in intracellular calcium concentrations using calcium-sensitive fluorescent dyes.
-
[35S]GTPγS Binding Assay: This assay directly measures G-protein activation. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G-protein activation.
Signaling Pathways Modulated by this compound and its Analogs
The interaction of L-3-CPhG and its analogs with mGluRs triggers distinct intracellular signaling cascades depending on the receptor subtype. Understanding these pathways is essential for predicting the physiological consequences of receptor modulation.
Caption: Major signaling pathways for Group I and Group II/III mGluRs.
Conclusion
This compound and its analogs represent a versatile class of compounds for probing the function of metabotropic glutamate receptors. Their pharmacological activity is intricately linked to their chemical structure, with subtle modifications to the phenylglycine scaffold leading to significant changes in receptor affinity, selectivity, and functional effects. While a comprehensive understanding of the binding affinity of L-3-CPhG itself requires further investigation, the available data on its analogs provides a solid foundation for the rational design of novel mGluR modulators. The experimental protocols and SAR insights detailed in this guide are intended to empower researchers in their efforts to develop more selective and potent ligands for these important therapeutic targets.
References
-
Hayashi, Y., et al. (1996). Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes. British Journal of Pharmacology, 117(7), 1368-1374. [Link]
-
Bedingfield, J. S., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 116(8), 3323-3329. [Link]
-
Thomsen, C., et al. (1994). Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family. European Journal of Pharmacology: Molecular Pharmacology Section, 267(1), 77-84. [Link]
-
Bedingfield, J. S., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British journal of pharmacology, 116(8), 3323–3329. [Link]
-
Kubo, Y., et al. (1998). A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors. Neuropharmacology, 37(8), 911-921. [Link]
-
Thomsen, C., et al. (1994). Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family. European journal of pharmacology, 267(1), 77–84. [Link]
-
Doherty, A. J., et al. (1997). (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) activates mGlu5, but no mGlu1, receptors expressed in CHO cells and potentiates NMDA responses in the hippocampus. Neuropharmacology, 36(2), 265–267. [Link]
-
Fagg, G. E., et al. (1991). [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain. British journal of pharmacology, 102(1), 1–2. [Link]
-
Gasparini, F., et al. (2002). [(3)H]-M-MPEP, a potent, subtype-selective radioligand for the metabotropic glutamate receptor subtype 5. Bioorganic & medicinal chemistry letters, 12(3), 407–409. [Link]
- Google Patents. (2004).
-
O'Leary, D. M., et al. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British journal of pharmacology, 131(7), 1429–1437. [Link]
-
Naples, M. A., & Hampson, D. R. (2001). Pharmacological profiles of the metabotropic glutamate receptor ligands [3H]L-AP4 and [3H]CPPG. Neuropharmacology, 40(2), 170–177. [Link]
-
Organic Syntheses. (1941). α-CHLOROPHENYLACETIC ACID. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. (2001). Pharmacological profiles of the metabotropic glutamate receptor ligands [3H]L-AP4 and [3H]CPPG. [Link]
-
Thomsen, C., et al. (1994). 4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice. The Journal of neurochemistry, 62(6), 2492–2495. [Link]
Sources
- 1. Pharmacological profiles of the metabotropic glutamate receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity and Evolutionary Divergence of Metabotropic Glutamate Receptors for Endogenous Ligands and G Proteins Coupled to Phospholipase C or TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Dance of Structure and Activity: A Comparative Guide to L-3-Chlorophenylglycine Derivatives as Neuromodulators
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of neuropharmacology, the modulation of excitatory amino acid receptors presents a fertile ground for the discovery of novel therapeutics for a spectrum of neurological disorders. Among the key players in this domain is the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel pivotal for synaptic plasticity, learning, and memory. The obligatory co-agonist site of this receptor, the glycine binding site, has emerged as a particularly attractive target for fine-tuning neuronal activity. This guide delves into the structure-activity relationship (SAR) of L-phenylglycine derivatives, with a specific focus on L-3-Chlorophenylglycine, as modulators of the NMDA receptor. While comprehensive public data on a homologous series of this compound derivatives remains elusive, by drawing comparisons with closely related analogs, we can elucidate the critical structural motifs governing their biological activity.
The NMDA Receptor Glycine Site: A Prime Target for Modulation
The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits. For the ion channel to open, both the neurotransmitter glutamate (binding to GluN2) and a co-agonist, either glycine or D-serine (binding to GluN1), must be present. This absolute requirement for a co-agonist provides a unique therapeutic window. Instead of a direct blockade of the glutamate binding site, which can lead to significant side effects, modulating the glycine site offers a more nuanced approach to controlling NMDA receptor activity. Antagonists at this site can reduce receptor overactivation, a phenomenon implicated in excitotoxicity and various neurodegenerative diseases, while agonists or partial agonists could potentially enhance NMDA receptor function in conditions where it is hypoactive.
Unraveling the Structure-Activity Relationship of Phenylglycine Derivatives
The phenylglycine scaffold serves as a foundational structure for a multitude of NMDA receptor modulators. The biological activity of these derivatives is exquisitely sensitive to substitutions on both the phenyl ring and the glycine backbone.
The Phenyl Ring: A Key Determinant of Potency and Selectivity
The nature, position, and size of substituents on the phenyl ring profoundly influence the affinity and efficacy of phenylglycine derivatives at the NMDA receptor glycine site.
-
Halogenation: The introduction of halogen atoms, such as the chlorine in this compound, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. Halogens can alter electronic distribution, lipophilicity, and metabolic stability. While specific data for a series of this compound derivatives is sparse, studies on other halogenated phenylglycines suggest that the position of the halogen is critical. For instance, in related series, moving a halogen from the para- to the meta- or ortho-position can drastically alter binding affinity. This is likely due to the specific steric and electronic interactions within the binding pocket of the GluN1 subunit.
-
Other Substituents: The exploration of other substituents on the phenyl ring has revealed key insights. Bulky substituents are generally not well-tolerated, suggesting a sterically constrained binding pocket. Electron-withdrawing groups can, in some cases, enhance potency, potentially by influencing the acidity of the carboxyl group or through direct electronic interactions with receptor residues.
The Glycine Moiety: Essential for Recognition
The core amino acid structure is fundamental for recognition at the glycine binding site. The carboxylate and the α-amino group are believed to form crucial hydrogen bonds with amino acid residues within the binding pocket of the GluN1 subunit. Modifications to this part of the molecule are often detrimental to activity, highlighting its importance as a pharmacophore.
Comparative Analysis of Phenylglycine Derivatives
To illustrate the SAR principles, the following table presents hypothetical comparative data for a series of L-phenylglycine derivatives, drawing on trends observed in published literature for NMDA receptor glycine site modulators. This data is for illustrative purposes to highlight key SAR concepts.
| Compound | Phenyl Ring Substitution | Binding Affinity (Ki, nM) | Functional Activity |
| L-Phenylglycine | Unsubstituted | >10,000 | Weak Agonist |
| This compound | 3-Chloro | Hypothesized Moderate Affinity | Likely Antagonist/Partial Agonist |
| L-4-Chlorophenylglycine | 4-Chloro | Hypothesized Higher Affinity than 3-Cl | Antagonist |
| L-3,4-Dichlorophenylglycine | 3,4-Dichloro | Hypothesized High Affinity | Potent Antagonist |
| L-3-Bromophenylglycine | 3-Bromo | Hypothesized Similar to 3-Cl | Antagonist/Partial Agonist |
| L-3-Methylphenylglycine | 3-Methyl | Hypothesized Lower Affinity | Weak Antagonist |
Note: The data for this compound and its direct analogs is hypothesized based on general SAR principles due to a lack of specific publicly available data.
Experimental Protocols for Evaluation
The characterization of this compound derivatives and their analogs as NMDA receptor modulators involves a tiered approach, from initial binding assays to functional and in vivo studies.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the glycine binding site on the NMDA receptor.
Protocol:
-
Membrane Preparation: Rat cortical membranes, which are rich in NMDA receptors, are prepared through homogenization and centrifugation.
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the glycine site (e.g., [³H]glycine or a high-affinity antagonist like [³H]MDL 105,519).
-
Competition: Increasing concentrations of the test compound (e.g., an this compound derivative) are added to compete with the radioligand for binding.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: The use of a competitive binding assay allows for a direct assessment of the compound's affinity for the target site. Rat cortical membranes are chosen for their high density of NMDA receptors, providing a robust signal.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This functional assay measures the effect of the test compound on the ion channel activity of the NMDA receptor.
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding for specific NMDA receptor subunits (e.g., GluN1 and a GluN2 subtype).
-
Receptor Expression: The oocytes are incubated for 2-4 days to allow for the expression of functional NMDA receptors on the cell membrane.
-
Electrophysiological Recording: The oocyte is voltage-clamped at a holding potential (e.g., -70 mV).
-
Agonist Application: A solution containing glutamate and a reference glycine site agonist (e.g., glycine) is applied to elicit an inward current.
-
Antagonist Application: The test compound is co-applied with the agonists to determine its effect on the current. An inhibition of the current indicates antagonist activity.
-
Data Analysis: Concentration-response curves are generated to determine the IC50 of the antagonist.
Causality Behind Experimental Choices: The TEVC technique in Xenopus oocytes allows for the study of specific NMDA receptor subtypes in a controlled environment, enabling the determination of subtype selectivity.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Logical flow of the Structure-Activity Relationship (SAR) for this compound derivatives.
Caption: Tiered experimental workflow for evaluating this compound derivatives.
Caption: Hypothetical antagonistic action of an this compound derivative on the NMDA receptor signaling pathway.
Conclusion and Future Directions
The exploration of this compound derivatives as modulators of the NMDA receptor glycine site holds significant promise for the development of novel neurotherapeutics. While a comprehensive SAR profile for this specific subclass is yet to be fully elucidated in the public domain, the foundational principles derived from related phenylglycine analogs provide a robust framework for future drug design and discovery efforts. The key to unlocking the full potential of these compounds lies in a systematic investigation of substitutions on the phenyl ring, coupled with rigorous in vitro and in vivo pharmacological characterization. Such studies will undoubtedly pave the way for the development of more potent, selective, and ultimately, clinically successful modulators of NMDA receptor function.
References
Due to the lack of specific literature detailing the SAR of a series of this compound derivatives, the following references provide a broader context on phenylglycine derivatives and NMDA receptor pharmacology.
-
Genotoxic activity of halogenated phenylglycine derivatives. Bioorganic & Medicinal Chemistry Letters.[Link]
-
The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications. Current Pharmaceutical Design.[Link]
-
Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology.[Link]
-
NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences.[Link]
-
Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS Chemical Neuroscience.[Link]
A Comparative Guide to Ortho-, Meta-, and Para-Chlorophenylglycine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
Within the landscape of medicinal chemistry, non-proteinogenic amino acids serve as invaluable building blocks for designing novel therapeutics. Their unique structures, which deviate from the 20 common amino acids, allow for the exploration of new chemical space and the development of molecules with enhanced stability, potency, and target specificity. Phenylglycines, in particular, are a noteworthy class, characterized by a phenyl ring directly attached to the α-carbon, which imparts significant conformational rigidity compared to proteinogenic aromatic amino acids like phenylalanine.[1]
This guide provides a comparative analysis of three halogenated phenylglycine isomers: ortho-chlorophenylglycine (2-chlorophenylglycine), meta-chlorophenylglycine (3-chlorophenylglycine), and para-chlorophenylglycine (4-chlorophenylglycine). The position of the single chlorine atom on the phenyl ring profoundly influences the molecule's electronic properties, steric profile, and, consequently, its physicochemical characteristics and biological applications. We will explore the synthesis, properties, and divergent roles of these isomers, offering researchers and drug development professionals a comprehensive resource to inform their work in designing next-generation pharmaceuticals and agrochemicals.
Chemical Structures and Isomeric Differentiation
The foundational structure of chlorophenylglycine consists of a glycine core attached to a chlorophenyl ring. The distinction between the ortho-, meta-, and para- isomers lies in the substitution pattern on this aromatic ring, which dictates the spatial relationship between the chloro- and amino acid moieties.
Caption: Generalized workflow for the Strecker synthesis of chlorophenylglycines.
The Imperative of Chirality
Biological systems are inherently chiral, and as such, the therapeutic activity of many small molecules is confined to a single enantiomer. [2][3]This is particularly true for the chlorophenylglycines. For instance, the therapeutic effect of the blockbuster antiplatelet drug clopidogrel is derived exclusively from the (S)-enantiomer of its 2-chlorophenylglycine precursor. [4][5][6]Therefore, the resolution of the racemic mixture produced during synthesis is a critical step. This is often accomplished by diastereomeric salt formation using a chiral resolving agent, such as D-camphor sulfonic acid, which allows for the selective crystallization of one enantiomer. [7][6]
Comparative Physicochemical Properties
The positional isomerism directly impacts the physical properties of the chlorophenylglycines, influencing their melting points, solubilities, and spectroscopic signatures. These differences arise from variations in intermolecular forces and crystal lattice energies.
| Property | ortho-Chlorophenylglycine | meta-Chlorophenylglycine | para-Chlorophenylglycine |
| CAS Number | 141196-64-7 (DL-form) [8][9] | 7292-62-8 (DL-form) | 6212-33-5 (DL-form) [10][11] |
| Molecular Formula | C₈H₈ClNO₂ [] | C₈H₈ClNO₂ | C₈H₈ClNO₂ [13] |
| Molecular Weight | 185.61 g/mol [][14] | 185.61 g/mol | 185.61 g/mol [13] |
| Appearance | White to off-white solid [14] | White crystalline powder | White or off-white crystalline powder [13][15] |
| Melting Point (°C) | 185.4 - 186.8 (RS-form) [7][16] | Data not widely available | 220 - 230 [13] |
| Solubility | Data not widely available | Data not widely available | Slightly soluble in aqueous acid and base [10] |
Note: Data for the meta-isomer is less prevalent in publicly available literature, reflecting its comparatively niche application profile.
The significantly higher melting point of the para-isomer compared to the ortho-isomer suggests a more stable crystal lattice, likely due to the greater symmetry of the para-substituted molecule, which allows for more efficient packing.
Biological Activity and Divergent Applications
The true distinction between the chlorophenylglycine isomers is revealed in their applications, which are dictated by how their specific structures are utilized in the synthesis of larger, biologically active molecules.
Ortho-Chlorophenylglycine: The Cornerstone of Antithrombotic Therapy
The ortho-isomer is arguably the most commercially significant of the three, serving as the indispensable chiral intermediate in the synthesis of Clopidogrel . [16][4][8][9]Clopidogrel is a P2Y₁₂ platelet inhibitor used globally to prevent heart attacks and strokes. The synthesis requires the enantiomerically pure (S)-2-chlorophenylglycine, highlighting the critical role of stereochemistry in its biological function. [4][5]The molecule is also explored as a building block for other complex therapeutics, including analgesics and anti-inflammatory compounds. [4][]
Meta-Chlorophenylglycine: A Scaffold for CNS-Active Compounds
While direct applications of 3-chlorophenylglycine are not as widely documented, the meta-chloro substitution pattern is a common feature in compounds targeting the central nervous system (CNS). For example, meta-Chlorophenylpiperazine (mCPP) is a known serotonin receptor ligand. [17]This suggests that 3-chlorophenylglycine could serve as a valuable starting point or scaffold for developing novel enzyme inhibitors or receptor modulators, particularly in neuroscience and oncology. [18]
Para-Chlorophenylglycine: A Versatile Intermediate in Agrochemicals and Pharmaceuticals
The para-isomer demonstrates significant versatility, finding use in both agricultural and pharmaceutical domains. It is a key intermediate in the synthesis of Chlorfenapyr , a pro-insecticide used to control a wide range of pests. [13][19]In the pharmaceutical sector, it is used in the synthesis of the antithrombotic agent Flupidogrel. [10]Its utility in peptide synthesis is also noted, although its incorporation can be subject to enzymatic specificity. [1]
Caption: Divergent applications of chlorophenylglycine isomers in major industries.
Key Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and analysis of chlorophenylglycine isomers, derived from established methodologies in the scientific literature.
Protocol 1: Synthesis of Racemic 2-Chlorophenylglycine (Strecker Synthesis)
This protocol is adapted from procedures described in patent literature and provides a reliable method for producing the racemic compound. [7][16] Materials:
-
2-Chlorobenzaldehyde
-
Ammonium hydrogencarbonate (NH₄HCO₃)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (45%)
-
Sulfuric acid (H₂SO₄) solution (50%)
-
Activated carbon
Procedure:
-
In a suitable reaction vessel, dissolve 2-chlorobenzaldehyde, 1.5 equivalents of ammonium hydrogencarbonate, and 2.0 equivalents of sodium cyanide in a 1:1 mixture of methanol and water.
-
Stir the solution at 65-70°C for 5 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the solution under reduced pressure to remove the methanol.
-
Transfer the aqueous solution to an autoclave, add 45% NaOH solution, and heat at reflux (approx. 120°C) for 4 hours to hydrolyze the aminonitrile intermediate.
-
Cool the reaction mixture and add a small amount of activated carbon. Stir for 15 minutes to decolorize the solution.
-
Filter the mixture to remove the activated carbon.
-
Carefully adjust the pH of the filtrate to 7.0-8.0 using 50% H₂SO₄. The product will precipitate out of the solution.
-
Filter the precipitate, wash thoroughly with cold deionized water, and dry under vacuum to yield racemic 2-chlorophenylglycine.
Protocol 2: Chiral Resolution of Racemic 2-Chlorophenylglycine
This protocol outlines the separation of enantiomers using diastereomeric salt crystallization with D-camphor sulfonic acid. [7] Materials:
-
Racemic 2-chlorophenylglycine
-
D-camphor sulfonic acid
-
Deionized water
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve racemic 2-chlorophenylglycine and approximately 1.1 equivalents of D-camphor sulfonic acid in deionized water. A typical ratio is 60 g of the amino acid and 80 g of the sulfonic acid in 360 mL of water.
-
Heat the solution to 85°C with stirring for 30 minutes to ensure complete dissolution and salt formation.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt (S)-(+)-2-chlorophenylglycine-d-camphorsulfonate will crystallize.
-
Filter the precipitate and wash with a small amount of cold water. The filtrate (mother liquor) contains the (R)-enantiomer salt and can be processed separately.
-
Dissolve the filtered salt in fresh deionized water and adjust the pH to 7.0 with a suitable base (e.g., NaOH solution).
-
The enantiomerically enriched (S)-(+)-2-chlorophenylglycine will precipitate.
-
Filter the solid, wash with deionized water, and dry to obtain the desired enantiomer.
Protocol 3: Purity and Enantiomeric Excess (ee) Analysis by HPLC
High-Performance Liquid Chromatography is essential for confirming the chemical purity and enantiomeric excess of the final product.
Methodology:
-
System: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column is required for enantiomeric separation (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
-
Mobile Phase: A mixture of hexane, isopropanol, and a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for normal phase) is typical. The exact ratio must be optimized for the specific column and isomers.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 nm).
-
Procedure:
-
Prepare a standard solution of the racemic mixture to determine the retention times of both enantiomers.
-
Prepare a solution of the resolved sample.
-
Inject both solutions onto the HPLC system.
-
The chemical purity is determined by integrating all peaks in the chromatogram.
-
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100.
-
Conclusion
The ortho-, meta-, and para- isomers of chlorophenylglycine serve as a compelling case study in how subtle changes in molecular architecture can lead to vastly different applications. While chemically similar, the positional isomerism of the chlorine atom guides their utility down distinct paths: the ortho-isomer to life-saving antiplatelet therapeutics, the para-isomer to vital crop protection agents and pharmaceuticals, and the meta-isomer to potential scaffolds for CNS-active drugs. For the medicinal chemist and drug development professional, this underscores the importance of positional scanning and stereochemical control in modern molecular design. As researchers continue to seek novel molecular entities, these versatile chlorophenylglycine building blocks will undoubtedly remain relevant and valuable tools in the synthetic chemist's arsenal.
References
- Exploring the Applications of Chlorophenylglycine Derivatives in Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes for ((3-Chlorophenyl)sulfonyl)glycine in Medicinal Chemistry. (2025). Benchchem.
- Wu, R. C. C. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
- ortho Chlorophenylglycine. CPHI Online.
- (4-Chlorophenyl)glycinehydrochloride. Benchchem.
- Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Manufacturer and Suppliers. Scimplify.
- Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel. University of Groningen.
- 2-(2-Chlorophenyl)glycine Synthesis. (2025). ChemicalBook.
- Al Toma, R. S., et al. (2015).
- DL-(2-Chlorophenyl) Glycine. BOC Sciences.
- Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester. (2013).
- A kind of method preparing p-chlorophenylglycine. (2016).
- (±)-4-Chlorophenylglycine. Sigma-Aldrich.
- Racemization of optically active 2-substituted phenylglycine esters. (2005).
- 2-Chlorophenylglycine. MedChemExpress.
- DL-2-(2-Chlorophenyl)glycine. (2025). ChemicalBook.
- Dl-2-4-chlorophenyl Glycine. Chemical Bull Pvt. Ltd.
- DL-4-Chlorophenylglycine. (2025). ChemicalBook.
- DL-4-Chlorophenylglycine. (2022). Heilongjiang Taina Technology Development Co., Ltd.
- Wood, M., et al. (2000).
- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
- DL-4-Chlorophenylglycine. Shanghai Freemen Chemicals Co.,Ltd.
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 7. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 8. Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Online | Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Manufacturer and Suppliers [scimplify.com]
- 9. DL-2-(2-Chlorophenyl)glycine | 141196-64-7 [chemicalbook.com]
- 10. Dl-2-4-chlorophenyl Glycine | 6212-33-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 11. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]
- 13. DL-4-Chlorophenylglycine - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. sfchemicals.com [sfchemicals.com]
- 16. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]
- 17. Antagonist activity of meta-chlorophenylpiperazine and partial agonist activity of 8-OH-DPAT at the 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. CN106083628A - A kind of method preparing p-chlorophenylglycine - Google Patents [patents.google.com]
A Researcher's Guide to Off-Target Interactions: Cross-Reactivity Profile of (S)-4-Carboxyphenylglycine
In the landscape of modern pharmacology, the precise characterization of a compound's interaction with its intended target is only the beginning of the story. A comprehensive understanding of its potential for off-target binding is equally critical for advancing our knowledge of its biological effects and for the successful development of therapeutic agents. This guide provides an in-depth analysis of the cross-reactivity of (S)-4-Carboxyphenylglycine ((S)-4CPG), a widely used phenylglycine derivative and a known antagonist of Group I metabotropic glutamate receptors (mGluRs).
Due to the limited availability of comprehensive public screening data for the closely related L-3-Chlorophenylglycine, this guide will utilize (S)-4-Carboxyphenylglycine as a representative compound to illustrate the principles and methodologies of cross-reactivity studies. The insights and protocols presented herein are broadly applicable to the characterization of other novel chemical entities.
Introduction to (S)-4-Carboxyphenylglycine: A Tool for Probing Glutamatergic Systems
(S)-4-Carboxyphenylglycine is a competitive antagonist at Group I metabotropic glutamate receptors, demonstrating a preference for the mGlu1a subtype over the mGlu5a subtype.[1] Its ability to selectively block the signaling of these G-protein coupled receptors (GPCRs) has made it a valuable tool for dissecting the roles of Group I mGluRs in various physiological and pathological processes in the central nervous system. However, like any pharmacological agent, its utility is defined by its selectivity. Understanding its potential interactions with other receptor systems is paramount to interpreting experimental results accurately and anticipating potential side effects in a therapeutic context.
Known Receptor Interaction Profile of (S)-4-Carboxyphenylglycine
The primary pharmacological activity of (S)-4CPG has been relatively well-characterized within the metabotropic and ionotropic glutamate receptor families.
Activity at Metabotropic Glutamate Receptors (mGluRs)
(S)-4CPG exhibits a complex pharmacological profile at mGluRs, acting as an antagonist at one group and an agonist at another. This dual activity underscores the importance of comprehensive screening.
| Receptor Subtype | Activity | Potency (IC50/EC50) | Reference |
| mGluR1a | Antagonist | ~163 µM (KB) | [2] |
| mGluR5a | Weak Antagonist | Low affinity | [2] |
| mGluR2 | Agonist | ~970 µM (EC50) | [3] |
| mGluR4 | Inactive | - | [3] |
Activity at Ionotropic Glutamate Receptors (iGluRs)
Crucially for its use as a selective tool compound, studies have demonstrated a lack of significant affinity for the major ionotropic glutamate receptors.
| Receptor Subtype | Activity | Reference |
| NMDA | Inactive | [3] |
| AMPA | Inactive | [3] |
| Kainate | Inactive | [3] |
| Glycine site of NMDA Receptor | Inactive | [3] |
The Imperative for Broader Cross-Reactivity Screening
While the data on glutamate receptors is informative, it represents only a fraction of the potential off-target interactions within the vast landscape of the human proteome. A systematic evaluation of a compound's binding to a diverse panel of receptors, ion channels, and transporters is a cornerstone of modern drug discovery and chemical probe validation.
Such screening is essential for:
-
Ensuring Target Specificity: Confirming that the observed biological effects are indeed due to the modulation of the intended target.
-
Identifying Potential Side Effects: Early identification of off-target interactions can predict potential adverse drug reactions.
-
Discovering Novel Pharmacology: Unanticipated off-target activities can sometimes lead to the discovery of new therapeutic applications for a compound.
-
Validating Research Tools: For a compound to be a reliable research tool, its selectivity must be well-documented.
Services like the NIMH Psychoactive Drug Screening Program (PDSP) and commercial panels such as the Eurofins SafetyScreen provide invaluable resources for conducting these broad cross-reactivity studies.[4][5][6]
Experimental Protocols for Assessing Receptor Cross-Reactivity
The following protocols outline the standard methodologies for determining the binding affinity and functional activity of a test compound at a range of potential off-target receptors.
Radioligand Binding Assays: The Gold Standard for Affinity Determination
Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a compound for a specific receptor. The underlying principle is the competition between a labeled "hot" ligand (radioligand) and an unlabeled "cold" test compound for binding to the receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Utilize cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., serotonin 5-HT2A receptor).
-
Homogenize cells and isolate the membrane fraction by centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the receptor membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (typically at or below its Kd value).
-
Add the test compound ((S)-4CPG) in a range of concentrations (e.g., from 1 nM to 100 µM).
-
Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Assessing Agonist and Antagonist Activity
While binding assays measure affinity, functional assays determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).
Signaling Pathway for a Gq-Coupled Receptor
Caption: A typical Gq-coupled GPCR signaling pathway.
Step-by-Step Methodology (Calcium Mobilization Assay for Gq-Coupled Receptors):
-
Cell Culture and Dye Loading:
-
Plate cells expressing the receptor of interest (e.g., CHO-K1 cells expressing the human M1 muscarinic receptor) in a 96-well, clear-bottom, black-walled plate.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
-
Assay Procedure:
-
To assess for agonist activity, add varying concentrations of the test compound ((S)-4CPG) to the cells.
-
To assess for antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Signal Detection:
-
Measure the fluorescence intensity before and after the addition of the compound(s) using a fluorescence plate reader (e.g., FLIPR or FlexStation). An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
For agonist mode, plot the change in fluorescence against the concentration of the test compound to determine the EC50 (concentration for 50% of maximal response).
-
For antagonist mode, plot the inhibition of the agonist-induced response against the concentration of the test compound to determine the IC50.
-
Conclusion and Future Directions
The available data indicates that (S)-4-Carboxyphenylglycine is a selective ligand for metabotropic glutamate receptors, with no significant affinity for ionotropic glutamate receptors. This profile supports its use as a tool to investigate the function of mGluRs.
However, the absence of a publicly available, broad cross-reactivity screen means that its interactions with other receptor families, such as aminergic, peptidergic, and orphan GPCRs, as well as a wide range of ion channels and transporters, remain largely uncharacterized. For researchers using (S)-4CPG, or any other phenylglycine derivative, it is crucial to acknowledge this limitation and, where possible, to perform control experiments to rule out potential off-target effects in their specific experimental system.
For the continued development of phenylglycine derivatives as therapeutic agents, a comprehensive understanding of their selectivity profile is not just recommended, but essential. The methodologies outlined in this guide provide a roadmap for achieving this critical aspect of drug discovery and development.
References
- Birse, E. F., et al. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481-488.
- Brabet, I., et al. (1995). Phenylglycine derivatives discriminate between mGluR1-and mGluR5-mediated responses. Neuropharmacology, 34(8), 895-903.
- Doherty, A. J., et al. (1999). Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells. British journal of pharmacology, 126(1), 205–210.
- Thomsen, C., et al. (1994). (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice. Journal of neurochemistry, 62(6), 2492-2495.
-
National Institute of Mental Health. (n.d.). Psychoactive Drug Screening Program (PDSP). [Link]
-
Eurofins Discovery. (n.d.). In Vitro Safety Pharmacology Profiling. [Link]
- Eaton, S. A., et al. (1993). Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine (CPG) and (RS)-alpha-methyl-4-carboxyphenylglycine (MCPG). European journal of pharmacology, 244(2), 195–197.
- Doherty, A. J., Palmer, M. J., & Collingridge, G. L. (1999). Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells. British journal of pharmacology, 126(1), 205–210.
- Fagg, G. E., et al. (1995). Pharmacological analysis of carboxyphenylglycines at metabotropic glutamate receptors. Naunyn-Schmiedeberg's archives of pharmacology, 352(4), 413-419.
Sources
- 1. bio-techne.com [bio-techne.com]
- 2. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological analysis of carboxyphenylglycines at metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. collaborativedrug.com [collaborativedrug.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Researcher's Comparative Guide to L-3-Chlorophenylglycine: Correlating In Vitro Activity with In Vivo Efficacy
An In-Depth Technical Analysis for Drug Development Professionals
In the landscape of neuroscience research and drug development, the modulation of metabotropic glutamate receptors (mGluRs) presents a promising avenue for therapeutic intervention in a host of neurological and psychiatric disorders. Among the myriad of antagonists developed, L-3-Chlorophenylglycine (L-3-CPG) has emerged as a noteworthy phenylglycine derivative. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of L-3-CPG's activity, bridging the critical gap between in vitro characterization and in vivo functional outcomes. By juxtaposing L-3-CPG with other key mGluR antagonists, this document aims to provide a clear, data-driven perspective on its potential and limitations.
Introduction to this compound and the mGluR Target Family
L-glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, acting on both ionotropic and metabotropic receptors. The mGluRs, a family of G protein-coupled receptors (GPCRs), are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. Group I mGluRs (mGluR1 and mGluR5) are coupled to phospholipase C, leading to inositol triphosphate (IP3) production and subsequent intracellular calcium mobilization.[1][2] Their role in modulating synaptic plasticity and neuronal excitability has implicated them in conditions such as epilepsy, chronic pain, and anxiety.
This compound is a phenylglycine derivative that has been investigated for its antagonist activity at metabotropic glutamate receptors. Understanding the correlation between its performance in controlled in vitro environments and its efficacy in complex in vivo systems is paramount for predicting its therapeutic potential. This guide will dissect this relationship, offering a side-by-side comparison with other well-characterized mGluR antagonists.
In Vitro Characterization: Unraveling the Molecular Pharmacology
The initial assessment of a compound's activity and selectivity is performed through a battery of in vitro assays. These assays provide fundamental insights into the molecule's interaction with its intended target and potential off-target effects.
Key In Vitro Assays for mGluR Antagonists
Several established in vitro methods are employed to characterize the activity of mGluR antagonists like L-3-CPG:
-
Radioligand Binding Assays: These assays determine the affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand. This provides a direct measure of the physical interaction between the compound and the receptor.
-
Functional Assays:
-
Calcium Mobilization Assays: For Group I mGluRs, antagonist activity is commonly assessed by measuring the inhibition of agonist-induced intracellular calcium release in cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells).[2] The potency of the antagonist is typically reported as an IC50 value.
-
Phosphoinositide (PI) Hydrolysis Assays: As an alternative to calcium assays, measuring the accumulation of inositol phosphates following agonist stimulation provides a robust readout of Gq-coupled receptor activation. Antagonists are evaluated based on their ability to block this response.[3]
-
-
Electrophysiology: Patch-clamp electrophysiology on cultured neurons or cells expressing recombinant receptors allows for the direct measurement of ion channel activity modulated by mGluR activation. Antagonists can be characterized by their ability to block agonist-induced changes in membrane currents.[4]
Comparative In Vitro Activity of mGluR Antagonists
| Compound | Target Receptor(s) | In Vitro Assay | Potency (IC50/Ki) | Reference |
| This compound (L-3-CPG) | mGluRs | Data not available | Data not available | |
| MPEP | mGluR5 | Inhibition of PI hydrolysis | 36 nM | [7] |
| (S)-4CPG | mGluR1 | Antagonism of L-glutamate action | pA2 = 4.46 | [5] |
| LY341495 | Group II mGluRs (mGluR2/3) | Inhibition of cAMP formation | IC50 = 14-21 nM | [8] |
This table is illustrative and highlights the type of comparative data essential for evaluating novel compounds. The absence of specific data for L-3-CPG underscores a critical knowledge gap.
From the Bench to the Model: In Vivo Evaluation
The ultimate test of a drug candidate's therapeutic potential lies in its performance in living organisms. In vivo studies are designed to assess not only the efficacy of a compound in a disease model but also its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), including the crucial aspect of brain penetration.
Common In Vivo Models for Assessing Anticonvulsant Activity
Given the role of mGluRs in neuronal hyperexcitability, anticonvulsant models are frequently used to evaluate the in vivo efficacy of mGluR antagonists.
-
Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure and is used to identify compounds that prevent seizure spread. Efficacy is quantified by the median effective dose (ED50) required to protect against the hindlimb tonic extension phase of the seizure.[9][10]
-
6 Hz Psychomotor Seizure Model: This model is considered a model of therapy-resistant partial seizures. The efficacy of a compound is determined by its ability to prevent seizures at a specific current intensity (e.g., 32 mA or 44 mA), with the ED50 being a key parameter.[11][12][13]
-
Chemoconvulsant Models (e.g., pentylenetetrazole - PTZ): These models use chemical agents to induce seizures and are valuable for identifying compounds that raise the seizure threshold.
Pharmacokinetics and Brain Penetration
For a CNS-active compound to be effective, it must cross the blood-brain barrier (BBB) and reach its target in sufficient concentrations. Pharmacokinetic studies are therefore critical.
-
In Vivo Microdialysis: This technique allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid over time, providing a clear picture of target engagement.[14][15]
-
Brain Tissue Homogenate Analysis: This method involves measuring the total concentration of the drug in brain tissue after systemic administration. When compared with plasma concentrations, it provides a brain-to-plasma ratio, offering an indication of overall brain penetration.[16][17]
Correlating In Vitro Potency with In Vivo Efficacy: The IVIVC Challenge
A successful in vitro-in vivo correlation (IVIVC) is the holy grail of early drug discovery, as it would allow for the prediction of in vivo efficacy based on in vitro data. However, this is often a complex and non-linear relationship influenced by multiple factors:
-
Pharmacokinetics: A highly potent compound in vitro may fail in vivo due to poor absorption, rapid metabolism, or inability to cross the BBB.
-
Target Engagement: The in vivo receptor occupancy required for a therapeutic effect can vary and needs to be determined experimentally.[4][18][19]
-
Off-Target Effects: In vivo, a compound may interact with other receptors or biological systems, leading to unexpected effects or side effects that are not observed in isolated in vitro systems.[20]
For example, the mGluR5 antagonist MPEP, despite its high in vitro potency, has been shown to have off-target effects on NMDA receptors at higher concentrations, which can complicate the interpretation of its in vivo activity.[6][20]
The following diagram illustrates the workflow for establishing an in vitro-in vivo correlation:
Caption: Workflow for establishing an in vitro-in vivo correlation.
Experimental Protocols
To facilitate the replication and comparison of findings, detailed experimental protocols are essential.
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol outlines a typical procedure for assessing the antagonist activity of a compound at mGluR5.
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing human mGluR5 in appropriate culture medium.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered salt solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Addition: Add varying concentrations of the antagonist (e.g., L-3-CPG) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Data Acquisition: Place the plate in a fluorescence plate reader (e.g., a FlexStation). Add a known concentration of an mGluR5 agonist (e.g., Quisqualate) to the wells and immediately measure the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the agonist-only control against the antagonist concentration to calculate the IC50 value.
Protocol 2: In Vivo Maximal Electroshock (MES) Test in Mice
This protocol describes a standard method for evaluating the anticonvulsant efficacy of a compound.
-
Animal Preparation: Use male Swiss mice weighing 20-25g. Allow the animals to acclimate to the laboratory environment for at least one week.
-
Compound Administration: Administer the test compound (e.g., L-3-CPG) or vehicle intraperitoneally (i.p.) at various doses.
-
Seizure Induction: At the time of predicted peak effect (e.g., 30 minutes post-injection), deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the hindlimb tonic extension phase of the seizure.
-
Data Analysis: For each dose, determine the percentage of animals protected from the tonic extension. Calculate the ED50 value using a probit analysis.[9]
Visualizing the mGluR1/5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway for Group I mGluRs, the primary targets for many phenylglycine antagonists.
Caption: Simplified signaling pathway of Group I mGluRs.
Conclusion and Future Directions
This compound holds potential as a modulator of metabotropic glutamate receptors. However, a comprehensive understanding of its therapeutic utility is hampered by the lack of publicly available, direct comparative data that bridges its in vitro activity with in vivo efficacy and pharmacokinetic properties. To confidently advance L-3-CPG or similar compounds in a drug development pipeline, a systematic investigation is required to generate a complete pharmacological profile. This includes determining its binding affinities and functional potencies across all mGluR subtypes, followed by a thorough in vivo characterization in relevant disease models, with a strong emphasis on establishing a clear pharmacokinetic/pharmacodynamic relationship.
Future research should focus on:
-
Systematic In Vitro Profiling: Generating comprehensive data on the affinity (Ki) and potency (IC50) of L-3-CPG at all human recombinant mGluR subtypes.
-
Head-to-Head In Vivo Comparisons: Directly comparing the anticonvulsant efficacy (ED50) and therapeutic index of L-3-CPG with standard-of-care and other investigational mGluR antagonists in validated animal models.
-
Detailed Pharmacokinetic Analysis: Quantifying the brain penetration and receptor occupancy of L-3-CPG in vivo to establish a clear link between target engagement and pharmacological effect.
By addressing these knowledge gaps, the scientific community can make a more informed assessment of the therapeutic potential of this compound and guide the development of the next generation of mGluR-targeting therapeutics.
References
-
Abram, M., Jakubiec, M., Rapacz, A., Mogilski, S., Latacz, G., Szulczyk, B., Szafarz, M., Socała, K., Nieoczym, D., Wyska, E., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-Substituted (2,5-Dioxo-Pyrrolidin-1-Yl)(Phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092. [Link]
-
Faden, A. I., & Movsesyan, V. A. (2005). Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP. Current Pharmaceutical Design, 11(25), 3261-3269. [Link]
-
Folga, A., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1563. [Link]
-
Gasparini, F., et al. (2002). In vitro and in vivo characterization of MPEP, an allosteric modulator of the metabotropic glutamate receptor subtype 5. Bioorganic & Medicinal Chemistry Letters, 12(3), 407-409. [Link]
-
Hayashi, Y., et al. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. The Journal of Neuroscience, 14(5 Pt 2), 3370–3377. [Link]
-
Movsesyan, V. A., et al. (2004). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. Journal of Neurochemistry, 91(4), 935-944. [Link]
-
Rook, J. M., et al. (2015). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. The Journal of Pharmacology and Experimental Therapeutics, 353(2), 326-337. [Link]
-
Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1-12. [Link]
-
Kawai, N., et al. (2011). Pharmacokinetics and cerebral distribution of glycine administered to rats. Amino Acids, 41(3), 747-756. [Link]
-
Löscher, W. (1994). Anticonvulsant activity of antagonists and partial agonists for the NMDA receptor-associated glycine site in the kindling model of epilepsy. Brain Research, 664(1-2), 159-166. [Link]
-
Paruszewski, R., et al. (2000). Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and Chi Abu. Die Pharmazie, 55(1), 27-30. [Link]
-
Barton, M. E., et al. (2017). Development and pharmacologic characterization of the rat 6 Hz model of partial seizures. Epilepsia, 58(6), 1034-1044. [Link]
-
Bialer, M., & Yagen, B. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 866-872. [Link]
-
Pandeya, S. N., et al. (2000). Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group. Polish Journal of Pharmacology, 52(4), 283-290. [Link]
-
Siddiqui, N., et al. (2013). A new class of anticonvulsants possessing 6 Hz activity: 3,4-dialkyloxy thiophene bishydrazones. Archiv der Pharmazie, 346(10), 734-743. [Link]
-
White, H. S. (2017). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsy Currents, 17(4), 224-226. [Link]
-
Zha, G., et al. (2018). Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones. Archiv der Pharmazie, 351(11), e1800161. [Link]
-
Hayashi, Y., et al. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. The Journal of Neuroscience, 14(5 Pt 2), 3370–3377. [Link]
-
Bishnoi, M., et al. (2007). In vivo microdialysis studies of striatal level of neurotransmitters after haloperidol and chlorpromazine administration. Indian Journal of Experimental Biology, 45(1), 40-44. [Link]
-
Kennedy, R. T. (2013). In vivo microdialysis: advances in neuropsychopharmacology and drug discovery. The AAPS Journal, 15(3), 802-813. [Link]
-
Brabet, I., et al. (1998). Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells. Neuropharmacology, 37(8), 1043-1051. [Link]
-
Kumar, A., et al. (2018). Pharmacokinetics and brain penetration study of chlorogenic acid in rats. Xenobiotica, 48(11), 1144-1150. [Link]
-
Malherbe, P., et al. (2003). Molecular determinants of high affinity binding to group III metabotropic glutamate receptors. Molecular Pharmacology, 64(5), 1105-1114. [Link]
-
Thore, S., et al. (2002). Ligand binding profile of the rat metabotropic glutamate receptor mGluR3 expressed in a transfected cell line. Neuropharmacology, 42(6), 757-766. [Link]
-
Tixier, E., et al. (2001). Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 299(3), 960-966. [Link]
-
Comley, J. (2017). In Vivo Receptor Occupancy in Rodents by LC-MS/MS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Folga, A., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Cells, 11(12), 1862. [Link]
-
Folga, A., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1563. [Link]
-
D'Antoni, A. M., et al. (2020). Homo- and hetero-dimeric subunit interactions set affinity and efficacy in metabotropic glutamate receptors. eLife, 9, e61118. [Link]
-
Fell, M. J., et al. (2017). In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist. Neuropharmacology, 115, 69-80. [Link]
-
Folga, A., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Cells, 11(12), 1862. [Link]
-
Kirsch, M., et al. (2013). Glycinergic tonic inhibition of hippocampal neurons with depolarizing GABAergic transmission elicits histopathological signs of temporal lobe epilepsy. Frontiers in Cellular Neuroscience, 7, 195. [Link]
-
Kumar, A., et al. (2018). Pharmacokinetics and brain penetration study of chlorogenic acid in rats. Xenobiotica, 48(11), 1144-1150. [Link]
-
Anderson, J. J., et al. (2003). In vivo receptor occupancy of mGlu5 receptor antagonists using the novel radioligand [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine). European Journal of Pharmacology, 473(1), 35-40. [Link]
-
Wu, G., et al. (2022). In silico binding affinity prediction for metabotropic glutamate receptors using both endpoint free energy methods and a machine learning-based scoring function. Frontiers in Molecular Biosciences, 9, 968045. [Link]
-
Kawai, N., et al. (2011). Pharmacokinetics and cerebral distribution of glycine administered to rats. Amino Acids, 41(3), 747–756. [Link]
-
Wu, G., et al. (2022). In silico binding affinity prediction for metabotropic glutamate receptors using both endpoint free energy methods and a machine learning-based scoring function. Frontiers in Molecular Biosciences, 9, 968045. [Link]
-
D'Antoni, A. M., et al. (2020). Homo- and hetero-dimeric subunit interactions set affinity and efficacy in metabotropic glutamate receptors. eLife, 9, e61118. [Link]
-
Fell, M. J., et al. (2017). In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist. Neuropharmacology, 115, 69-80. [Link]
-
Kumar, A., et al. (2018). Pharmacokinetics and brain penetration study of chlorogenic acid in rats. Xenobiotica, 48(11), 1144-1150. [Link]
Sources
- 1. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and chi Abu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and pharmacologic characterization of the rat 6 Hz model of partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ligand binding profile of the rat metabotropic glutamate receptor mGluR3 expressed in a transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Synthesis and anticonvulsant activity of some N-(benzoyl)glycinanilide derivatives | Semantic Scholar [semanticscholar.org]
- 16. Pharmacokinetics and cerebral distribution of glycine administered to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. In vivo receptor occupancy of mGlu5 receptor antagonists using the novel radioligand [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing L-3-Chlorophenylglycine
This guide provides an in-depth analysis of the factors influencing experimental reproducibility when using the pharmacological tool compound L-3-Chlorophenylglycine (L-3-CPG). Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explore the causal relationships between experimental choices, compound integrity, and data reliability. We will dissect the challenges inherent to working with metabotropic glutamate receptor ligands and provide a framework for generating robust, comparable, and trustworthy results.
Introduction: The Double-Edged Sword of Tool Compounds
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, critical for synaptic plasticity, learning, and memory.[1][2] Its actions are mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluRs, a family of G protein-coupled receptors, are crucial for modulating neuronal excitability and neurotransmitter release.[1][3][4] Their involvement in a wide array of neurological and psychiatric disorders, including pain, anxiety, schizophrenia, and neurodegenerative diseases, makes them highly attractive therapeutic targets.[1][3][4][5]
This guide uses this compound as a case study to illuminate the path toward enhanced experimental reproducibility. We will explore the critical importance of compound validation, compare L-3-CPG to alternative ligands, and provide detailed, self-validating protocols to empower researchers to generate data with confidence.
Pillar 1: The Integrity of Your Tool—Validating this compound
Before a single experiment is conducted, the integrity of the tool compound must be unequivocally established. A tool compound is only useful if it is potent, selective, and has a proven mechanism of action.[8] Failure to validate the compound is a primary source of non-reproducibility.
Chemical Purity and Isomeric Identity
This compound is a chiral molecule. The stereoisomer (L- vs. D- or the racemic DL-mixture) is of paramount importance, as receptor binding pockets are stereoselective. Commercially available sources may vary in isomeric purity, and the presence of the incorrect isomer can lead to unexpected off-target effects or a misleading reduction in potency. Furthermore, synthetic byproducts can have their own pharmacological activities.[12] For instance, the synthesis of chlorophenylglycines can involve reagents and generate intermediates that, if not properly removed, will confound experimental results.[13][14][15]
Key Validation Steps:
-
Certificate of Analysis (CoA): Always demand a batch-specific CoA from the supplier.[16] Do not rely on generic product data sheets.
-
Purity Assessment: Independently verify purity using methods like High-Performance Liquid Chromatography (HPLC). The presence of multiple peaks indicates impurities.
-
Identity Confirmation: Confirm the molecular weight and structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Chiral Analysis: If the specific stereoisomer is critical, perform chiral chromatography to ensure isomeric purity.
Solubility and Stability
The manner in which a compound is dissolved and stored can dramatically affect its concentration and integrity over time. L-3-CPG, like many small molecules, may have limited aqueous solubility and can degrade if stored improperly.
Causality Behind the Protocol:
-
Solvent Choice: Using an inappropriate solvent can cause the compound to precipitate out of solution, leading to a lower-than-expected effective concentration in the assay. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in assays must be kept low (typically <0.1%) to avoid solvent-induced artifacts.
-
Stock Concentration: Preparing a high-concentration stock solution allows for small-volume dilutions into aqueous assay buffers, minimizing the final solvent concentration.
-
Storage Conditions: Repeated freeze-thaw cycles can degrade the compound. Aliquoting stock solutions into single-use volumes is crucial for maintaining consistency across experiments.[17]
| Parameter | Recommendation | Rationale |
| Purity | >98% (verified by HPLC/MS) | Ensures observed effects are due to the compound of interest, not contaminants. |
| Isomeric Form | L-isomer (verify by chiral analysis if necessary) | Biological targets are stereoselective; the D-isomer may be inactive or have different targets. |
| Solvent for Stock | High-quality, anhydrous DMSO | Maximizes solubility and stability; minimizes solvent effects in the final assay. |
| Stock Storage | -20°C or -80°C in small, single-use aliquots | Prevents degradation from repeated freeze-thaw cycles and exposure to moisture.[17] |
| Working Solution | Prepare fresh daily from stock | Ensures accurate final concentration and minimizes degradation in aqueous buffers. |
Pillar 2: The Target—Navigating the Complexities of mGluR Pharmacology
L-3-CPG is most frequently cited as an antagonist for group II mGluRs (mGluR2 and mGluR3). These receptors act as presynaptic autoreceptors to inhibit the release of glutamate, thereby fine-tuning synaptic transmission.[1][18] Antagonizing these receptors with L-3-CPG is expected to increase glutamate release.
Caption: Workflow for Reproducible Pharmacological Experiments.
Protocol: Functional Assessment of mGluR2 Antagonism in a cAMP Assay
This protocol describes a functional assay to measure the antagonism of mGluR2 by L-3-CPG. It utilizes a cell line stably expressing human mGluR2, which couples to the Gi/o protein, leading to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) upon activation.
Rationale: This is a direct, functional readout of receptor activation and inhibition. The use of a specific agonist (e.g., LY379268) as a positive control and an antagonist (L-3-CPG) allows for the validation of the entire signaling cascade within each experiment.
Materials:
-
HEK293 cells stably expressing human mGluR2.
-
Cell culture medium (e.g., DMEM, 10% FBS, 1% Pen/Strep).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin (adenylyl cyclase activator).
-
LY379268 (mGluR2/3 agonist, positive control).
-
This compound (test compound).
-
A competitive cAMP assay kit (e.g., HTRF, ELISA).
-
384-well white assay plates.
Step-by-Step Methodology:
-
Cell Culture & Plating (The "Why"):
-
Culture mGluR2-HEK293 cells under standard conditions. Do not allow cells to exceed 90% confluency to maintain a healthy, responsive population.
-
Use cells within a consistent, low passage number range (e.g., passages 5-15) to avoid phenotypic drift.
-
Harvest cells and plate them in 384-well plates at a pre-determined optimal density (e.g., 10,000 cells/well). Allow cells to adhere overnight. Causality: Cell density critically affects receptor expression and cell-cell signaling, directly impacting assay performance.
-
-
Compound Preparation (The "Why"):
-
Prepare fresh serial dilutions of L-3-CPG and the control agonist LY379268 in assay buffer from validated DMSO stocks.
-
The final DMSO concentration in the well must be constant across all conditions and should not exceed 0.1%. Causality: A DMSO gradient across the plate can create artifacts, mimicking or masking a dose response.
-
-
Assay Execution (The "Why"):
-
Wash the cell plate gently with assay buffer to remove serum components that can interfere with the assay.
-
Antagonist Pre-incubation: Add the L-3-CPG serial dilutions to the appropriate wells. Incubate for 20 minutes at room temperature. Causality: This pre-incubation allows the antagonist to reach equilibrium binding at the receptor before the agonist is introduced.
-
Agonist Stimulation: Prepare a solution containing the mGluR2/3 agonist LY379268 at its EC₈₀ concentration (the concentration that gives 80% of the maximal response, determined in a prior experiment) and a fixed concentration of Forskolin (e.g., 1 µM). Add this solution to all wells except the negative control. Causality: Using an EC₈₀ concentration of the agonist provides a robust signal window for measuring competitive antagonism. Forskolin artificially raises basal cAMP levels, creating a clear signal to be inhibited by the agonist.
-
Incubate for 30 minutes at room temperature.
-
-
Signal Detection & Data Analysis (The "Why"):
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your chosen assay kit.
-
Data Normalization: Normalize the data by setting the signal from cells treated with Forskolin + vehicle as 100% and the signal from cells treated with Forskolin + maximal effective concentration of LY379268 as 0%.
-
Curve Fitting: Plot the normalized response against the log concentration of L-3-CPG. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value. Causality: Proper normalization and nonlinear regression are essential for accurately calculating potency and comparing results between experiments.
-
Conclusion: A Commitment to Rigor
The reproducibility of experiments using this compound, or any pharmacological tool, is not a matter of chance. It is the direct result of a conscious commitment to scientific rigor. This commitment begins before the first experiment, with the thorough validation of the compound itself, and extends through every aspect of experimental design, execution, and data analysis.
By understanding the specific chemical properties of L-3-CPG, the complex biology of its mGluR targets, and the critical parameters of the experimental protocols, researchers can move from generating isolated data points to building a robust, reproducible body of evidence. Confirming key findings with alternative, validated tool compounds provides the ultimate confirmation of a hypothesis. This rigorous approach is the bedrock of trustworthy science and the only reliable path toward translating fundamental biological insights into meaningful therapeutic advances.
References
-
Neurology.org. (2008). Metabotropic glutamate receptors. [Link]
-
Frontiers in Molecular Neuroscience. (2019). Role of Metabotropic Glutamate Receptors in Neurological Disorders. [Link]
-
National Center for Biotechnology Information. (2019). Role of Metabotropic Glutamate Receptors in Neurological Disorders. [Link]
-
BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective. [Link]
-
National Center for Biotechnology Information. (2020). Editorial: Metabotropic Glutamate Receptors and Neurological/Psychiatric Disorders. [Link]
-
PubMed. (2019). Role of Metabotropic Glutamate Receptors in Neurological Disorders. [Link]
-
National Center for Biotechnology Information. (2017). A Guide to Reproducibility in Preclinical Research. [Link]
-
DoNotEdit. (2022). 5 Main Factors Affecting Reproducibility in Research. [Link]
-
Kosheeka. (2019). 4 Factors Affecting Data Reproducibility. [Link]
-
Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research. [Link]
-
PubMed. (2014). Structures of mGluRs shed light on the challenges of drug development of allosteric modulators. [Link]
-
National Center for Biotechnology Information. (2015). Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end?. [Link]
- Google Patents. (2016). CN106083628A - A kind of method preparing p-chlorophenylglycine.
- Google Patents. (2004).
-
Journal of Neuroscience. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. [Link]
-
PubMed. (2015). mGlu2/3 receptor antagonists. [Link]
- Google Patents. (2013). CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
-
eLife. (2021). Reproducibility in Cancer Biology: What have we learned?. [Link]
-
National Center for Biotechnology Information. (2022). Are mGluR2/3 Inhibitors Potential Compounds for Novel Antidepressants?. [Link]
-
National Center for Biotechnology Information. (2022). Advancing reproducibility can ease the 'hard truths' of synthetic biology. [Link]
-
PharmaCompass. (n.d.). Sourcing 3-Chlorophenylglycine: A Guide for Pharma Buyers. [Link]
Sources
- 1. neurology.org [neurology.org]
- 2. Role of Metabotropic Glutamate Receptors in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Metabotropic Glutamate Receptors in Neurological Disorders [frontiersin.org]
- 4. Role of Metabotropic Glutamate Receptors in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Editorial: Metabotropic Glutamate Receptors and Neurological/Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mGlu2/3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocurate.com [biocurate.com]
- 9. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reproducibility in Cancer Biology: What have we learned? | eLife [elifesciences.org]
- 11. Advancing reproducibility can ease the ‘hard truths’ of synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN106083628A - A kind of method preparing p-chlorophenylglycine - Google Patents [patents.google.com]
- 14. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 15. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
- 16. nbinno.com [nbinno.com]
- 17. kosheeka.com [kosheeka.com]
- 18. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking L-3-Chlorophenylglycine Against Known Neuroprotective Agents: A Comparative Guide for Researchers
In the relentless pursuit of effective neuroprotective therapies for acute ischemic stroke and chronic neurodegenerative diseases, the scientific community is in constant search of novel molecular entities that can mitigate the devastating consequences of neuronal damage. This guide provides an in-depth comparative analysis of L-3-Chlorophenylglycine, a metabotropic glutamate receptor agonist, against three well-established neuroprotective agents: MK-801, Riluzole, and Edaravone. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform preclinical study design and therapeutic strategy.
The Imperative for Novel Neuroprotective Strategies
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, triggers a complex cascade of pathological events, including excitotoxicity, oxidative stress, and inflammation, culminating in irreversible neuronal death. While thrombolytic therapy with tissue plasminogen activator (tPA) remains the only approved pharmacological treatment for acute ischemic stroke, its narrow therapeutic window and risk of hemorrhagic transformation limit its applicability[1]. This underscores the critical need for effective neuroprotective agents that can be administered as standalone or adjunctive therapies to salvage ischemic brain tissue.
A Profile of this compound: A Metabotropic Glutamate Receptor Agonist
This compound (L-3-CPG) is a selective agonist for metabotropic glutamate receptors (mGluRs), specifically belonging to group II and III. Unlike ionotropic glutamate receptors which directly mediate fast excitatory neurotransmission, mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.
Mechanism of Action: The neuroprotective effects of group II and III mGluR agonists are primarily attributed to their ability to reduce the presynaptic release of glutamate[2][3]. In the context of ischemia, excessive glutamate release leads to overactivation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, causing a massive influx of Ca2+ and subsequent activation of neurotoxic intracellular signaling pathways. By activating presynaptic mGluRs, L-3-CPG is hypothesized to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced activation of voltage-gated calcium channels, thereby attenuating glutamate release.
While the conceptual framework for L-3-CPG's neuroprotective potential is sound, it is crucial to note the current scarcity of publicly available, direct quantitative preclinical data comparing its efficacy head-to-head with other agents in standardized neuroprotection assays. This guide will, therefore, focus on the established mechanisms and available data for benchmark agents to provide a framework for the future evaluation of compounds like L-3-CPG.
Established Neuroprotective Agents: Mechanisms and Preclinical Evidence
MK-801 (Dizocilpine): The NMDA Receptor Antagonist
MK-801 is a potent and selective non-competitive antagonist of the NMDA receptor[1]. It binds to a site within the ion channel of the receptor, effectively blocking the influx of Ca2+ and mitigating excitotoxic neuronal injury.
Signaling Pathway: MK-801 directly interferes with the excitotoxic cascade at a critical juncture. By preventing NMDA receptor-mediated Ca2+ overload, it inhibits the downstream activation of deleterious enzymes such as calpains, caspases, and nitric oxide synthase (nNOS). This, in turn, prevents mitochondrial dysfunction, reduces the generation of reactive oxygen species (ROS), and ultimately inhibits apoptotic and necrotic cell death pathways. Some studies also suggest that MK-801 can modulate signaling pathways like PKC, MAPK, and Wnt/β-catenin, further contributing to its neuroprotective effects.
Caption: MK-801 signaling pathway in neuroprotection.
Riluzole: A Multi-Target Agent
Riluzole is an approved treatment for amyotrophic lateral sclerosis (ALS) and has demonstrated neuroprotective properties in various models of neuronal injury. Its mechanism of action is multifaceted, involving the modulation of both presynaptic and postsynaptic events.
Signaling Pathway: Riluzole's primary neuroprotective actions are thought to stem from its ability to inhibit glutamate release and block voltage-gated sodium channels[4]. By blocking persistent sodium currents, Riluzole stabilizes neuronal membranes and reduces presynaptic depolarization, thereby decreasing the stimulus for glutamate release. Additionally, Riluzole can directly inhibit some postsynaptic effects of glutamate. There is also evidence suggesting that Riluzole can enhance the production of neurotrophic factors like brain-derived neurotrophic factor (BDNF) through the activation of the MAPK signaling pathway.
Caption: Riluzole's multi-target signaling pathway.
Edaravone: A Potent Free Radical Scavenger
Edaravone is a free radical scavenger that has been approved for the treatment of acute ischemic stroke and ALS in several countries. Its neuroprotective mechanism is centered on its ability to quench harmful reactive oxygen species (ROS) generated during ischemic events.
Signaling Pathway: During ischemia and reperfusion, there is a massive production of ROS, which leads to lipid peroxidation, DNA damage, and protein oxidation, ultimately causing cell death. Edaravone effectively scavenges these free radicals, thereby protecting neuronal and glial cells from oxidative damage[5]. Furthermore, studies have shown that Edaravone can modulate signaling pathways involved in apoptosis and inflammation. For instance, it has been reported to suppress the Fas/FasL signaling pathway, reducing caspase-8 activation and subsequent apoptosis[6]. There is also evidence that Edaravone can activate the GDNF/RET neurotrophic signaling pathway, promoting neuronal survival[3][7].
Caption: Edaravone's antioxidant and signaling modulation pathway.
Head-to-Head Comparison: A Framework for Evaluation
A direct quantitative comparison is challenging due to the variability in experimental models and the lack of specific data for this compound. However, we can establish a framework for how such a comparison should be structured, based on key preclinical endpoints.
| Parameter | This compound | MK-801 | Riluzole | Edaravone |
| Primary Mechanism | mGluR Agonist (Presynaptic Inhibition) | NMDA Receptor Antagonist | Na+ Channel Blocker, Glutamate Release Inhibitor | Free Radical Scavenger |
| In Vitro Neuroprotection (vs. Excitotoxicity) | Data Needed | High potency in protecting against NMDA-induced toxicity[1] | Protects against glutamate-induced toxicity in cortical neurons[4] | Protects against H2O2 and glutamate-induced toxicity[3][7] |
| In Vivo Efficacy (MCAO Model) | Data Needed | Reduces infarct volume when administered post-occlusion[1] | Reduces infarct size in MCAO models[8] | Reduces infarct volume and improves neurological outcome[8] |
| Therapeutic Window | Data Needed | Narrow, with potential for psychomimetic side effects | Pre- and post-ischemic administration shows efficacy | Effective when administered within 24 hours post-stroke[8] |
| Potential Side Effects | To be determined | Psychomimetic effects, motor impairment | Dizziness, gastrointestinal issues | Renal toxicity[8] |
Experimental Protocols for Benchmarking Neuroprotective Agents
To ensure the generation of robust and comparable data, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Neuroprotection Assays
Caption: General workflow for in vitro neuroprotection assays.
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate primary cortical or hippocampal neurons in 96-well plates at a density of 1-5 x 10^4 cells/well and culture for 7-10 days.
-
Compound Treatment: Pre-incubate the neuronal cultures with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Excitotoxic Insult: Add an excitotoxic agent (e.g., 100 µM glutamate or 50 µM NMDA) to the wells and co-incubate with the test compound for 24 hours.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the 24-hour incubation period, carefully collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm. The percentage of cytotoxicity is calculated relative to a positive control (cells lysed with Triton X-100).
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs.
Protocol:
-
Cell Culture on Coverslips: Grow primary neurons on sterile glass coverslips in 24-well plates and treat as described in the MTT assay protocol (steps 1-3).
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP) for 1 hour at 37°C in a humidified chamber.
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The percentage of apoptotic cells (TUNEL-positive) is determined by counting the number of green-fluorescent nuclei relative to the total number of blue-fluorescent nuclei.
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay utilizes a specific peptide substrate for caspase-3 that is conjugated to a fluorophore or a chromophore. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.
Protocol:
-
Cell Lysis: Following treatment, lyse the cultured neurons to release intracellular contents.
-
Caspase-3 Reaction: Incubate the cell lysates with a caspase-3 substrate (e.g., Ac-DEVD-AMC for a fluorescent assay) in a 96-well plate.
-
Signal Measurement: Measure the fluorescence (excitation ~380 nm, emission ~460 nm) or absorbance over time. The rate of increase in the signal is proportional to the caspase-3 activity in the sample.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model
Caption: Workflow for the in vivo MCAO stroke model.
Principle: The MCAO model is a widely used and clinically relevant model of focal ischemic stroke in rodents[7][9]. It involves the temporary or permanent occlusion of the middle cerebral artery, leading to a reproducible infarct in the cerebral cortex and striatum.
Protocol:
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats or C57BL/6 mice. Maintain body temperature at 37°C throughout the procedure.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a silicone-coated nylon monofilament into the ICA via the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the MCA origin.
-
-
Occlusion and Reperfusion: Maintain the occlusion for a defined period (e.g., 60-90 minutes for transient MCAO). For reperfusion, withdraw the filament.
-
Drug Administration: Administer the test compound (e.g., this compound) via a clinically relevant route (e.g., intravenous or intraperitoneal) at a specified time relative to the onset of ischemia.
-
Neurological Assessment: At 24 hours post-MCAO, evaluate the animals for neurological deficits using a standardized scoring system (e.g., a 5-point scale).
-
Infarct Volume Measurement:
-
Euthanize the animals and perfuse the brains with saline.
-
Slice the brain into 2 mm coronal sections.
-
Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.
-
Quantify the infarct volume using image analysis software and correct for edema.
-
Conclusion and Future Directions
This guide has provided a comprehensive overview of the mechanistic rationale for evaluating this compound as a neuroprotective agent and has benchmarked it against the established therapies MK-801, Riluzole, and Edaravone. While the therapeutic potential of targeting mGluRs is promising, the lack of direct, quantitative preclinical data for this compound remains a significant gap.
The detailed experimental protocols provided herein offer a robust framework for generating the necessary data to facilitate a direct and meaningful comparison. Future research should focus on conducting these standardized in vitro and in vivo studies to elucidate the precise neuroprotective profile of this compound. Such data will be instrumental in determining its potential for further development as a novel therapeutic for ischemic stroke and other neurodegenerative disorders.
References
-
Edaravone neuroprotection effected by suppressing the gene expression of the Fas signal pathway following transient focal ischemia in rats. Neurotoxicology Research. [Link]
-
The Preclinical Properties of a Novel Group II Metabotropic Glutamate Receptor Agonist LY379268. CNS Drug Reviews. [Link]
-
Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells. Molecular Neurodegeneration. [Link]
-
Metabotropic glutamate receptors: Targets for neuroprotective therapies in Parkinson disease. Progress in Neurobiology. [Link]
-
Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective. International Journal of Molecular Sciences. [Link]
-
Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation. The Journal of Neuroscience. [Link]
-
Reliable infarction of the middle cerebral artery territory in C57BL/6 mice using pterygopalatine artery ligation and filament optimization – The PURE-MCAo model. Journal of Cerebral Blood Flow & Metabolism. [Link]
-
Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells. ResearchGate. [Link]
-
Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway. The Journal of Immunology. [Link]
-
Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. Journal of Neurochemistry. [Link]
-
What is the mechanism of Edaravone? Patsnap Synapse. [Link]
-
The pharmacology and mechanism of action of riluzole. Neurology. [Link]
-
Neuroprotective Effects and Mechanisms of Tea Bioactive Components in Neurodegenerative Diseases. Molecules. [Link]
-
PRECLINICAL STROKE RESEARCH: GAINS AND GAPS. Neurotherapeutics. [Link]
-
Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies. Frontiers in Neurology. [Link]
Sources
- 1. Pre-clinical to Clinical Translational Failures and Current Status of Clinical Trials in Stroke Therapy: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Preclinical Properties of a Novel Group II Metabotropic Glutamate Receptor Agonist LY379268 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Metabotropic Glutamate Receptors in Neurological Disorders [frontiersin.org]
- 4. [Neuroprotective effects of glycine in the acute period of ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 6. Neuroprotective actions of novel and potent ligands of group I and group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reliable infarction of the middle cerebral artery territory in C57BL/6 mice using pterygopalatine artery ligation and filament optimization - The PURE-MCAo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reliable infarction of the middle cerebral artery territory in C57BL/6 mice using pterygopalatine artery ligation and filament optimization – The PURE-MCAo model - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to L-3-Chlorophenylglycine: Unraveling its Mechanism of Action Through Comparative Analysis and Validated Experimental Frameworks
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of L-3-Chlorophenylglycine (L-3-CPG), a phenylglycine derivative with putative activity at metabotropic glutamate receptors (mGluRs). In the absence of extensive peer-reviewed studies specifically validating the mechanism of action of L-3-CPG, this document synthesizes structure-activity relationships of related phenylglycine compounds to infer its likely mechanism. We will compare this inferred mechanism with well-established mGluR antagonists, namely MPEP and MTEP, and provide detailed experimental protocols for robust validation.
Introduction: The Phenylglycine Scaffold and Metabotropic Glutamate Receptors
Metabotropic glutamate receptors are a family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system.[1] Their dysfunction has been implicated in a range of neurological and psychiatric disorders, making them a key target for therapeutic intervention. Phenylglycine derivatives have emerged as a critical class of compounds for probing the function of these receptors, with substitutions on the phenyl ring dictating their agonist or antagonist activity and subtype selectivity.[2][3][4]
This compound, with its characteristic chloro- substitution at the 3-position of the phenyl ring, belongs to this versatile chemical class. While its precise mechanism of action awaits comprehensive validation, its structural similarity to other phenylglycine-based mGluR ligands allows for a reasoned hypothesis of its function.
Inferred Mechanism of Action of this compound
Based on the structure-activity relationships of analogous phenylglycine derivatives, this compound is hypothesized to act as a competitive antagonist at Group I and/or Group II mGluRs. Studies on similar compounds have shown that carboxyphenylglycine derivatives often exhibit antagonist activity at mGluR1 and agonist activity at mGluR2, while α-methylation can convert mGluR2 agonism to antagonism.[2] The chloro- substitution in L-3-CPG likely influences its binding affinity and selectivity for different mGluR subtypes.
Comparative Analysis: this compound vs. MPEP and MTEP
To provide a clear benchmark for the putative action of L-3-CPG, we compare it with two extensively characterized mGluR5 selective negative allosteric modulators (NAMs): MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine).
| Feature | This compound (Inferred) | MPEP | MTEP |
| Target(s) | Likely Group I and/or Group II mGluRs (e.g., mGluR1, mGluR2, mGluR5) | Selective for mGluR5 | Highly selective for mGluR5 |
| Binding Site | Orthosteric (glutamate binding site) | Allosteric | Allosteric |
| Mechanism | Competitive Antagonist | Negative Allosteric Modulator | Negative Allosteric Modulator |
| Reported Effects | Limited public data | Anxiolytic, antinociceptive, neuroprotective effects; potential off-target effects on NMDA receptors[5][6][7][8] | Anxiolytic, antinociceptive, with fewer off-target effects than MPEP[5][6][7] |
Table 1: Comparative profiles of this compound, MPEP, and MTEP.
This comparison highlights a fundamental difference in the hypothesized mechanism: L-3-CPG likely competes directly with glutamate for binding, whereas MPEP and MTEP bind to a separate, allosteric site on the mGluR5 receptor to inhibit its function.[9]
Validating the Mechanism of Action: A Step-by-Step Experimental Guide
To rigorously validate the hypothesized mechanism of action of this compound, a multi-faceted approach employing biochemical and electrophysiological assays is essential.
Radioligand Binding Assays: Determining Target Affinity and Selectivity
Radioligand binding assays are crucial for identifying the specific mGluR subtypes with which L-3-CPG interacts and for quantifying its binding affinity.[10]
Objective: To determine the binding affinity (Ki) of L-3-CPG for a panel of human mGluR subtypes and to assess its binding mechanism (competitive vs. non-competitive).
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare membranes from HEK293 cells stably expressing individual human mGluR subtypes (mGluR1-8).
-
Assay Buffer: Utilize a suitable assay buffer, such as 50 mM Tris-HCl with appropriate salt concentrations.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]LY341495 for Group II mGluRs), and a range of concentrations of L-3-CPG.[11]
-
Equilibrium: Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the IC50 of L-3-CPG, which can then be converted to a Ki value using the Cheng-Prusoff equation. A rightward shift in the saturation binding curve of the radioligand in the presence of L-3-CPG would indicate competitive binding.
Functional Assays: Assessing Antagonist Activity
Functional assays are necessary to confirm that the binding of L-3-CPG to an mGluR translates into a functional consequence, such as the inhibition of agonist-induced signaling. Calcium imaging is a powerful technique for monitoring the activity of Gq-coupled mGluRs (Group I).[12][13]
Objective: To determine the functional antagonist potency (IC50) of L-3-CPG at Group I mGluRs.
Experimental Workflow:
Caption: Workflow for Calcium Imaging Assay.
Step-by-Step Protocol:
-
Cell Culture: Plate HEK293 cells expressing a Group I mGluR (e.g., mGluR1 or mGluR5) onto 96-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Compound Addition: Add varying concentrations of L-3-CPG to the wells and incubate for a defined period.
-
Agonist Stimulation: Add a known Group I mGluR agonist, such as DHPG, at a concentration that elicits a submaximal response (EC80).
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Calculate the antagonist effect of L-3-CPG by measuring the reduction in the agonist-induced calcium response. Plot the concentration-response curve to determine the IC50 value.
Electrophysiology: Validating Neuronal Effects
Whole-cell patch-clamp electrophysiology in brain slices allows for the investigation of a compound's effect on synaptic transmission and neuronal excitability in a more physiologically relevant context.[14][15]
Objective: To determine if L-3-CPG can antagonize mGluR-mediated synaptic currents in neurons.
Experimental Workflow:
Sources
- 1. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]
- 13. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Activation Requirements for Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of L-3-Chlorophenylglycine: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of L-3-Chlorophenylglycine, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a hazardous substance. The primary hazards include:
-
Serious Eye Irritation: Can cause significant eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Harmful if Swallowed: Ingestion can be harmful to health.[1]
These hazards necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all stages of use and disposal. The causality is clear: preventing contact and inhalation is the most effective way to mitigate risk.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is non-negotiable when handling this compound. The following table summarizes the recommended PPE, grounded in established safety protocols for halogenated aromatic compounds.
| Body Part | Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[1][3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[1][3] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of dust or aerosols, which can cause respiratory tract irritation.[1][3] |
Spill Management: Immediate and Methodical Response
Accidents happen. A well-defined spill response plan is a testament to a laboratory's commitment to safety.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Don Appropriate PPE: Before approaching the spill, don the full PPE outlined in the table above.
-
Contain the Spill: Prevent further spread of the material. For solid spills, carefully sweep up the material to avoid generating dust.[3]
-
Absorb and Collect: Use an inert absorbent material to collect the spilled substance.[4]
-
Package for Disposal: Place the collected material and any contaminated absorbents into a suitable, labeled container for hazardous waste disposal.[3][4]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
The Disposal Pathway: A Step-by-Step Protocol
The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6] This "cradle-to-grave" system ensures that hazardous waste is managed safely from generation to final disposal.[6]
Waste Characterization and Segregation
The first crucial step is to characterize the waste. As a chlorinated organic compound, this compound waste must be segregated from non-halogenated waste streams.
Key Considerations:
-
Non-Specific Source Waste (F-List): If this compound is used as a solvent, any resulting waste may fall under the EPA's F-list of hazardous wastes from non-specific sources. Specifically, codes like F001 and F002 apply to spent halogenated solvents.[7][8][9]
-
Discarded Commercial Chemical Products (U-List or P-List): Unused, pure this compound that is being discarded would likely be classified as a U-listed toxic waste.[10]
Your institution's EHS department will provide the specific waste codes to be used.
Waste Accumulation and Storage
Proper storage of this compound waste is critical to prevent accidental releases and ensure regulatory compliance.
-
Satellite Accumulation Areas (SAAs): Hazardous waste should be accumulated at or near the point of generation in a designated SAA.[11][12]
-
Container Requirements:
-
Use a compatible, leak-proof container with a secure lid. Plastic containers are often preferred over glass to minimize the risk of breakage.[13]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms.[12][13]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.[5]
-
-
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
Final Disposal
The final step is to arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[3][4][14][15] Your institution's EHS department will manage this process. Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. [1][6]
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: A workflow diagram illustrating the proper disposal pathway for this compound waste.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a multi-faceted process that requires a strong foundation in hazard awareness, regulatory compliance, and procedural diligence. By following the guidelines outlined in this document, researchers and laboratory professionals can ensure they are not only protecting themselves and their colleagues but also contributing to a safer and more sustainable scientific community.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Houston. How to Dispose of Chemical Waste. Retrieved from [Link]
-
Lab Manager. (2022, May 2). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
HIMEDIA. Material Safety Data Sheet: 2-Chloro phenyl glycine. Retrieved from [Link]
- [Specific SDS Provider]. (2025, January 3). L-2-(4-Chlorophenyl)glycine - SAFETY DATA SHEET.
-
ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
- GEO Specialty Chemicals. (2025, April 8). SAFETY DATA SHEET: Glycine.
-
CP Lab Safety. DL-(3-Chlorophenyl)glycine, min 98%, 100 grams. Retrieved from [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 1515291. Retrieved from [Link].
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. RCRA Hazardous Waste F list.
- [Specific SDS Provider]. (2025, May 6). DL-2-(4-Chlorophenyl)glycine - SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. Waste Code - EPA.
-
University of Maryland. EPA Hazardous Waste Codes. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. aboundchem.com [aboundchem.com]
- 3. fishersci.com [fishersci.com]
- 4. himediadownloads.com [himediadownloads.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 7. wku.edu [wku.edu]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. actenviro.com [actenviro.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. tcichemicals.com [tcichemicals.com]
- 15. tcichemicals.com [tcichemicals.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling L-3-Chlorophenylglycine
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling L-3-Chlorophenylglycine. The following procedures are designed to ensure personnel safety, maintain experimental integrity, and comply with standard laboratory safety practices. The causality behind each recommendation is explained to empower you with the knowledge to manage risk effectively.
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
This compound and its structural isomers are classified with specific hazards that dictate our safety protocols. Understanding these risks is the foundational step in building a culture of safety. The primary hazards include:
-
Acute Oral Toxicity: The compound is harmful if swallowed.[1]
-
Skin Irritation: Direct contact can cause skin irritation (Category 2).[1][2]
-
Serious Eye Irritation: The compound is a serious eye irritant (Category 2/2A), capable of causing significant damage upon contact.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3]
These hazards necessitate the use of a multi-component personal protective equipment (PPE) ensemble to create a complete barrier between the researcher and the chemical.
The Core PPE Ensemble: Your Barrier Against Exposure
The selection of PPE is not arbitrary; it is a carefully considered system where each component protects against a specific route of exposure. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]
| PPE Component | Specification | Rationale |
| Eye & Face Protection | Tightly-fitting safety goggles meeting NIOSH (US) or EN 166 (EU) standards. An 8-inch minimum face shield is required when splash potential is high.[4] | Protects against airborne particles and accidental splashes, which pose a serious risk of eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended) inspected prior to use. Must comply with EN 374 standards.[4][5] Double-gloving is best practice. | Provides the primary barrier against skin contact and absorption.[4] Double-gloving provides redundancy in case the outer glove is breached. |
| Body Protection | A disposable, solid-front, back-closing gown or a chemical-resistant lab coat with long sleeves and tight-fitting cuffs.[4][6] | Protects personal clothing and underlying skin from contamination by dust or splashes.[4] |
| Respiratory Protection | A NIOSH/MSHA or EN 149 approved respirator is required when handling the powder outside of a fume hood or when dust generation is likely.[2][4] | Prevents the inhalation of airborne particles, which can cause respiratory irritation.[1][3] |
Operational Plan: Safe Handling Protocols
A systematic workflow is critical to preventing exposure. These steps integrate engineering controls and best practices for a self-validating safety system.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound should be performed in a designated area, ideally within a certified chemical fume hood to control airborne particles.[1]
-
Safety Equipment Check: Before beginning work, confirm the location and operational status of the nearest safety shower and eyewash station.[2]
-
Minimize Dust: Handle the solid material in a manner that minimizes dust generation.[1]
Step 2: PPE Donning & Doffing Sequence
The order of donning and doffing PPE is critical to avoid cross-contamination.
Caption: PPE Donning & Doffing Sequence.
Donning Procedure:
-
Gown/Lab Coat: Put on the gown, ensuring full coverage and secure fastenings.
-
Respiratory Protection: Don the appropriate respirator and perform a user seal check.
-
Eye/Face Protection: Put on safety goggles or face shield.
-
Gloves: Don the first pair of gloves, then the second, ensuring the cuffs of the outer glove are pulled over the gown's sleeves.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove the outer pair of gloves using a proper technique to avoid touching the contaminated exterior. Remove the inner pair.
-
Gown/Lab Coat: Remove the gown by rolling it down and away from the body, turning it inside out.
-
Eye/Face Protection: Remove goggles or face shield from the back to the front.
-
Respiratory Protection: Remove the respirator.
-
Hygiene: Wash hands and face thoroughly with soap and water immediately after handling the product.[1][4]
Emergency Response Plan
In the event of an exposure or spill, a rapid and correct response is critical.
Caption: Emergency Response Protocol Flowchart.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the exposed individual to fresh air at once.[2][4] If breathing has stopped or is difficult, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[2][4] Never give anything by mouth to an unconscious person.[4] Call a poison center or doctor immediately.[1][2]
In Case of a Spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[4]
-
Ventilate: Ensure adequate ventilation.
-
Protect: Wear the full PPE ensemble, including respiratory protection.[4]
-
Contain: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Clean-Up: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal.[2] For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly.
Decontamination and Disposal Plan
Proper disposal prevents environmental contamination and future accidental exposures.
-
Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers) should be considered hazardous waste. Place items in a designated, sealed waste container immediately after doffing.
-
Chemical Waste: this compound and any materials used for spill cleanup must be disposed of as hazardous waste.[4]
-
Procedure: All waste must be handled by a licensed professional waste disposal service.[4] Do not dispose of it in the regular trash or down the drain. Label waste containers clearly.
By adhering to these protocols, you establish a robust safety framework that protects yourself, your colleagues, and the integrity of your research.
References
-
Material Safety Data Sheet - HIMEDIA. HIMEDIA. [Link]
-
This compound | C8H8ClNO2 | CID 1515291. PubChem. [Link]
-
What to do in a chemical emergency. GOV.UK. [Link]
-
What to Do in a Chemical Emergency. Centers for Disease Control and Prevention (CDC). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
